molecular formula C12H18N2 B1271892 1-(1-Phenylethyl)piperazine CAS No. 69628-75-7

1-(1-Phenylethyl)piperazine

Katalognummer: B1271892
CAS-Nummer: 69628-75-7
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: PYBNQKSXWAIBKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Phenylethyl)piperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(1-phenylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBNQKSXWAIBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989730
Record name 1-(1-Phenylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69628-75-7
Record name 1-(1-Phenylethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69628-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Phenylethyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069628757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Phenylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-phenylethyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Enigmatic Mechanism of 1-(1-Phenylethyl)piperazine: A Scoping Review of Potential Pharmacological Actions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Phenylethyl)piperazine is a synthetic compound belonging to the diverse and pharmacologically significant piperazine class of chemicals. While it is primarily recognized as a research chemical and an intermediate in the synthesis of more complex pharmaceutical agents, its own mechanism of action remains largely uncharacterized in publicly available literature. This technical guide provides an in-depth analysis of the potential pharmacological profile of this compound by examining the well-established structure-activity relationships (SAR) of its close structural analogs. Through a comprehensive review of related phenylethylpiperazine and arylpiperazine derivatives, we extrapolate potential interactions with key central nervous system targets, including dopamine, serotonin, and opioid receptors. This document aims to serve as a foundational resource for researchers investigating this and similar molecules, offering a structured overview of potential binding affinities, functional activities, and the experimental methodologies typically employed in their characterization.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects. The pharmacological versatility of piperazine derivatives is dictated by the nature of the substituents at its two nitrogen atoms. The this compound structure, featuring a phenylethyl group at one nitrogen, suggests a potential for interaction with monoaminergic systems due to structural similarities to endogenous neurotransmitters and known psychoactive compounds. This guide synthesizes data from structurally related compounds to build a predictive model of its mechanism of action, acknowledging that direct experimental evidence for this compound is currently lacking.

Potential Pharmacological Targets Based on Structural Analogy

The pharmacological activity of piperazine derivatives is highly dependent on the specific chemical groups attached to the piperazine ring. Based on the structure of this compound, its potential mechanism of action can be inferred by examining analogs with similar phenylethyl or aryl substituents.

Dopaminergic System

N-phenylpiperazine analogs are known to bind to dopamine receptors, with some exhibiting selectivity for the D3 versus the D2 subtype. The interaction of arylpiperazines with the dopamine D2 receptor often involves the protonated N1 of the piperazine ring forming a salt bridge with the highly conserved aspartate residue in transmembrane helix 3 (Asp86).

Table 1: Dopamine Receptor Binding Affinities of Selected Phenylpiperazine Analogs

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D3 vs. D2 SelectivityReference
LS-3-13425.50.17>150-fold[1]
WW-III-55>10001.2>833-fold[1]
Compound 6a (a 4-thiophene-3-yl-benzamide N-phenylpiperazine)~7001.4~500-fold[1]
OSU6162900--[2]
ACR1623000--[2]

Note: The compounds listed are not direct analogs of this compound but illustrate the potential for dopamine receptor interaction within the broader class of N-substituted piperazines.

Serotonergic System

Arylpiperazine derivatives frequently exhibit high affinity for various serotonin (5-HT) receptor subtypes. The nature of the aryl group and other substituents determines the specific 5-HT receptor profile. For instance, compounds with a 2-methoxyphenylpiperazine fragment often bind to 5-HT1A and 5-HT7 receptors.

Table 2: Serotonin Receptor Binding Affinities of Selected Arylpiperazine Analogs

Compound5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT7 Receptor Ki (nM)Reference
HBK-14High Affinity-Moderate Affinity[3]
HBK-15High Affinity-Moderate Affinity[3]
Compound 7a (a 4-thiazolyl-4-ylbenzamide N-piperazine analog)14.3--[1]
Compound 3a (a 2-fluorophenyl piperazine)67.8--[4]
Opioid System

While less common for simple phenylethylpiperazines, the piperidine and piperazine scaffolds are present in some potent opioid receptor modulators. The N-phenethyl moiety, in particular, is a key pharmacophore in high-affinity fentanyl-based mu-opioid receptor agonists. This suggests that this compound could potentially interact with opioid receptors, although likely with lower affinity than more complex, rigidified structures.

Table 3: Opioid Receptor Binding Affinities of Selected N-Phenethyl Analogs

CompoundMu-Opioid Receptor Ki (nM)Reference
Fentanyl1.2 - 1.4[5]
Carfentanil0.22[5]

Note: These compounds contain a piperidine, not a piperazine ring, but highlight the importance of the N-phenethyl group for mu-opioid receptor affinity.

Postulated Signaling Pathways

Given the potential for interaction with dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs), this compound could modulate downstream signaling cascades.

Postulated_Signaling_Pathways cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System D2R D2 Receptor Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP 5HT1AR 5-HT1A Receptor Gi_5HT Gi/o Protein 5HT1AR->Gi_5HT AC_5HT Adenylyl Cyclase Gi_5HT->AC_5HT Inhibition cAMP_5HT ↓ cAMP AC_5HT->cAMP_5HT PEP This compound (Hypothetical Agonist/Antagonist) PEP->D2R Binds to PEP->5HT1AR Binds to

Caption: Postulated signaling pathways for this compound.

Methodologies for Experimental Validation

To definitively elucidate the mechanism of action of this compound, a systematic experimental approach is required.

In Vitro Receptor Binding Assays

The primary method to determine the binding affinity of a compound for a specific receptor is through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Tissue/Cell Preparation: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., CHO or HEK293 cells) or from specific brain regions known to have high receptor density.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prep Prepare Receptor Membranes Start->Prep Incubate Incubate Membranes with Radioligand and Test Compound Prep->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a typical radioligand binding assay.

Functional Assays

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

  • [³⁵S]GTPγS Binding Assay: Measures the activation of G-proteins following receptor stimulation by an agonist.

  • Second Messenger Assays: Measure changes in the levels of intracellular signaling molecules, such as cyclic AMP (cAMP) or inositol phosphates (IP), in response to receptor activation or blockade.

  • Electrophysiology: Techniques like patch-clamp can be used to measure changes in ion channel activity that are coupled to receptor activation.

In Vivo Behavioral Assays

Animal models are used to assess the physiological and behavioral effects of the compound.

  • Locomotor Activity: To assess stimulant or sedative effects.

  • Elevated Plus Maze: To evaluate anxiolytic or anxiogenic properties.

  • Forced Swim Test: To screen for potential antidepressant-like activity.

  • Drug Discrimination Studies: To determine if the subjective effects of the compound are similar to those of known drugs of abuse.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the structure-activity relationships of related piperazine derivatives provide a strong basis for hypothesizing its potential pharmacological targets. The available evidence from analogous compounds suggests that this compound is likely to interact with dopamine and serotonin receptors. Its N-phenylethyl moiety also raises the possibility of some interaction with opioid receptors.

Future research should focus on a systematic in vitro and in vivo characterization of this compound. A comprehensive receptor screening panel would be invaluable in identifying its primary and secondary targets. Subsequent functional and behavioral assays would then be crucial to elucidate its pharmacological profile and potential therapeutic or toxicological implications. This foundational work is essential for any further development or investigation of this and structurally similar compounds.

References

An In-depth Technical Guide to the Synthesis of 1-(1-Phenylethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-(1-phenylethyl)piperazine and its derivatives. The piperazine scaffold is a crucial pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant activity in the central nervous system. This document details the most common and effective synthetic methodologies, including reductive amination and direct alkylation, offering detailed experimental protocols and quantitative data to support researchers in their drug discovery and development endeavors.

Core Synthetic Strategies

The synthesis of this compound derivatives predominantly follows two main pathways: the reductive amination of a ketone with piperazine and the direct alkylation of piperazine with a suitable phenylethyl electrophile. The choice of method often depends on the availability of starting materials, desired scale, and the need to control selectivity, particularly to avoid di-substitution of the piperazine ring.

Reductive Amination

Reductive amination is a highly effective one-pot method for forming the C-N bond between the phenylethyl moiety and the piperazine ring. This process involves the initial reaction of a ketone, such as acetophenone, with piperazine to form an enamine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the desired N-alkylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are favored for their selectivity in reducing the iminium ion in the presence of the starting ketone.[1][2] Sodium borohydride (NaBH₄) can also be employed, though it may require careful control of reaction conditions to prevent reduction of the ketone before imine formation.[1][2][3]

Direct N-Alkylation

Direct alkylation involves the reaction of piperazine with a phenylethyl derivative containing a leaving group, such as (1-bromoethyl)benzene. A significant challenge in this approach is controlling the reaction to achieve mono-alkylation and avoid the formation of the 1,4-disubstituted byproduct.[4] Strategies to favor mono-alkylation include using a large excess of piperazine, which statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[4] Another robust method is the use of a mono-protected piperazine, such as N-Boc-piperazine, which directs alkylation to the unprotected nitrogen. The protecting group is subsequently removed to yield the mono-substituted product.[4][5] An alternative approach involves the in-situ formation of a monopiperazinium salt, which deactivates one of the nitrogen atoms towards alkylation.[6]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via reductive amination and direct alkylation.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from acetophenone and piperazine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Acetophenone

  • Piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve piperazine (2.0 equivalents) in 1,2-dichloroethane (DCE).

  • Add acetophenone (1.0 equivalent) to the solution and stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 18-24 hours).[7]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of this compound via Direct Alkylation using a Protecting Group

This protocol details the mono-alkylation of piperazine using (1-bromoethyl)benzene after protecting one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group.

Step 2a: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) [5]

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM dropwise over several hours with stirring.

  • Allow the mixture to stir at room temperature overnight.

  • Evaporate the solvent under reduced pressure. Add water to the residue. The insoluble di-Boc-piperazine byproduct can be removed by filtration.

  • Extract the aqueous solution with DCM. Combine the organic layers and evaporate the solvent to yield 1-Boc-piperazine.[8]

Step 2b: Synthesis of tert-butyl 4-(1-phenylethyl)piperazine-1-carboxylate

  • In a reaction flask, dissolve 1-Boc-piperazine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.[4]

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).[4]

  • Add (1-bromoethyl)benzene (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80°C and monitor by TLC or LC-MS until the starting material is consumed.[4]

  • Once the reaction is complete, filter off the base and evaporate the solvent.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Step 2c: Deprotection to yield this compound

  • Dissolve the purified tert-butyl 4-(1-phenylethyl)piperazine-1-carboxylate in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify if necessary to obtain this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound derivatives and related compounds.

Table 1: Reductive Amination of Ketones with Piperazines

KetoneAmineReducing AgentSolventYield (%)Reference
AcetophenonePiperazineNaBH(OAc)₃DCEGoodAdapted from[7]
Substituted AcetophenonesPiperazineNaBH₃CNMethanolVariableGeneral Method
AldehydeAmineNaBH(OAc)₃EtOAc-[9]

Table 2: Direct Alkylation of Piperazines

Piperazine DerivativeAlkylating AgentBaseSolventYield (%)Reference
Piperazine (excess)(1-Bromoethyl)benzene-PyridineModerateAdapted from[5]
N-Boc-piperazine(1-Bromoethyl)benzeneK₂CO₃AcetonitrileHighAdapted from[4]
Piperazine Monohydrochlorideo-Methylbenzyl bromide-Ethanol89[6]
Piperazine Monohydrochloridep-tert-Butylbenzyl chloride-Ethanol83[6]

Table 3: Characterization Data for Selected this compound Analogs

CompoundMolecular FormulaMelting Point (°C)Spectroscopic Data HighlightsReference
3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-oneC₂₉H₂₆N₂O172-173¹H NMR (CDCl₃): δ 2.70-3.20 (m, 12H, piperazine & ethylene protons), 7.12-8.70 (m, aromatic protons). EI-MS m/z 418 [M]⁺.[10]
1-(4-Fluorobenzyl)piperazine hydrochlorideC₁₁H₁₆FN₂·HCl170-171¹³C NMR (CDCl₃): δ 43.55 (2CH₂pip), 49.28 (2CH₂pip), 61.56 (CH₂).General Method
1-(4-Methylbenzyl)piperazine hydrochlorideC₁₂H₁₉N₂·HCl178-179¹³C NMR (CDCl₃): δ 21.06 (CH₃), 43.58 (2CH₂pip), 49.39 (2CH₂pip), 62.14 (CH₂).General Method

Note: The data in the tables are representative and may vary based on specific reaction conditions and substrates.

Mandatory Visualizations

The following diagrams illustrate the core synthetic workflows for preparing this compound derivatives.

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_products Products Acetophenone Acetophenone Reaction Reaction in Solvent (e.g., DCE) Acetophenone->Reaction Piperazine Piperazine Piperazine->Reaction Intermediate Iminium Ion Intermediate Reaction->Intermediate Formation Reduction Addition of Reducing Agent (e.g., NaBH(OAc)₃) Product This compound Reduction->Product Reduction Intermediate->Reduction

Caption: Reductive amination workflow for this compound synthesis.

Direct_Alkylation cluster_reactants1 Protection Step cluster_reactants2 Alkylation Step cluster_deprotection Deprotection Step Piperazine1 Piperazine NBocPiperazine N-Boc-piperazine Piperazine1->NBocPiperazine Protection Boc2O Boc₂O Boc2O->NBocPiperazine AlkylatedIntermediate N-Boc-1-(1-phenylethyl)piperazine NBocPiperazine->AlkylatedIntermediate Alkylation with Base (e.g., K₂CO₃) PhenylethylBromide (1-Bromoethyl)benzene PhenylethylBromide->AlkylatedIntermediate FinalProduct This compound AlkylatedIntermediate->FinalProduct Deprotection (Acid)

Caption: Direct alkylation workflow using a protecting group strategy.

References

In Vitro Assay Compendium for 1-(1-Phenylethyl)piperazine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Phenylethyl)piperazine is a synthetic organic compound featuring a piperazine ring linked to a phenylethyl group. While it primarily serves as a versatile chemical intermediate in the synthesis of more complex molecules, particularly for central nervous system (CNS) agents, its structural motif is a common feature in a variety of pharmacologically active compounds. Due to a scarcity of publicly available in vitro assay data for this compound itself, this technical guide focuses on the well-characterized in vitro pharmacology of its structurally related analogs. This compendium aims to provide researchers with a detailed overview of the potential biological targets, relevant experimental protocols, and the signaling pathways associated with this class of compounds. The data presented herein is derived from studies on derivatives and should be interpreted as indicative of the potential activity of novel compounds based on the this compound scaffold.

Quantitative Analysis of In Vitro Assays for this compound Analogs

The following tables summarize the binding affinities (Ki) and functional activities (EC50) of various piperazine derivatives at key CNS targets. These compounds share the core piperazine structure with this compound, with modifications to the phenyl and ethyl moieties.

Table 1: Receptor Binding Affinity (Ki) of Piperazine Derivatives
CompoundTargetRadioligandTissue/Cell LineKi (nM)Reference
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)Dopamine Transporter (DAT)[³H]WIN 35,428Monkey brain striatum0.04[1]
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)Norepinephrine Transporter (NET)[³H]NisoxetineRat cerebral cortex1107[1]
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)Serotonin Transporter (SERT)[³H]ParoxetineRat cerebral cortex802[1]
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)D2-like Receptors[³H]SpiperoneMonkey brain striatum327[1]
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)5-HT2 Receptors[³H]KetanserinRat cerebral cortex53[1]
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)PCP/NMDA Receptor[³H]MK-801Rat cerebral cortex>10000[1]
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)Opioid Receptors[³H]NaloxoneRat brain>10000[1]
Table 2: Functional Activity (EC50) of Piperazine Derivatives
CompoundAssayCell Line/TissueEC50 (µM)Reference
p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP)Larval Migration Assay (H. contortus)L3-stage larvae9.36[2]
p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP)Larval Migration Assay (T. colubriformis)L3-stage larvae11.8[2]

Experimental Protocols

Detailed methodologies for key in vitro assays relevant to the pharmacological characterization of piperazine derivatives are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

General Protocol for Monoamine Transporter Binding Assays (e.g., DAT, NET, SERT):

  • Tissue Preparation: Homogenize specific brain regions (e.g., striatum for DAT, cerebral cortex for NET and SERT) from appropriate animal models (e.g., rat, monkey) in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step.

  • Incubation: Resuspend the final pellet in assay buffer. In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

  • Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radioactive ligand for the target (e.g., cocaine for DAT).

  • Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Membrane Pellet Centrifuge2->Pellet Wash Wash & Resuspend Pellet->Wash Final_Membranes Final Membrane Prep Wash->Final_Membranes Incubation Incubate: Membranes + Radioligand + Test Compound Final_Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Raw_Counts Radioactivity Counts Counting->Raw_Counts Calc_Binding Calculate Specific Binding Raw_Counts->Calc_Binding Curve_Fit Non-linear Regression (IC50) Calc_Binding->Curve_Fit Calc_Ki Calculate Ki (Cheng-Prusoff) Curve_Fit->Calc_Ki Dopamine_Signaling cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D2R D2 Receptor Dopamine->D2R Binds DAT->Presynaptic Internalization AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Response Cellular Response cAMP->Response Leads to Piperazine Piperazine Derivative Piperazine->DAT Inhibits Piperazine->D2R Modulates Serotonin_Signaling cluster_postsynaptic Postsynaptic Neuron cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq/11-coupled) Serotonin Serotonin (5-HT) 5HT1A 5-HT1A Serotonin->5HT1A 5HT2A 5-HT2A Serotonin->5HT2A Piperazine Piperazine Derivative Piperazine->5HT1A Agonist/ Antagonist Piperazine->5HT2A Agonist/ Antagonist AC_1A Adenylyl Cyclase 5HT1A->AC_1A cAMP_1A ↓ cAMP AC_1A->cAMP_1A PLC Phospholipase C 5HT2A->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

References

Screening the Biological Activity of 1-(1-Phenylethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS).[1] 1-(1-Phenylethyl)piperazine is a synthetic intermediate whose biological activity is not extensively characterized in public literature. However, based on the well-documented pharmacology of its structural analogs, it is hypothesized to interact with key CNS receptors, including sigma (σ), dopamine (D), and serotonin (5-HT) receptors. This technical guide provides a comprehensive framework for the biological activity screening of this compound, summarizing known quantitative data for its derivatives, detailing essential experimental protocols, and visualizing the relevant signaling pathways and experimental workflows.

Data Presentation: Biological Activities of this compound Analogs

The following tables summarize the binding affinities of various piperazine derivatives for key CNS receptors. This data provides a strong rationale for prioritizing the screening of this compound against these targets.

Table 1: Sigma Receptor Binding Affinities of Piperazine Derivatives

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
o-Nitro-(m-nitrophenethyl)piperazineσ24.9[2]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ13.2[3]
Haloperidol (Reference)σ12.5[3]

Table 2: Dopamine Receptor Binding Affinities of Piperazine Derivatives

CompoundReceptor SubtypeBinding Affinity (Ki or IC50, nM)Reference
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazineDAT0.04[4]
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazineD2-like327[4]
6-Chloro or 6-fluoro-substituted 1-piperazino-3-phenylindansD1< 10 (IC50)[5]

Table 3: Serotonin Receptor Binding Affinities of Piperazine Derivatives

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
1-(1-Naphthyl)piperazine5-HT1A, 1B, 1D, 1E, 1F (Partial Agonist)High Affinity[6]
1-(1-Naphthyl)piperazine5-HT2A, 2B, 2C (Antagonist)High Affinity[6]
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine5-HT253[4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide the biological screening of this compound.

Protocol 1: Sigma Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.[7][8]

Objective: To determine the inhibitory constant (Ki) of this compound for σ1 and σ2 receptors.

Materials:

  • Radioligand for σ1: [³H]-(+)-pentazocine

  • Radioligand for σ2: [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block σ1 sites.

  • Membrane Preparation: Guinea pig or rat liver membrane homogenates are commonly used due to high receptor density.[9]

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (high concentration, e.g., 10 µM).

  • Test Compound: this compound, serially diluted.

  • Instrumentation: Scintillation counter, 96-well filter plates.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen guinea pig/rat liver in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay using [³H]-spiperone to determine the affinity of a test compound for D2-like dopamine receptors.[5][10]

Objective: To determine the Ki of this compound for the dopamine D2 receptor.

Materials:

  • Radioligand: [³H]-spiperone.

  • Membrane Preparation: Membranes from cells stably expressing human D2 receptors (e.g., HEK293 or CHO cells) or from striatal tissue of rodents.

  • Assay Buffer: Tris-HCl buffer containing physiological salts (e.g., NaCl, KCl, CaCl2, MgCl2).

  • Non-specific Binding Control: (+)-Butaclamol (e.g., 1-10 µM).

  • Test Compound: this compound, serially diluted.

  • Instrumentation: Scintillation counter, 96-well filter plates.

Procedure:

  • Membrane Preparation: As described in Protocol 1, prepare a membrane fraction from the appropriate cell line or tissue.

  • Assay Setup: In a 96-well plate, add the assay buffer, membrane preparation, a concentration of [³H]-spiperone approximately 2-3 times its Kd, and a range of concentrations of this compound.

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Determine the amount of bound radioactivity by liquid scintillation counting.

  • Data Analysis: Calculate the IC50 and subsequently the Ki value as described in Protocol 1.

Protocol 3: 5-HT1A Receptor Functional Assay (cAMP Inhibition)

This protocol measures the functional activity of a test compound at the Gαi-coupled 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.[11][12]

Objective: To determine the potency (EC50) and efficacy of this compound as a 5-HT1A receptor agonist.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Forskolin: An adenylyl cyclase activator.

  • cAMP Assay Kit: A commercial kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Reference Agonist: Serotonin or 8-OH-DPAT.

  • Test Compound: this compound, serially diluted.

  • Instrumentation: A plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture and Plating: Culture the 5-HT1A expressing cells and seed them into 96- or 384-well plates. Allow cells to adhere overnight.

  • Compound Addition: Remove the culture medium and add the test compound at various concentrations. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Stimulation: Add a concentration of forskolin that elicits a submaximal stimulation of cAMP (e.g., EC80).

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the selected assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Fit a dose-response curve to determine the EC50 (potency) and the maximal inhibition (efficacy) relative to a reference full agonist.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the primary receptor targets for this compound screening.

Sigma_1_Receptor_Signaling cluster_ER Endoplasmic Reticulum BiP BiP Sigma1R_inactive Sigma-1R Sigma1R_active Sigma-1R Sigma1R_inactive->Sigma1R_active Dissociates from BiP IP3R IP3 Receptor Ca_Signaling Ca2+ Signaling Modulation IP3R->Ca_Signaling Agonist Agonist Agonist->Sigma1R_inactive Binds Sigma1R_active->IP3R Modulates Ion_Channels Ion Channels (K+, Ca2+, Na+) Sigma1R_active->Ion_Channels Modulates Ion_Channels->Ca_Signaling Cell_Survival Neuronal Survival and Plasticity Ca_Signaling->Cell_Survival D2_Receptor_Signaling cluster_Membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine_Agonist Dopamine or Agonist Dopamine_Agonist->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduced Activation Downstream_Effects Decreased Neuronal Excitability PKA->Downstream_Effects HT1A_Receptor_Signaling cluster_Membrane Cell Membrane HT1AR 5-HT1A Receptor Gi Gi/o Protein HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK_Pathway ERK Pathway Gi->ERK_Pathway Activates cAMP cAMP AC->cAMP Converts Serotonin_Agonist Serotonin or Agonist Serotonin_Agonist->HT1AR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular_Response Anxiolytic & Antidepressant Effects PKA->Cellular_Response ERK_Pathway->Cellular_Response Experimental_Workflow Start Start: This compound Primary_Screening Primary Screening: Radioligand Binding Assays Start->Primary_Screening Sigma_Assay Sigma-1 & Sigma-2 Binding Assay Primary_Screening->Sigma_Assay Dopamine_Assay Dopamine D2 Binding Assay Primary_Screening->Dopamine_Assay Serotonin_Assay Serotonin 5-HT1A Binding Assay Primary_Screening->Serotonin_Assay Analyze_Affinities Analyze Affinities Sigma_Assay->Analyze_Affinities Dopamine_Assay->Analyze_Affinities Serotonin_Assay->Analyze_Affinities Secondary_Screening Secondary Screening: Functional Assays Analyze_Affinities->Secondary_Screening Significant Affinity (e.g., Ki < 1µM) Functional_Assay 5-HT1A cAMP Functional Assay Secondary_Screening->Functional_Assay Further_Assays Other Functional Assays (e.g., Ca2+ mobilization) Secondary_Screening->Further_Assays Analyze_Function Analyze Potency & Efficacy Functional_Assay->Analyze_Function Further_Assays->Analyze_Function Lead_Optimization Lead Optimization or Further Studies Analyze_Function->Lead_Optimization

References

An In-depth Technical Guide to the Characterization of 1-(1-Phenylethyl)piperazine Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(1-Phenylethyl)piperazine and its analogs represent a significant class of compounds in medicinal chemistry and drug discovery, primarily due to their interactions with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the characterization of this compound analogs, with a focus on their synthesis, in vitro binding affinities, relevant signaling pathways, and preclinical behavioral assessment.

Data Presentation: Comparative Binding Affinities

A critical aspect of characterizing this compound analogs is determining their binding affinities for monoamine transporters. This data is essential for understanding their potency and selectivity, which in turn informs their potential therapeutic applications and side-effect profiles. The following tables summarize the in vitro binding affinities (Ki, in nM) of a selection of phenylpiperazine and related analogs at the human dopamine, serotonin, and norepinephrine transporters. While specific data for a comprehensive series of this compound analogs is dispersed across various studies, the presented data illustrates the structure-activity relationships (SAR) within the broader class of piperazine-based monoamine transporter ligands.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity RatioReference
1 2-OCH3H400.3133[1]
2 2,3-diClH530.959[1]
3 2-FButyl349963.6[1]
4 2-F4-(thien-3-yl)benzamide>10001.4>714[1]
5 2-F4-(thiazol-4-yl)benzamide>10002.5>400[1]

Table 1: In vitro binding affinities of selected N-phenylpiperazine analogs for human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.

AnalogDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
GBR 12909 Analog 1 8.5799 (SERT/DAT = 94)535.5 (NET/DAT = 63)[2]
GBR 12909 Analog 2 77>10000 (SERT/DAT = >130)>10000 (NET/DAT = >130)[2]
GBR 12909 Analog 3 283920 (SERT/DAT = 140)5320 (NET/DAT = 190)[2]

Table 2: Binding affinities of GBR 12909 piperazine analogs at monoamine transporters.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. This section provides methodologies for key in vitro and in vivo assays used to characterize this compound analogs.

In Vitro Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter.

1. Dopamine Transporter (DAT) Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for the dopamine transporter.

  • Materials:

    • Rat striatal membranes (or cells expressing human DAT)

    • Radioligand: [³H]WIN 35,428

    • Non-specific binding control: 10 µM cocaine

    • Assay buffer: 50 mM Tris-HCl, pH 7.4

    • 96-well microplates

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add assay buffer, radioligand, and either test compound, buffer (for total binding), or non-specific control.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 and Ki values using non-linear regression analysis.

2. Serotonin Transporter (SERT) Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for the serotonin transporter.

  • Materials:

    • Rat brain stem membranes (or cells expressing human SERT)

    • Radioligand: [³H]paroxetine

    • Non-specific binding control: 10 µM fluoxetine

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Procedure: The procedure is analogous to the DAT binding assay, with the substitution of the specific radioligand and non-specific control for SERT.

3. Norepinephrine Transporter (NET) Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for the norepinephrine transporter.

  • Materials:

    • Rat frontal cortex membranes (or cells expressing human NET)

    • Radioligand: [³H]nisoxetine

    • Non-specific binding control: 10 µM desipramine

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Procedure: The procedure is analogous to the DAT and SERT binding assays, with the appropriate radioligand and non-specific control for NET.

In Vivo Behavioral Assessment

Locomotor Activity Test

  • Objective: To assess the effect of test compounds on spontaneous locomotor activity in rodents, which can indicate stimulant or sedative properties.

  • Apparatus: Open field arena equipped with infrared beams or a video tracking system.

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Procedure:

    • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • Place the animal in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a defined period (e.g., 60 minutes).

    • Analyze the data to compare the effects of different doses of the test compound to the vehicle control.

Mandatory Visualizations

Diagrams are provided to illustrate key signaling pathways and experimental workflows.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging (VMAT2) Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine Dopamine_cleft->DAT Reuptake D2R D2 Receptor Dopamine_cleft->D2R Binding G_protein Gi/o D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Signaling Downstream Signaling PKA->Signaling Analog This compound Analog Analog->DAT Blockade

Dopamine Transporter Blockade and D2 Receptor Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Vesicle Synaptic Vesicle Serotonin->Vesicle Packaging Serotonin_cleft Serotonin Vesicle->Serotonin_cleft Release SERT Serotonin Transporter (SERT) SERT->Serotonin Serotonin_cleft->SERT Reuptake HTR1A 5-HT1A Receptor Serotonin_cleft->HTR1A Binding G_protein Gi/o HTR1A->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling Analog This compound Analog Analog->SERT Blockade

Serotonin Transporter Blockade and 5-HT1A Receptor Signaling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Serial Dilutions Incubation Incubate Membranes, Radioligand, and Test Compound Compound_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Membrane_Prep Prepare Receptor Membrane Homogenate Membrane_Prep->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (Sigmoidal Dose-Response) Data_Processing->Curve_Fitting Results Determine IC50 and Calculate Ki Curve_Fitting->Results

Experimental Workflow for Radioligand Binding Assay

Conclusion

The characterization of this compound analogs is a multifaceted process that relies on a combination of synthetic chemistry, in vitro pharmacology, and in vivo behavioral assessment. The data generated from these studies are crucial for understanding the structure-activity relationships of this important class of compounds and for guiding the development of novel therapeutics targeting monoamine transporters. The protocols and visualizations provided in this guide offer a framework for researchers to systematically evaluate these analogs and contribute to the advancement of neuroscience and drug discovery.

References

An In-depth Technical Guide to 1-(1-Phenylethyl)piperazine (CAS 69628-75-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(1-Phenylethyl)piperazine, a piperazine derivative of significant interest in biochemical research and pharmaceutical development. It serves as a crucial building block in the synthesis of various active compounds, particularly those targeting the central nervous system.

Core Chemical and Physical Properties

This compound is a solid organic compound at room temperature. Its core structure consists of a piperazine ring attached to a phenylethyl group. This structure is foundational for the development of a wide range of biologically active molecules.

PropertyValueSource
CAS Number 69628-75-7[1]
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.28 g/mol [1]
IUPAC Name This compound[2]
Alternate Names [1-(Piperazin-1-yl)ethyl]benzene[1]
Appearance Solid
Boiling Point 276 °C (lit.)[3][4]
Density >1.006 g/mL at 20 °C (lit.)[3][4]
Refractive Index (n20/D) 1.5430 (lit.)[3]
pKa 9.11 ± 0.10 (Predicted)[3]
InChI Key PYBNQKSXWAIBKN-UHFFFAOYSA-N[2]
SMILES CC(N1CCNCC1)c2ccccc2

Safety and Handling

Comprehensive safety data is crucial when handling any research chemical. This compound is classified as harmful and an irritant.

Safety InformationDetailsSource
GHS Pictograms GHS07 (Harmful/Irritant)
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H319: Causes serious eye irritation. H332: Harmful if inhaled.[2]
Precautionary Statements P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Hazard Classifications Acute Toxicity, Oral (Category 4) Eye Irritation (Category 2)
Storage Temperature 2-8°C or Room Temperature, sealed and dry.[3][4]

Pharmacological Context and Research Applications

This compound is primarily utilized as a drug intermediate and a building block in medicinal chemistry.[1][5][6] The piperazine moiety is a common scaffold in drug discovery, known for its presence in compounds with a wide range of pharmacological activities.

Derivatives of phenylethylpiperazine are explored for their potential to modulate neurotransmitter systems. For instance, related compounds have shown high potency as dopamine transporter (DAT) ligands.[7] The structural motif of this compound makes it a valuable precursor for creating libraries of compounds to screen for activity at dopamine, serotonin, and other neurotransmitter receptors.[4][8] Its application is currently confined to laboratory and preclinical research, with no approved therapeutic use in humans.[4]

While many piperazine compounds have anthelmintic (anti-parasitic) properties, often by acting as agonists on GABA receptors in helminths, the primary research interest for this specific molecule lies in CNS-related drug development.[9][10]

Pharmacological_Context cluster_core Core Scaffold cluster_derivatives Potential Derivative Classes cluster_targets Biological Targets A This compound B Dopamine Receptor Ligands A->B Serves as precursor for C Serotonin Receptor Ligands A->C Serves as precursor for D Other CNS-Active Agents A->D Serves as precursor for E Dopamine Transporter (DAT) B->E F 5-HT Receptors C->F G Opioid Receptors D->G e.g., MT-45 analogs

Fig. 1: Role of this compound in developing CNS-active agents.

Experimental Protocols

Synthesis Protocol (General Method)

The synthesis of 1-substituted piperazines typically involves the N-alkylation of piperazine with an appropriate halide. The following is a generalized protocol for the synthesis of this compound, adapted from methods for similar compounds.[11]

Materials:

  • Piperazine (anhydrous)

  • (1-Bromoethyl)benzene or (1-Chloroethyl)benzene

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (1 M)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve an excess of anhydrous piperazine (e.g., 6 molar equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Heat the mixture to reflux. Once the piperazine is fully dissolved, add (1-Bromoethyl)benzene (1 molar equivalent) dropwise to the solution.

  • Reaction: Continue refluxing the reaction mixture for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the excess piperazine and piperazine hydrobromide salt.

    • Wash the collected solid with small portions of THF and EtOAc.

    • Combine the organic filtrates and concentrate them under reduced pressure (in vacuo).

  • Extraction:

    • Dissolve the resulting crude oil in a basic aqueous solution (1 M NaOH) to deprotonate any remaining piperazine salts (adjust pH > 12).

    • Extract the aqueous layer sequentially with dichloromethane and ethyl acetate.

  • Purification:

    • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

    • Purify the crude product by silica gel flash column chromatography, typically using a gradient eluent system such as DCM with increasing percentages of methanol (e.g., 100:0 to 90:10 DCM:MeOH).[11]

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification reactants Piperazine + (1-Bromoethyl)benzene in THF reflux Reflux (4-6h) under N2 reactants->reflux filter Filter excess piperazine reflux->filter concentrate Concentrate filtrate filter->concentrate extract Basify (NaOH) & Extract (DCM/EtOAc) concentrate->extract dry Dry organic layers (Na2SO4) extract->dry column Silica Gel Column Chromatography dry->column final_product Pure this compound column->final_product

Fig. 2: General workflow for the synthesis and purification of this compound.
Analytical Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • ¹H NMR: Expected signals would include aromatic protons (phenyl group), a quartet for the methine (CH) proton, a doublet for the methyl (CH₃) protons, and multiplets for the eight protons of the piperazine ring.[12][13]

  • ¹³C NMR: Expected signals would correspond to the distinct carbon environments: carbons of the phenyl ring, the methine carbon, the methyl carbon, and the carbons of the piperazine ring.[12]

B. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Technique: Electrospray ionization (ESI) is a common method for piperazine derivatives.[14]

  • Expected Result: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 191.28.

C. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Expected Absorptions: Key vibrational bands would include C-H stretching from the aromatic and aliphatic groups, C=C stretching from the aromatic ring, and C-N stretching from the piperazine ring.[13][15] The CH₂ stretching vibrations of the piperazine ring are typically observed in the 2800-3000 cm⁻¹ region.[13]

References

An In-depth Technical Guide to the Predicted Pharmacology of 1-(1-Phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a predictive pharmacological profile of 1-(1-Phenylethyl)piperazine based on the known activities of structurally related compounds. As of the date of this publication, there is a notable absence of specific pharmacological data for this compound in peer-reviewed literature and public databases. Therefore, the information presented herein is intended to guide future research and should not be considered as established fact.

Introduction

This compound is a molecule of interest within the broader class of arylpiperazine compounds. The arylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with a variety of central nervous system (CNS) targets.[1][2][3] Many approved and investigational drugs for neurological and psychiatric disorders contain this moiety.[1][2] The structure of this compound, featuring a phenylethyl group attached to a piperazine ring, suggests potential interactions with biogenic amine receptors and transporters. This guide aims to provide a comprehensive overview of its predicted pharmacology, drawing on structure-activity relationships (SAR) from analogous compounds, and to propose a roadmap for its experimental investigation.

Predicted Pharmacological Profile

Based on its structural components—a piperazine ring and a phenylethyl moiety—this compound is predicted to primarily interact with dopaminergic and serotonergic systems. Arylpiperazines are known to bind to a range of G-protein coupled receptors (GPCRs), with varying degrees of affinity and selectivity.[4][5]

Predicted Receptor and Transporter Affinities

The phenylethyl group is a classic pharmacophore for interacting with monoamine transporters and receptors. The piperazine ring often confers affinity for a range of serotonin (5-HT) and dopamine (D) receptors.[4][5] It is hypothesized that this compound will exhibit affinity for the following targets:

  • Dopamine Receptors (D2-like): The arylpiperazine motif is a common feature in ligands for D2-like receptors (D2, D3, D4).[5][6][7] The interaction is often stabilized by an ionic bond between the protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain 3 (Asp1143.32).[5]

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): Long-chain arylpiperazines are versatile ligands for various serotonin receptors.[4] Affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors is a common characteristic of this class of compounds and is anticipated for this compound.[4]

  • Monoamine Transporters (DAT, SERT, NET): The phenylethylamine backbone is a core structural element of many monoamine reuptake inhibitors. It is plausible that this compound may interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

A summary of the predicted primary molecular targets is presented in Table 1.

Table 1: Predicted Primary Molecular Targets for this compound

Target ClassSpecific Target(s)Predicted InteractionRationale
Dopamine ReceptorsD2, D3, D4Antagonist or Partial AgonistArylpiperazine scaffold is a known D2-like receptor ligand.[5][6][7]
Serotonin Receptors5-HT1A, 5-HT2A, 5-HT7Agonist, Partial Agonist, or AntagonistArylpiperazine derivatives frequently target these 5-HT receptor subtypes.[4]
Monoamine TransportersDAT, SERT, NETReuptake InhibitorThe phenylethylamine moiety is a classic monoamine transporter pharmacophore.

Proposed Experimental Investigation Workflow

A systematic pharmacological evaluation of a novel compound like this compound would typically follow a multi-stage process, from in vitro characterization to in vivo assessment of physiological and behavioral effects.

Caption: Proposed Experimental Workflow for this compound.

In Vitro Pharmacological Profiling

The initial step in characterizing the pharmacology of this compound would be to determine its binding affinity (Ki) for a panel of CNS receptors and transporters. Radioligand binding assays are the gold standard for this purpose.[8][9]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Membranes from cells expressing the target receptor or from homogenized brain tissue are prepared. Protein concentration is determined using a suitable method like the BCA assay.[10]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).[8][10]

  • Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation time and temperature are optimized for each specific receptor target.[10]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand is washed away.[10][11]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[10]

  • Data Analysis: Non-specific binding is subtracted from total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Table 2: Example Receptor Binding Data for Structurally Related Arylpiperazines

CompoundTargetKi (nM)Reference
AripiprazoleD20.34[5]
Aripiprazole5-HT1A1.7[5]
Aripiprazole5-HT2A3.4[5]
CariprazineD30.085[7]
CariprazineD20.49[7]
Cariprazine5-HT1A2.6[7]

Note: This data is for illustrative purposes to show the range of affinities observed for arylpiperazine drugs at key CNS targets.

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or partial agonist at the target receptor. For GPCRs, common functional assays measure changes in second messenger levels (e.g., cAMP, Ca2+) or the recruitment of downstream signaling proteins like β-arrestin.[12][13]

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., D1 for Gs, D2 for Gi) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of this compound. A known agonist is used as a positive control, and an antagonist may be used to confirm the mechanism of action.

  • cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular concentration of cyclic adenosine monophosphate (cAMP) is measured using a commercially available kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).[13]

  • Data Analysis: The concentration-response curve is plotted, and parameters such as EC50 (for agonists) or IC50 (for antagonists) and the maximal response (Emax) are calculated.

Predicted Signaling Pathways

Given the predicted affinity for dopamine and serotonin receptors, this compound is likely to modulate their associated signaling pathways. These are typically G-protein coupled receptor pathways that regulate a multitude of cellular processes.[14][15][16]

Dopaminergic Signaling

Dopamine receptors are broadly classified into D1-like (D1, D5) which are coupled to Gαs/olf and stimulate adenylyl cyclase, and D2-like (D2, D3, D4) which are coupled to Gαi/o and inhibit adenylyl cyclase.[16][17][18]

G Figure 2: Simplified D2-like Receptor Signaling D2R D2-like Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation

Caption: Simplified D2-like Receptor Signaling Pathway.

Serotonergic Signaling

Serotonin receptors are a large and diverse family, coupled to various G-proteins.[19][20] For instance, the 5-HT1A receptor is coupled to Gαi/o, leading to inhibition of adenylyl cyclase, while the 5-HT2A receptor is coupled to Gαq/11, which activates the phospholipase C (PLC) pathway.[19][20]

G Figure 3: Simplified 5-HT2A Receptor Signaling HT2AR 5-HT2A Receptor G_protein Gq/11 Protein HT2AR->G_protein Activation PLC Phospholipase C G_protein->PLC Activation IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release Stimulation PKC Protein Kinase C DAG->PKC Activation

Caption: Simplified 5-HT2A Receptor Signaling Pathway.

In Vivo Evaluation

Should in vitro studies reveal a promising pharmacological profile, subsequent in vivo experiments would be necessary to understand the compound's effects in a whole organism.

Pharmacokinetics

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information is critical for designing and interpreting pharmacodynamic and behavioral studies.

Pharmacodynamics and Behavioral Models

Based on the in vitro profile, appropriate animal models would be selected. For example, if the compound shows potent dopamine D2 receptor antagonism, models of psychosis might be employed. If it demonstrates significant dopamine transporter inhibition, its psychostimulant and reinforcing properties would be assessed using models such as locomotor activity monitoring and self-administration paradigms.[21][22]

Experimental Protocol: Locomotor Activity Assessment

  • Animal Acclimation: Rodents (mice or rats) are acclimated to the testing environment (e.g., open-field arenas equipped with infrared beams).

  • Drug Administration: Animals are administered various doses of this compound or a vehicle control.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded automatically over a set period.

  • Data Analysis: The effects of different doses of the compound on locomotor activity are compared to the vehicle control to determine if it has stimulant or sedative properties.

Conclusion

While specific pharmacological data for this compound is currently unavailable, its chemical structure strongly suggests it is a CNS-active agent with likely interactions with dopaminergic and serotonergic systems. The arylpiperazine scaffold is a privileged structure in neuropharmacology, and the addition of a phenylethyl group points towards potential modulation of monoamine receptors and transporters. The proposed experimental workflow, from in vitro binding and functional assays to in vivo behavioral models, provides a standard and robust framework for the comprehensive pharmacological characterization of this and other novel psychoactive compounds. Future research is required to elucidate the precise pharmacological profile of this compound and to determine its potential as a research tool or therapeutic agent.

References

Navigating the Dopaminergic Landscape: A Technical Guide to 1-(1-Phenylethyl)piperazine and its Analogs as Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pharmacology of 1-(1-Phenylethyl)piperazine and its closely related analogs as potent inhibitors of the dopamine transporter (DAT). While direct extensive research on this compound is limited, the broader class of phenylpiperazine derivatives has been a focal point in the development of novel therapeutics for dopamine-related disorders. This document provides a comprehensive overview of the available quantitative data, experimental methodologies, and mechanistic insights derived from key analogs, offering a valuable resource for researchers in neuroscience and drug discovery.

Core Concepts and Mechanism of Action

Phenylpiperazine derivatives exert their effects by binding to the dopamine transporter, a crucial protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, these compounds increase the extracellular concentration and prolong the action of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is central to the therapeutic effects of many stimulants and antidepressants. The interaction of these ligands with the DAT can be complex, sometimes inducing conformational changes in the transporter protein.

Quantitative Analysis of Phenylpiperazine Derivatives

The following tables summarize the binding affinities and inhibitory concentrations of several key phenylpiperazine analogs at the dopamine, norepinephrine, and serotonin transporters. This data is critical for understanding the potency and selectivity of these compounds.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDATNETSERTSelectivity (DAT vs. NET)Selectivity (DAT vs. SERT)Reference
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)0.0411078022767520050[1]
GBR 1290934 (KL)----[2]
PRC200-SS18 (Kd)0.63 (Kd)2.3 (Kd)0.0350.128[3]

KL represents the equilibrium constant for the initial rapid binding step. Kd is the dissociation constant.

Table 2: Monoamine Reuptake Inhibition (IC50/Ki, nM)

CompoundDopamine (DA)Norepinephrine (NE)Serotonin (5-HT)Reference
1-Phenylpiperazine (1-PP)2530 (EC50)186 (EC50)880 (EC50)[4]
D-47370.439.79.18[5]
PRC200-SS611.52.1[3]

EC50 represents the half-maximal effective concentration for monoamine release.

Experimental Protocols

The characterization of novel dopamine reuptake inhibitors involves a cascade of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for the dopamine transporter.

Methodology:

  • Preparation of Membranes: Membranes are prepared from cells (e.g., HEK-293) stably expressing the human dopamine transporter (hDAT).

  • Radioligand: A specific radioligand, such as [³H]WIN 35,428 or [³H]GBR 12935, is used to label the DAT.

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (e.g., a this compound analog) are incubated together to allow for competitive binding.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

Objective: To measure the functional inhibition of dopamine uptake into nerve terminals.

Methodology:

  • Preparation of Synaptosomes: Synaptosomes (resealed nerve terminals) are prepared from brain tissue rich in dopamine terminals, such as the striatum of rats or mice.

  • Radiolabeled Neurotransmitter: [³H]Dopamine is used as the substrate for the uptake assay.

  • Incubation: Synaptosomes are pre-incubated with various concentrations of the test compound before the addition of [³H]Dopamine.

  • Termination of Uptake: The uptake process is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of [³H]Dopamine taken up by the synaptosomes is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake (IC₅₀) is calculated.

In Vivo Microdialysis

Objective: To measure the extracellular levels of dopamine in the brain of a living animal following drug administration.

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the nucleus accumbens or striatum) of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dopamine and other neurochemicals in the extracellular space diffuse across the dialysis membrane and are collected in the exiting perfusate.

  • Drug Administration: The test compound is administered systemically (e.g., via intraperitoneal injection).

  • Analysis: The collected dialysate samples are analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular dopamine concentrations over time are plotted and analyzed to determine the effect of the compound.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows, the following diagrams have been generated.

cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Exocytosis Synaptic_Cleft Extracellular Dopamine DA_release->Synaptic_Cleft DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DAT->DA_reuptake DA_receptor Dopamine Receptors Synaptic_Cleft->DA_receptor PEP This compound Analog PEP->DAT Inhibition Signal_Transduction Signal Transduction DA_receptor->Signal_Transduction

Caption: Mechanism of action of this compound analogs at the dopamine synapse.

start Compound Synthesis (e.g., 1-PEP Analog) in_vitro_screening In Vitro Screening start->in_vitro_screening binding_assay Radioligand Binding Assay (Determine Ki at DAT, NET, SERT) in_vitro_screening->binding_assay uptake_assay Synaptosomal Uptake Assay (Determine IC50 for DA, NE, 5-HT) in_vitro_screening->uptake_assay lead_optimization Lead Optimization (Improve Potency & Selectivity) binding_assay->lead_optimization uptake_assay->lead_optimization in_vivo_testing In Vivo Testing lead_optimization->in_vivo_testing microdialysis Microdialysis (Measure Extracellular DA) in_vivo_testing->microdialysis behavioral_studies Behavioral Pharmacology (e.g., Locomotor Activity, Drug Discrimination) in_vivo_testing->behavioral_studies pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in_vivo_testing->pk_pd preclinical_dev Preclinical Development microdialysis->preclinical_dev behavioral_studies->preclinical_dev pk_pd->preclinical_dev

Caption: Experimental workflow for evaluating novel dopamine reuptake inhibitors.

Conclusion

The study of this compound and its analogs as dopamine reuptake inhibitors offers a promising avenue for the development of novel therapeutics. The high potency and selectivity of certain derivatives underscore the potential of this chemical scaffold. This guide provides a foundational understanding of the quantitative pharmacology and experimental approaches necessary for the continued exploration of these compounds. Future research should focus on elucidating the structure-activity relationships within this class to design next-generation DAT inhibitors with improved therapeutic profiles.

References

An In-depth Technical Guide on the Structure-Activity Relationship of 1-(1-Phenylethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1-(1-phenylethyl)piperazine derivatives, a class of compounds that has demonstrated significant potential in the development of novel therapeutics, particularly in the field of analgesia. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support ongoing research and drug discovery efforts.

Core Structure and Pharmacological Significance

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Derivatives of this scaffold have been extensively studied for their interactions with the central nervous system, exhibiting a range of activities including analgesic, narcotic antagonist, and dual serotonin and noradrenaline reuptake inhibition.[3][4] The pharmacological profile of these compounds is highly dependent on the nature and stereochemistry of the substituents on both the piperazine ring and the phenylethyl moiety.

Quantitative Structure-Activity Relationship (SAR) Data

The analgesic potency and opioid receptor affinity of this compound derivatives are critically influenced by their stereochemistry and the nature of the substituent at the N4 position of the piperazine ring. The following tables summarize key quantitative data from various studies, highlighting these relationships.

Table 1: Analgesic Potency of this compound Derivatives

CompoundSubstituent at N4StereochemistryAnalgesic Potency (Morphine = 1)Reference
1 Cyclohexyl(S)-(+)15 - 44[5][6]
2 Cyclohexyl(R)-(-)~1[5]
3 3-Methyl-2-butenyl(S)-(+)15 - 44[5][6]
4 3-Methyl-2-butenyl(R)-(-)Comparable to Pentazocine[5]
5 UnsubstitutedRacemicLess potent than morphine[7]
6 MethylRacemicLess potent than morphine[7]
7 CyclohexylRacemic~ as potent as morphine[7]

Table 2: Opioid Receptor Binding Affinity of Selected this compound Derivatives

CompoundStereochemistryReceptorBinding Affinity (Ki, nM)Reference
1-(1,2-diphenylethyl)piperazine derivative (I-C6) (S)-(+)μ (mu)High Affinity[1]
δ (delta)High Affinity[1]
κ (kappa)High Affinity[1]
1-(1,2-diphenylethyl)piperazine derivative (I-C6) (R)-(-)μ (mu)Agonist-like character[1]
MT-45 Racemicμ (mu)EC50 = 181 ng/mL[8]
2F-MT-45 Not Specifiedμ (mu)Potent Agonist[8]

Key SAR Insights:

  • Stereochemistry is a critical determinant of activity. The (S)-(+) enantiomers of this compound derivatives consistently exhibit significantly higher analgesic potency compared to their (R)-(-) counterparts.[3][5] In some cases, the (S)-(+) enantiomer is reported to be up to 105 times more potent than morphine.[3]

  • The (R)-(-) enantiomers can exhibit narcotic antagonist activity. While the (S)-(+) enantiomers are potent agonists, the (R)-(-) enantiomers of certain derivatives have shown narcotic antagonist properties.[3]

  • The substituent at the N4 position of the piperazine ring significantly influences potency. Bulky and lipophilic groups, such as cyclohexyl and 3-methyl-2-butenyl, at the N4 position are associated with high analgesic activity.[5][7]

  • The nitrogen atoms of the piperazine ring play distinct roles. The nitrogen atom at the 1-position (N1) appears to be crucial for narcotic antagonist activity, while the nitrogen at the 4-position (N4) is important for μ-opioid agonist activity.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. The following sections provide outlines for key experiments cited in the study of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route for the preparation of N4-substituted this compound derivatives involves the reaction of this compound with a suitable alkyl or aryl halide.

Example: Synthesis of 1-Cyclohexyl-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine

  • Demethylation: A mixture of dl-1-cyclohexyl-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine dihydrochloride, 47% hydrobromic acid, and glacial acetic acid is refluxed for 5 hours.

  • Purification: The reaction mixture is cooled, and the precipitated crystals are collected by filtration, washed with acetone, and recrystallized from methanol to yield the desired product as a dihydrobromide salt.

Analgesic Activity Assays

1. Hot Plate Test

This method assesses the response to a thermal stimulus.

  • Apparatus: A commercially available hot plate analgesia meter with the surface maintained at a constant temperature (e.g., 55 ± 1°C).

  • Procedure:

    • Animals (typically mice) are individually placed on the heated surface.

    • The latency to a nociceptive response (e.g., licking of the hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound or vehicle is administered at a specified time before the test.

    • The increase in latency period compared to the control group indicates analgesic activity.[2][9][10][11][12]

2. Tail Flick Test

This test also measures the response to a thermal stimulus applied to the tail.

  • Apparatus: A tail flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

  • Procedure:

    • The animal (typically a mouse or rat) is gently restrained with its tail exposed.

    • The light beam is directed onto a specific portion of the tail.

    • The time taken for the animal to flick its tail away from the heat source is recorded as the tail flick latency.

    • A cut-off time is employed to prevent tissue injury.

    • Analgesic compounds increase the tail flick latency.[13][14][15]

Opioid Receptor Binding Assay

This in vitro assay determines the affinity of a compound for specific opioid receptors.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., μ, δ, or κ).

    • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-DAMGO for the μ-opioid receptor).

    • The test compound at various concentrations.

    • A non-selective antagonist (e.g., naloxone) to determine non-specific binding.

    • Assay buffer and a filtration apparatus.

  • Procedure:

    • The cell membranes, radioligand, and test compound (or vehicle/non-selective antagonist) are incubated together.

    • The mixture is then filtered to separate the receptor-bound radioligand from the unbound radioligand.

    • The amount of radioactivity on the filter is measured using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[8][16][17][18]

Signaling Pathways and Experimental Workflows

The analgesic effects of this compound derivatives are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[19][20]

Opioid Receptor Signaling Pathway

Upon binding of an agonist, the opioid receptor activates an intracellular signaling cascade.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound Derivative (Agonist) OpioidReceptor Opioid Receptor (GPCR) Agonist->OpioidReceptor Binds to G_Protein G-Protein (αβγ) OpioidReceptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma AdenylylCyclase Adenylyl Cyclase G_alpha->AdenylylCyclase Inhibits IonChannel Ion Channel Modulation G_beta_gamma->IonChannel Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesic Effect cAMP->Analgesia IonChannel->Analgesia

Caption: Opioid receptor signaling cascade initiated by a this compound derivative.

Experimental Workflow for Analgesic Drug Discovery

The process of identifying and characterizing novel analgesic agents from this class of compounds typically follows a structured workflow.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening (Opioid Receptor Binding Assay) Purification->InVitro InVivo In Vivo Analgesic Testing (Hot Plate, Tail Flick) InVitro->InVivo SAR Structure-Activity Relationship Analysis InVivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: A typical experimental workflow for the discovery of novel analgesic agents.

This technical guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and pharmacology, facilitating the design and development of new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 1-(1-Phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the study of 1-(1-Phenylethyl)piperazine . Primarily utilized as a chemical intermediate in the synthesis of pharmacologically active compounds, its inherent biological activities are an area of emerging research interest. The protocols outlined below are based on established methodologies for analogous piperazine derivatives and serve as a comprehensive guide for investigating the potential biological effects of this compound.

Overview and Physicochemical Properties

This compound is a heterocyclic amine. While it is predominantly used as a building block in medicinal chemistry, its structural similarity to known psychoactive compounds, such as other phenylpiperazine derivatives, suggests potential interactions with various biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂N/A
Molecular Weight 190.29 g/mol N/A
Appearance Solid[1]
CAS Number 69628-75-7[1]
Storage (Hydrochloride Salt) -80°C (2 years), -20°C (1 year)[2]

Potential Pharmacological Targets and Applications

Based on the pharmacological profiles of structurally related phenylpiperazine and phenylethylpiperazine derivatives, this compound may exhibit activity at the following targets:

  • Dopamine Transporter (DAT): The related compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is a highly potent and selective dopamine reuptake inhibitor.[3]

  • Serotonin (5-HT) Receptors: Phenylpiperazine derivatives are known to interact with various serotonin receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[4][5]

  • Opioid Receptors: Certain (1,2-diphenylethyl)piperazines have demonstrated potent opiate-like analgesic properties.[6]

  • Anthelmintic Activity: Piperazine and its derivatives are known for their anthelmintic (anti-parasitic worm) properties.[7]

The following sections provide detailed protocols to investigate these potential activities.

In Vitro Experimental Protocols

Receptor Binding Assays

These assays are fundamental in determining the affinity of this compound for specific receptor targets.

Protocol 3.1.1: Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT

  • [³H]WIN 35,428 (radioligand)

  • Cocaine or GBR-12909 (positive control inhibitor)

  • This compound (test compound)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

  • Scintillation cocktail and vials

  • Microplate harvester and liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hDAT cells.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]WIN 35,428 (to a final concentration of ~1-2 nM), and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • For non-specific binding, add a high concentration of cocaine (e.g., 10 µM) instead of the test compound.

  • Add 50 µL of cell membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubate at room temperature for 2 hours with gentle agitation.

  • Harvest the membranes onto glass fiber filters using a microplate harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding and determine the IC₅₀ value by non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Table 2: Example Data Presentation for Receptor Binding Assays

CompoundTargetRadioligandKi (nM)
This compound hDAT[³H]WIN 35,428To be determined
Cocaine (Control) hDAT[³H]WIN 35,428Known value
This compound h5-HT₂A[³H]KetanserinTo be determined
Ketanserin (Control) h5-HT₂A[³H]KetanserinKnown value
In Vitro Anthelmintic Assay

Protocol 3.2.1: Larval Migration Inhibition Assay

Objective: To assess the ability of this compound to inhibit the motility of parasitic nematode larvae. This protocol is adapted from studies on other novel anthelmintics.

Materials:

  • L3-stage larvae of a model nematode (e.g., Haemonchus contortus)

  • This compound

  • Levamisole (positive control)

  • Larval Migration Assay Plate (96-well plate with a 20 µm nylon mesh)

  • Phosphate Buffered Saline (PBS)

  • Lugol's iodine solution

Procedure:

  • Prepare serial dilutions of this compound and Levamisole in PBS.

  • Add approximately 100 L3 larvae to each well of a standard 96-well plate.

  • Add the test compounds to the wells to achieve the desired final concentrations.

  • Incubate the plate at 37°C for 6 hours.

  • After incubation, transfer the contents of each well to the corresponding well of the larval migration assay plate.

  • Add warm PBS to the bottom chamber of the migration plate to encourage larval movement through the mesh.

  • Incubate for a further 18-24 hours at 37°C.

  • Count the number of larvae that have successfully migrated to the bottom chamber.

  • Fix the larvae with Lugol's iodine for easier visualization.

  • Calculate the percentage inhibition of migration for each concentration and determine the EC₅₀ value.

Table 3: Example Data Presentation for Anthelmintic Assay

CompoundNematode SpeciesEC₅₀ (µM)
This compound Haemonchus contortusTo be determined
Levamisole (Control) Haemonchus contortusKnown value

In Vivo Experimental Protocols

Protocol 4.1: Rodent Model of Dopaminergic Activity - Locomotor Activity

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice, a behavioral measure sensitive to dopaminergic stimulation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound hydrochloride

  • Vehicle (e.g., saline or a solution of DMSO/PEG300/Tween-80/Saline)[2]

  • Cocaine or Amphetamine (positive control)

  • Open-field activity chambers equipped with infrared beams

Procedure:

  • Prepare solutions of this compound hydrochloride and the positive control in the appropriate vehicle.

  • Habituate the mice to the open-field chambers for 60 minutes.

  • Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) injection.

  • Immediately return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 90-120 minutes.

  • Analyze the data by comparing the activity of the compound-treated groups to the vehicle-treated group.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that may be modulated by this compound and a general experimental workflow.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Synthesis Dopamine Dopamine L_DOPA->Dopamine Synthesis DA_Vesicle DA_Vesicle Dopamine->DA_Vesicle Packaging Synaptic_Cleft Synaptic_Cleft DA_Vesicle->Synaptic_Cleft Release D2_Receptor D2 Receptor Synaptic_Cleft->D2_Receptor Binds to DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake AC Adenylyl Cyclase D2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Postsynaptic_Effect Postsynaptic Effect PKA->Postsynaptic_Effect Phosphorylates targets DAT->Dopamine PEP 1-(1-Phenylethyl) piperazine PEP->DAT Potential Inhibition

Caption: Potential modulation of the dopamine signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Receptor_Binding Receptor Binding Assays (DAT, 5-HT, Opioid) Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Receptor_Binding->Functional_Assay Behavioral_Studies Behavioral Models (Locomotor Activity, etc.) Functional_Assay->Behavioral_Studies Anthelmintic_Screen Anthelmintic Screening (Larval Migration) Anthelmintic_Screen->Behavioral_Studies PK_Studies Pharmacokinetic Studies Behavioral_Studies->PK_Studies Tox_Studies Preliminary Toxicology PK_Studies->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization Compound This compound Compound->Receptor_Binding Compound->Anthelmintic_Screen

Caption: General workflow for pharmacological characterization.

Conclusion

While this compound is primarily documented as a synthetic intermediate, its structural features warrant investigation into its own potential biological activities. The protocols provided herein offer a robust framework for researchers to explore its pharmacological profile, particularly concerning its potential interactions with monoamine transporters and receptors, as well as its potential as an anthelmintic agent. The successful application of these methods will contribute to a more comprehensive understanding of this compound and its potential for future drug development.

References

Application Notes & Protocols: Preparation of 1-(1-Phenylethyl)piperazine Hydrochloride Solution for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1-Phenylethyl)piperazine is a derivative of phenylpiperazine, a chemical class known to interact with various receptors in the central nervous system. Phenylpiperazine derivatives have been investigated for their effects on monoamine transporters and receptors, such as serotonin and dopamine receptors.[3] Given its structure, this compound hydrochloride is a candidate for neurological and psychiatric research. As a hydrochloride salt, it is expected to have improved solubility in aqueous solutions compared to its free base form, which is a critical property for in vivo administration.

This document outlines the necessary steps for the preparation of a dosing solution of this compound hydrochloride suitable for in vivo studies, including recommended materials, a detailed preparation protocol, and data presentation guidelines.

Materials and Equipment

2.1 Materials:

  • This compound Hydrochloride (purity ≥98%)

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride solution (Normal Saline)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Polyethylene Glycol 400 (PEG 400)

  • Tween 80

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles (various gauges)

  • Sterile 0.22 µm syringe filters

2.2 Equipment:

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • pH meter

  • Sonicator (optional, for aiding dissolution)

  • Laminar flow hood or biological safety cabinet

Solution Preparation Protocols

The selection of a vehicle is critical and depends on the required concentration, route of administration, and the compound's solubility.[4][5] Preliminary solubility testing is strongly recommended.

Protocol 1: Aqueous Vehicle (For Water-Soluble Applications)

This protocol is suitable for lower concentrations where the compound is freely soluble in an aqueous buffer. Normal saline is often used for intravenous or intraperitoneal administration as it is isotonic.[4]

  • Determine Required Concentration: Calculate the total amount of this compound hydrochloride needed based on the desired dose (mg/kg) and the average weight of the animals.

  • Weighing: In a laminar flow hood, accurately weigh the required amount of the compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound to a sterile vial.

    • Add a small volume of the chosen aqueous vehicle (e.g., Normal Saline or PBS pH 7.4) to create a slurry.

    • Gradually add the remaining vehicle while vortexing or stirring until the desired final volume is reached.

    • If dissolution is slow, gentle warming (to 37°C) or brief sonication may be applied. Ensure the compound is stable under these conditions.

  • pH Adjustment (Optional but Recommended): Check the pH of the final solution. If necessary, adjust to a physiologically compatible range (typically pH 6.5-7.5) using sterile, dilute NaOH or HCl.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new, sterile, pyrogen-free vial.

  • Storage: Store the prepared solution as recommended. For stock solutions, storage at -20°C or -80°C is common, though stability must be verified.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.

Protocol 2: Co-Solvent Vehicle (For Poorly Water-Soluble Applications)

If higher concentrations are required and solubility in aqueous vehicles is limited, a co-solvent system can be used. A common formulation is a mixture of DMSO, PEG 400, Tween 80, and saline.

  • Weighing: Accurately weigh the required amount of this compound hydrochloride.

  • Initial Dissolution:

    • In a sterile vial, dissolve the compound in a small volume of DMSO (e.g., 5-10% of the final volume). Vortex or sonicate until fully dissolved.

  • Addition of Co-solvents:

    • Add PEG 400 (e.g., 30-40% of the final volume) to the DMSO solution and mix thoroughly.

    • Add Tween 80 (e.g., 1-5% of the final volume) to the solution to aid in creating a stable emulsion/solution and mix thoroughly.

  • Final Volume Adjustment:

    • Slowly add Normal Saline or PBS (pH 7.4) to the mixture, bringing it to the final desired volume. Add the aqueous phase dropwise while vortexing to prevent precipitation of the compound.

  • Final Checks: The final solution should be clear and free of particulates. If precipitation occurs, the formulation must be optimized (e.g., by adjusting the ratio of co-solvents).

  • Storage: Store appropriately, typically at 4°C for short-term use. The stability of the formulation must be determined.

Data Presentation

All quantitative data related to solution preparation and dosing should be clearly documented.

Table 1: Solution Preparation Parameters

ParameterVehicle System 1 (Aqueous)Vehicle System 2 (Co-Solvent)
Compound Name This compound HClThis compound HCl
Target Concentration 1 mg/mL10 mg/mL
Vehicle Composition 0.9% NaCl10% DMSO, 40% PEG 400, 5% Tween 80, 45% Saline
Final pH 7.27.4
Appearance Clear, colorless solutionClear, slightly viscous solution
Storage Conditions 4°C (short-term), -20°C (long-term)4°C
Stability (Verified) > 24 hours at 4°C> 24 hours at 4°C

Table 2: In Vivo Dosing Parameters (Example)

ParameterValue
Animal Model C57BL/6 Mouse
Average Weight 25 g
Dose 10 mg/kg
Route of Administration Intraperitoneal (IP)
Dosing Volume 10 µL/g (250 µL for a 25g mouse)
Solution Concentration Used 1 mg/mL
Vehicle Control Group 0.9% NaCl

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for preparing and administering the compound in an in vivo study.[6][7]

G cluster_prep Solution Preparation Phase cluster_admin In Vivo Administration Phase A Calculate Dose & Weigh Compound B Select & Prepare Vehicle A->B C Dissolve Compound B->C D pH Adjustment & Sterile Filtration C->D E Animal Group Assignment (Treatment vs. Vehicle) D->E QC Check: Clarity, Sterility F Dose Calculation per Animal Weight E->F G Compound Administration F->G H Post-Dosing Monitoring & Data Collection G->H G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound This compound Receptor Hypothetical GPCR (e.g., 5-HT2A) Compound->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Cell_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cell_Response Phosphorylates Targets

References

Application Note: High-Throughput Analysis of 1-(1-Phenylethyl)piperazine and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(1-phenylethyl)piperazine and its putative metabolites in biological matrices. The described protocol is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolism studies of piperazine-based compounds. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it suitable for high-throughput screening and detailed metabolic profiling.

Introduction

This compound is a piperazine derivative with potential applications in pharmaceutical research. Understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. Like many piperazine-containing compounds, it is expected to undergo extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3] Common metabolic pathways for similar structures include hydroxylation of the aromatic rings and N-dealkylation of the piperazine moiety.[4][5] This application note provides a comprehensive protocol for the simultaneous quantification of the parent compound and its predicted primary metabolites using LC-MS/MS, a powerful analytical tool for such studies.[6][7][8]

Predicted Metabolic Pathway

Based on the metabolism of other piperazine derivatives, the primary metabolic transformations for this compound are predicted to be hydroxylation of the phenyl ring and the ethyl bridge, as well as N-dealkylation of the piperazine ring. The cytochrome P450 enzymes, particularly CYP2D6, CYP3A4, and CYP1A2, are likely involved in these metabolic reactions.[1][9]

G cluster_legend Legend Parent Drug Parent Drug Metabolic Pathway Metabolic Pathway Phase I Metabolite Phase I Metabolite This compound This compound Hydroxylated Metabolite (Phenyl Ring) Hydroxylated Metabolite (Phenyl Ring) This compound->Hydroxylated Metabolite (Phenyl Ring) Hydroxylation (CYP450) Hydroxylated Metabolite (Ethyl Bridge) Hydroxylated Metabolite (Ethyl Bridge) This compound->Hydroxylated Metabolite (Ethyl Bridge) Hydroxylation (CYP450) N-dealkylated Metabolite N-dealkylated Metabolite This compound->N-dealkylated Metabolite N-dealkylation (CYP450)

Figure 1: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of biological matrix (e.g., plasma, serum, or liver microsome incubation), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.[10]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient can be optimized as follows:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

The following tables summarize the proposed MRM transitions and a representative calibration curve for the quantitative analysis of this compound and its predicted metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound191.1105.120
91.125
Hydroxylated Metabolite207.1121.120
107.125
N-dealkylated Metabolite87.144.115
70.120
Table 1: Proposed MRM transitions for this compound and its metabolites.
AnalyteCalibration Range (ng/mL)LOQ (ng/mL)
This compound1 - 1000> 0.9951
Hydroxylated Metabolite1 - 1000> 0.9951
N-dealkylated Metabolite5 - 1000> 0.9955
Table 2: Representative quantitative data for the LC-MS/MS method.[6][7]

Experimental Workflow

The overall workflow for the LC-MS analysis of this compound and its metabolites is depicted in the following diagram.

G cluster_legend Legend Step Step Process Flow Process Flow Output Output Sample_Collection Biological Sample Collection (Plasma, Microsomes, etc.) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Final_Report Final Report Data_Processing->Final_Report

Figure 2: Experimental workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and selective approach for the quantitative analysis of this compound and its predicted metabolites in biological matrices. The simple sample preparation and fast chromatography make this method ideal for high-throughput applications in drug metabolism and pharmacokinetic studies. The provided protocols and parameters can serve as a starting point for method development and validation in individual laboratories.

References

Application Notes and Protocols for the Evaluation of 1-(1-Phenylethyl)piperazine and Related Compounds in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are a versatile class of heterocyclic compounds that form the core of numerous pharmacologically active agents.[1] These compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2] The phenylethylpiperazine scaffold, in particular, is of interest for its potential to interact with various biological targets. This document provides detailed application notes and standardized protocols for the in vitro evaluation of 1-(1-Phenylethyl)piperazine and other phenylethylpiperazine derivatives in cell culture assays, with a focus on assessing their cytotoxic and apoptotic potential.

Disclaimer: As of the latest literature review, specific experimental data on the biological activity of this compound in cell culture assays is limited. The following protocols and data are based on studies of structurally related piperazine derivatives and serve as a general framework for the initial investigation of this compound.

Data Presentation: Cytotoxic Activity of Piperazine Derivatives

The cytotoxic potential of piperazine derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The table below summarizes representative IC50 values for various piperazine derivatives from published studies to provide a comparative context.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Piperazine Containing Compound (PCC) SNU-475Liver Cancer6.98 ± 0.11[3]
SNU-423Liver Cancer7.76 ± 0.45[3]
Arylpiperazine Derivative (Compound 8) DU145Prostate Cancer8.25[4]
Arylpiperazine Derivative (Compound 9) LNCaPProstate Cancer< 5[4]
Arylpiperazine Derivative (Compound 15) LNCaPProstate Cancer< 5[4]
Vindoline-Piperazine Conjugate (23) MDA-MB-468Breast Cancer1.00[5]
Vindoline-Piperazine Conjugate (25) HOP-92Lung Cancer1.35[5]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, U87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or derivative) stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound (or derivative) stock solution (in DMSO)

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of the untreated (spontaneous release) and maximum LDH release (lysis control) wells.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • This compound (or derivative) stock solution (in DMSO)

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the test compound at various concentrations (e.g., IC50 and 2x IC50). Include a no-treatment control.

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases involved in the execution of apoptosis.

Materials:

  • Human cancer cell lines

  • This compound (or derivative) stock solution (in DMSO)

  • Colorimetric or fluorometric caspase-3, -8, and -9 activity assay kits

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described in the MTT assay protocol.

  • Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.

  • Caspase Reaction: Add the caspase substrate to the cell lysates and incubate according to the manufacturer's instructions.

  • Signal Measurement: Measure the colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Quantify the fold-increase in caspase activity in treated cells compared to untreated controls.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Viability Assays cluster_mechanism Mechanism of Action Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (e.g., MCF-7, HeLa) compound_treatment Treatment with This compound cell_seeding->compound_treatment mtt_assay MTT Assay (Metabolic Activity) compound_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_treatment->ldh_assay annexin_v Annexin V/PI Staining (Apoptosis Detection) compound_treatment->annexin_v caspase_assay Caspase-Glo Assay (Caspase-3/7, -8, -9) compound_treatment->caspase_assay western_blot Western Blot (Apoptotic Proteins) compound_treatment->western_blot data_analysis IC50 Determination & Statistical Analysis mtt_assay->data_analysis ldh_assay->data_analysis annexin_v->data_analysis caspase_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating the in vitro effects of this compound.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stimuli Piperazine Derivative (Cellular Stress) bax Bax/Bak Activation stimuli->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways potentially modulated by piperazine derivatives.

References

Lack of Preclinical Data for 1-(1-Phenylethyl)piperazine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in preclinical research regarding the administration of 1-(1-Phenylethyl)piperazine (CAS 69628-75-7) in rodent models. Despite its availability as a chemical reagent for biochemical research, no substantive in vivo studies detailing its pharmacological effects, behavioral outcomes, or toxicological profile in animals have been published. Consequently, the creation of detailed application notes, experimental protocols, and quantitative data summaries for this specific compound is not possible at this time.

For researchers interested in the broader class of piperazine derivatives, extensive data is available for other analogues. As an illustrative example of the requested content format, the following sections provide detailed application notes and protocols for the well-characterized compound 1-(m-chlorophenyl)piperazine (m-CPP) , a frequently studied serotonergic agent.

Illustrative Example: Application Notes and Protocols for 1-(m-chlorophenyl)piperazine (m-CPP) Administration in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information pertains to 1-(m-chlorophenyl)piperazine (m-CPP) and NOT This compound .

Application Notes

1-(m-chlorophenyl)piperazine (m-CPP) is a non-selective serotonin (5-HT) receptor agonist with notable affinity for 5-HT1B, 5-HT1C, and 5-HT2C receptors.[1][2] In rodent models, it is widely used to investigate the role of the serotonergic system in various physiological and behavioral processes, including anxiety, feeding, and locomotion.[2] Its administration typically induces anxiogenic-like and hypophagic effects.[2]

Key Applications in Rodent Research:

  • Anxiety Models: m-CPP is used to induce anxiety-like behaviors, providing a pharmacological model to screen for potential anxiolytic compounds.

  • Feeding Behavior Studies: The compound's ability to reduce food intake is utilized to explore the serotonergic regulation of appetite.[2]

  • Locomotor Activity Assessment: m-CPP generally suppresses spontaneous locomotor activity, an effect mediated by serotonin receptors.[1]

  • Tardive Dyskinesia Models: It is also employed to study the role of 5-HT2C receptors in the modulation of dopaminergic pathways, particularly in animal models of tardive dyskinesia.[2]

Quantitative Data Summary

The following table summarizes the behavioral effects of m-CPP administration in rodent models based on available literature.

Behavioral Assay Species Dose (mg/kg) Route Observed Effect
Elevated Plus MazeMouse1, 2, 4i.p.Decreased time spent in open arms
Open Field TestMouse1, 2, 4i.p.Reduced distance traveled and entries into the center zone
Hole-Board TestMouse1, 2, 4i.p.Reduced head-dip counts and increased head-dip latency
Locomotor ActivityRatNot Specifiedi.p.Dose-dependent suppression of spontaneous ambulatory behavior[1]
Food IntakeRatNot Specifiedi.p.Hypophagic (reduced food intake) effects[2]
Experimental Protocols

Protocol 1: Assessment of Anxiogenic-Like Effects using the Elevated Plus Maze (EPM) in Mice

Objective: To evaluate the anxiogenic-like properties of m-CPP following intraperitoneal administration in mice.

Materials:

  • 1-(m-chlorophenyl)piperazine (m-CPP)

  • Sterile saline (0.9% NaCl)

  • Elevated Plus Maze apparatus

  • Male ICR mice

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Preparation: Dissolve m-CPP in sterile saline to achieve the desired concentrations (e.g., 1 mg/ml, 2 mg/ml, and 4 mg/ml for doses of 1, 2, and 4 mg/kg, respectively, assuming an injection volume of 10 ml/kg). Prepare fresh on the day of the experiment.

  • Animal Groups: Randomly assign animals to different treatment groups:

    • Vehicle control (saline)

    • m-CPP (1 mg/kg)

    • m-CPP (2 mg/kg)

    • m-CPP (4 mg/kg)

  • Administration: Administer the prepared m-CPP solution or saline vehicle via intraperitoneal (i.p.) injection.

  • Pre-Test Interval: Allow a 30-minute interval between the injection and the behavioral test for drug absorption.

  • Elevated Plus Maze Test:

    • Place each mouse individually in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm type.

  • Data Analysis: An increase in anxiety-like behavior is indicated by a significant decrease in the time spent in and/or the number of entries into the open arms. Analyze the data using ANOVA followed by an appropriate post-hoc test to compare the different treatment groups.

Visualizations

Experimental_Workflow_EPM cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimation 1. Animal Acclimation (≥ 1 week) drug_prep 2. Drug Preparation (m-CPP in Saline) grouping 3. Random Assignment to Treatment Groups admin 4. Administration (i.p. injection) grouping->admin pre_test 5. Pre-Test Interval (30 minutes) admin->pre_test epm_test 6. EPM Test (5-minute trial) pre_test->epm_test data_rec 7. Data Recording (Time in arms, entries) epm_test->data_rec stat_analysis 8. Statistical Analysis (ANOVA) data_rec->stat_analysis interpretation 9. Interpretation of Results stat_analysis->interpretation

References

Application Notes and Protocols for the Analytical Standards of 1-(1-Phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and methodologies for the qualitative and quantitative analysis of 1-(1-Phenylethyl)piperazine. The protocols outlined below are based on established methods for related piperazine derivatives and can be adapted and validated for specific research needs.

Introduction

This compound is a piperazine derivative of interest in pharmaceutical and toxicological research. Accurate and reliable analytical methods are crucial for its detection, quantification, and characterization in various matrices. These notes provide protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), along with guidelines for the preparation of analytical standards.

Chemical Information:

PropertyValue
CAS Number 69628-75-7[1][2]
Molecular Formula C₁₂H₁₈N₂[1][2]
Molecular Weight 190.28 g/mol [1][2]
Synonyms [1-(Piperazin-1-yl)ethyl]benzene[1]

Reference Standard Preparation and Handling

A well-characterized reference standard is fundamental for accurate quantification.

2.1. Sourcing and Purity Assessment: A certified reference standard of this compound should be obtained from a reputable supplier. Upon receipt, identity and purity should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. While specific NMR data for this compound is not readily available in public literature, characteristic shifts for the phenylethyl and piperazine moieties can be predicted based on data from related compounds.

2.2. Standard Solution Preparation: Primary stock solutions should be prepared by dissolving the reference standard in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL. Working standards for calibration and quality control are then prepared by serial dilution of the stock solution. Stock solutions should be stored at -20°C to ensure stability.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the identification and quantification of this compound, particularly in the analysis of seized materials or for purity assessment. The following protocol is adapted from established methods for piperazine derivatives.[3][4]

3.1. Sample Preparation:

  • Solid Samples: Accurately weigh and dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

  • Biological Matrices (e.g., Urine, Plasma): A liquid-liquid or solid-phase extraction is necessary to isolate the analyte.

3.2. GC-MS Instrumentation and Conditions:

ParameterRecommended Conditions
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (Splitless or appropriate split ratio)
Oven Temperature Program Initial: 100°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-550

3.3. Expected Mass Spectrum: The mass spectrum of this compound is expected to show characteristic fragments. Based on the structure, key fragments would likely include the tropylium ion (m/z 91) from the phenylmethyl moiety and fragments corresponding to the piperazine ring. The molecular ion (m/z 190) may also be observed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices. The following protocol is a general guideline that should be optimized and validated.

4.1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Conditions
LC Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, followed by re-equilibration
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Triple Quadrupole
Acquisition Mode Multiple Reaction Monitoring (MRM)

4.3. Method Validation Parameters (Adaptable): The following table presents typical validation parameters for LC-MS/MS methods for related piperazine compounds and should be established specifically for this compound.

ParameterTypical Range
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Visualizations

Experimental Workflow for LC-MS/MS Analysis

workflow sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition & Analysis inject->data

Caption: A typical sample preparation workflow for the analysis of this compound in biological matrices using LC-MS/MS.

Generalized Signaling Pathway for CNS Stimulant Piperazines

signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles synaptic_dopamine Synaptic Dopamine dopamine_vesicle->synaptic_dopamine Release dat Dopamine Transporter (DAT) dat->dopamine_vesicle Reuptake dopamine_receptor Dopamine Receptors downstream Downstream Signaling (Stimulant Effects) dopamine_receptor->downstream piperazine Piperazine Derivative (e.g., this compound) piperazine->dat Inhibition synaptic_dopamine->dopamine_receptor

Caption: A generalized signaling pathway illustrating the potential mechanism of action for CNS stimulant piperazines, which often involve the inhibition of dopamine reuptake.

Conclusion

The analytical methods presented provide a robust framework for the identification and quantification of this compound. Researchers should perform in-house validation of these adapted methods to ensure they meet the specific requirements of their studies. The use of a certified reference standard is paramount for achieving accurate and reproducible results. Further research is needed to fully characterize the specific mass spectral fragmentation and pharmacological properties of this compound.

References

Application Notes and Protocols for In Vitro Efficacy Testing of 1-(1-Phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the in vitro evaluation of 1-(1-Phenylethyl)piperazine, a synthetic intermediate with potential applications in central nervous system (CNS) drug discovery and oncology. The following protocols and data presentation guidelines are designed to facilitate the assessment of its efficacy in relevant biological models.

Section 1: Evaluation of this compound as a Central Nervous System (CNS) Modulator

Given that this compound serves as a building block for CNS agents, its direct interaction with key neurotransmitter receptors, specifically dopamine and serotonin receptors, is of primary interest. The following protocols outline methods to determine the binding affinity and functional activity of the compound at these receptors.

Application Note 1: Assessing Dopamine and Serotonin Receptor Binding Affinity

This note describes the use of radioligand binding assays to determine the affinity of this compound for various dopamine (D1, D2-like) and serotonin (5-HT1A, 5-HT2A) receptor subtypes.

Experimental Protocol: Radioligand Receptor Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for target receptors.

Materials:

  • Cell membranes expressing the human dopamine or serotonin receptor subtype of interest.

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding competitor (e.g., haloperidol for D2, serotonin for 5-HT receptors).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or the non-specific binding competitor.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity of Phenylpiperazine Analogs

The following table presents hypothetical binding affinities (Ki) for this compound based on data from structurally related phenylpiperazine derivatives.

CompoundD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)
This compound (Hypothetical) 8545120250
Phenylpiperazine Analog A15.20.2>1000500
Phenylpiperazine Analog B>10005009.8>1000

Experimental Workflow for Receptor Binding Assay

G prep Prepare Reagents (Membranes, Radioligand, Compound) incubate Incubate Components in 96-well Plate prep->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze

Workflow for Radioligand Receptor Binding Assay.
Application Note 2: Determining Functional Activity at Dopamine and Serotonin Receptors

This note details the use of a cell-based functional assay to assess whether this compound acts as an agonist or antagonist at dopamine and serotonin receptors.

Experimental Protocol: Calcium Flux Functional Assay

Objective: To measure the effect of this compound on intracellular calcium mobilization following receptor activation.

Materials:

  • HEK293 cells stably expressing the Gq-coupled dopamine or serotonin receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound stock solution.

  • Known receptor agonist and antagonist (positive controls).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • To determine agonist activity, add serial dilutions of this compound to the cells and measure the fluorescence intensity over time.

  • To determine antagonist activity, pre-incubate the cells with serial dilutions of this compound for 15-30 minutes, then add a known agonist at its EC50 concentration and measure the fluorescence intensity.

  • Record the maximum fluorescence signal for each well.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation: Functional Activity of Phenylpiperazine Analogs

The following table presents hypothetical functional activity data for this compound based on data from related compounds.

CompoundReceptorFunctional ResponseEC50 / IC50 (nM)
This compound (Hypothetical) D2 ReceptorAntagonistIC50: 150
This compound (Hypothetical) 5-HT2A ReceptorWeak Partial AgonistEC50: 800
Phenylpiperazine Analog C (Agonist)5-HT2A ReceptorFull AgonistEC50: 25
Phenylpiperazine Analog D (Antagonist)D2 ReceptorAntagonistIC50: 5

Signaling Pathway for Gq-Coupled Serotonin Receptor

Simplified Gq-coupled 5-HT2A receptor signaling pathway.

Section 2: Evaluation of this compound as a Potential Anticancer Agent

Several piperazine derivatives have demonstrated anticancer activity.[1][2] This section outlines a protocol to assess the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Application Note 3: Determining the Cytotoxicity of this compound against Cancer Cell Lines

This note describes the use of the MTT assay to measure the metabolic activity of cancer cells as an indicator of cell viability after treatment with this compound.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

  • Cell culture medium and supplements.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value using non-linear regression analysis.

Data Presentation: In Vitro Cytotoxicity of Piperazine Analogs

The following table presents hypothetical IC50 values for this compound based on published data for other piperazine derivatives.[1][2]

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
This compound (Hypothetical) 25.538.215.8
Piperazine Derivative X1.005.511.33
Piperazine Derivative Y10.821.2245.89

Experimental Workflow for MTT Assay

G seed Seed Cancer Cells in 96-well Plate treat Treat with This compound seed->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 3-4h add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Workflow for MTT Cell Viability Assay.

References

Application Note: A Tiered Approach for Assessing the Brain Penetration of 1-(1-Phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1-Phenylethyl)piperazine is a piperazine derivative with potential activity within the central nervous system (CNS).[1] For any compound targeting the CNS, its ability to cross the highly selective blood-brain barrier (BBB) is a critical determinant of therapeutic efficacy.[2][3] The BBB restricts the passage of many molecules from the systemic circulation into the brain, making the assessment of brain penetration a fundamental step in the drug discovery process.[3][4] This document outlines a comprehensive, tiered strategy for evaluating the brain penetration of this compound, employing a series of in vitro and in vivo assays. The goal is to determine not just the rate and extent of penetration but also the pharmacologically relevant unbound concentration in the brain.[2][5]

Physicochemical Properties of this compound

A compound's ability to cross the BBB is influenced by its fundamental physicochemical properties. Key parameters for this compound are summarized below. These values suggest a molecular profile that does not preclude BBB penetration, warranting further experimental investigation.

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂[6]
Molecular Weight190.28 g/mol [6][7]
XLogP3-AA1.6[7]
Hydrogen Bond Donor Count1[7]
Hydrogen Bond Acceptor Count2[7]
Rotatable Bond Count3[7]

Tiered Experimental Workflow

A progressive approach, starting with high-throughput in vitro screens and moving to more complex in vivo studies, is recommended for a cost-effective and comprehensive assessment.[8]

G PAMPA PAMPA-BBB Assay (Passive Permeability) Caco2 Caco-2 / MDCK-MDR1 Assay (Permeability & Efflux) PAMPA->Caco2 Promising Pe > 1.5 BTB Brain Tissue Binding (Unbound Fraction, fu,brain) Caco2->BTB Papp(A-B) > 100 nm/s Efflux Ratio < 2 PK Rodent PK Study (Brain & Plasma Levels) BTB->PK fu,brain determined Kpuu Calculate Kp,uu (Unbound Brain/Plasma Ratio) BTB->Kpuu Kp Calculate Kp (Total Brain/Plasma Ratio) PK->Kp Kp->Kpuu

Figure 1. A tiered workflow for assessing brain penetration.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive, transcellular permeability of this compound across an artificial lipid membrane mimicking the BBB.[9][10] This high-throughput assay provides an initial estimate of a compound's ability to diffuse into the brain.[11]

Materials and Reagents:

  • This compound

  • PAMPA plate system (e.g., 96-well donor and acceptor plates)[12]

  • Porcine brain lipid extract or synthetic lipid mixture[11]

  • Dodecane or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Reference compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

  • UV-Vis spectrophotometer or LC-MS/MS system

Experimental Protocol:

  • Membrane Preparation: Coat the filter of the donor plate wells with a solution of brain lipid in an organic solvent (e.g., 1% porcine brain lipid in dodecane). Allow the solvent to evaporate, leaving a lipid layer.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in PBS (pH 7.4) to a final concentration of ~50-100 µM. The final DMSO concentration should be ≤1%.[10]

  • Assay Setup:

    • Add the PBS buffer to the acceptor plate wells.

    • Add the compound solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, creating the "sandwich".[10]

  • Incubation: Incubate the plate assembly at room temperature for 4-5 hours with gentle agitation.[9]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV spectroscopy.

Data Analysis: The apparent permeability coefficient (Pₑ or Pₐₚₚ) is calculated using the following equation:

Pₑ = - [Vₐ / (Area × Time)] × ln(1 - [Drug]acceptor / [Drug]equilibrium)

Where Vₐ is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Data Presentation:

CompoundPₑ (x 10⁻⁶ cm/s)Predicted BBB Permeability
This compound(Experimental Value)-
Propranolol (High Control)> 4.0High
Atenolol (Low Control)< 2.0Low
Permeability Classification:Pₑ > 4.0 = High; Pₑ = 2.0-4.0 = Medium; Pₑ < 2.0 = Low

Protocol 2: In Vivo Brain Penetration Study in Rodents

Objective: To determine the total concentration of this compound in the brain and plasma of a rodent model (e.g., male Sprague-Dawley rats) at a specific time point to calculate the brain-to-plasma concentration ratio (Kp).[8][13]

Materials and Reagents:

  • This compound

  • Male Sprague-Dawley rats (~250-300g)

  • Appropriate vehicle for dosing (e.g., saline, 2% Cremophor EL)[14]

  • Anesthetics

  • Heparinized tubes for blood collection

  • Brain homogenization buffer (e.g., ice-cold PBS)

  • Homogenizer

  • LC-MS/MS system for bioanalysis

Experimental Protocol:

  • Dosing: Administer this compound to a cohort of rats (n=3-4 per time point) via a relevant route, typically intravenous (IV) for direct assessment of BBB passage or oral (PO).

  • Sample Collection: At a predetermined time point (e.g., 1 or 2 hours post-dose, corresponding to anticipated peak plasma levels), anesthetize the animals.[5]

  • Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge immediately to separate plasma and store at -80°C.

  • Brain Collection: Perform transcardial perfusion with ice-cold saline to flush blood from the brain vasculature.[8] Quickly excise the brain, weigh it, and snap-freeze or use it immediately.

  • Sample Processing:

    • Homogenize the brain tissue in a known volume of homogenization buffer.

    • Process plasma and brain homogenate samples (e.g., via protein precipitation or solid-phase extraction) to extract the compound.

  • Quantification: Analyze the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

Data Analysis:

  • Brain Concentration (Cₑ): Expressed as ng/g of brain tissue.

  • Plasma Concentration (Cₚ): Expressed as ng/mL of plasma.

  • Brain-to-Plasma Ratio (Kp): Calculated as: Kp = Cₑ / Cₚ

Protocol 3: Brain Tissue Binding Assay

Objective: To determine the fraction of this compound that is unbound in the brain (fᵤ,ₑᵣₐᵢₙ). This is crucial as only the unbound drug is free to interact with its pharmacological target.[15][16] The equilibrium dialysis method is the gold standard.[]

Materials and Reagents:

  • This compound

  • Control brain homogenate (from untreated rats)

  • Equilibrium dialysis apparatus (e.g., RED device)[15]

  • Semi-permeable membrane (molecular weight cut-off ~8-12 kDa)

  • Dialysis buffer (PBS, pH 7.4)

  • LC-MS/MS system

Experimental Protocol:

  • Preparation: Dilute the brain homogenate with buffer. Spike the diluted homogenate with this compound to a known concentration.

  • Dialysis Setup: Add the spiked brain homogenate to one chamber of the dialysis unit and an equal volume of buffer to the other chamber, separated by the semi-permeable membrane.[]

  • Incubation: Incubate the apparatus at 37°C for 4-6 hours, or until equilibrium is reached.[15]

  • Sample Collection: After incubation, collect samples from both the homogenate and buffer chambers.

  • Quantification: Determine the compound concentration in both samples by LC-MS/MS.

Data Analysis: The fraction unbound in the brain homogenate (fᵤ,ₕₒₘ) is calculated as:

fᵤ,ₕₒₘ = Concentration in buffer chamber / Concentration in homogenate chamber

This value is then corrected for the dilution of the homogenate to find the fraction unbound in brain tissue (fᵤ,ₑᵣₐᵢₙ).

Data Integration and Interpretation

The ultimate measure of brain penetration is the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which represents the net flux across the BBB.[3]

G start Experimental Data kp Kp (Total Brain/Plasma Ratio) start->kp fu_brain fu,brain (Fraction Unbound in Brain) start->fu_brain fu_plasma fu,plasma (Fraction Unbound in Plasma) start->fu_plasma kpuu_calc Kp,uu = Kp * (fu,plasma / fu,brain) kp->kpuu_calc fu_brain->kpuu_calc fu_plasma->kpuu_calc interp Interpretation kpuu_calc->interp passive Kp,uu ≈ 1 (Passive Diffusion) interp->passive influx Kp,uu > 1 (Active Influx) interp->influx efflux Kp,uu < 1 (Active Efflux) interp->efflux

Figure 2. Logic for calculating and interpreting Kp,uu.

Summary Data Tables

In Vitro ParameterResultInterpretation
PAMPA-BBB Pₑ (x 10⁻⁶ cm/s)(Value)(e.g., High, Medium, Low passive permeability)
Caco-2 Pₐₚₚ (A-B) (nm/s)(Value)(Rate of permeation)
Caco-2 Efflux Ratio(Value)(>2 suggests active efflux)
Fraction Unbound in Brain (fᵤ,ₑᵣₐᵢₙ)(Value)(Availability at target)
Fraction Unbound in Plasma (fᵤ,ₚₗₐₛₘₐ)(Value)(Systemic availability)
In Vivo ParameterResultInterpretation
Kp (Total Brain/Plasma)(Value)(Overall distribution)
Kp,uu (Unbound Brain/Plasma) (Value) (Net BBB transport; >0.3 often desired for CNS targets) [3]

Potential CNS Mechanism of Action

Piperazine derivatives often interact with monoaminergic systems.[1] If this compound reaches its CNS target, it may act at neurotransmitter transporters or receptors, modulating synaptic signaling.

G cluster_synapse Synaptic Cleft compound This compound (in Brain ECF) transporter Monoamine Transporter (e.g., DAT, SERT) compound->transporter Inhibition of Reuptake receptor Postsynaptic Receptor (e.g., 5-HT, DA) compound->receptor Direct Modulation presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron transporter->postsynaptic Increased Neurotransmitter Concentration receptor->postsynaptic Altered Signaling

Figure 3. Potential synaptic mechanism of action.

References

Synthesis and Purification of 1-(1-Phenylethyl)piperazine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis and purification of 1-(1-Phenylethyl)piperazine, a key intermediate in the development of various biologically active compounds. The described methodology focuses on a reliable and scalable reductive amination approach, followed by a robust purification strategy to yield high-purity material suitable for research and development purposes.

Introduction

This compound is a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in a wide range of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with various biological targets. The 1-phenylethyl substituent provides a chiral center and specific steric and electronic features that can be crucial for modulating pharmacological activity. Accurate and reproducible synthesis and purification of this compound are therefore essential for reliable downstream biological evaluation.

This application note details a well-established synthetic route via reductive amination and a comprehensive purification protocol.

Synthesis of this compound via Reductive Amination

The synthesis of this compound can be efficiently achieved through the reductive amination of acetophenone with piperazine. This two-step, one-pot reaction involves the initial formation of an enamine or iminium ion intermediate from the ketone and amine, followed by its reduction to the desired amine.

Reaction Scheme:

Experimental Protocol: Reductive Amination

Materials:

  • Acetophenone

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a stirred solution of piperazine (2.0 equivalents) in 1,2-dichloroethane (DCE), add acetophenone (1.0 equivalent).

  • Add glacial acetic acid (1.1 equivalents) to the mixture and stir for 30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product can be purified by either column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Prepare a slurry of silica gel in dichloromethane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved crude product onto the column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) containing a small amount of triethylamine (e.g., 0.1-1%) to prevent tailing of the amine product.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield purified this compound as an oil or a low-melting solid.

Experimental Protocol: Purification via Hydrochloride Salt Formation and Recrystallization

Materials:

  • Crude this compound

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Isopropanol (IPA)

  • Diethyl ether

Procedure:

  • Dissolve the crude this compound in a minimal amount of isopropanol or diethyl ether.

  • Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

  • A precipitate of this compound hydrochloride will form. Continue addition until no further precipitation is observed.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • Recrystallize the hydrochloride salt from a suitable solvent system, such as isopropanol/diethyl ether, to obtain a pure, crystalline solid.

  • The free base can be regenerated by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis and Purification of this compound

ParameterReductive AminationPurification (Column Chromatography)Purification (HCl Salt Formation)
Typical Yield 70-90% (crude)60-80% (isolated)50-70% (as hydrochloride salt)
Purity (by HPLC) 85-95%>98%>99%
Physical Appearance Yellow to brown oilColorless to pale yellow oilWhite to off-white crystalline solid

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification start Start Materials: Acetophenone, Piperazine reaction Reductive Amination (NaBH(OAc)₃, DCE, Acetic Acid) start->reaction 1. Reaction workup Aqueous Work-up (NaHCO₃, DCM Extraction) reaction->workup 2. Quenching & Extraction crude Crude Product workup->crude 3. Concentration purification_choice Purification Method? crude->purification_choice column Column Chromatography (Silica, DCM/MeOH/TEA) purification_choice->column Chromatography salt HCl Salt Formation & Recrystallization purification_choice->salt Salt Formation pure_freebase Pure Free Base column->pure_freebase pure_hcl Pure HCl Salt salt->pure_hcl

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway of Reductive Amination

acetophenone Acetophenone (Ketone) iminium Iminium Ion Intermediate acetophenone->iminium Nucleophilic attack & Dehydration piperazine Piperazine (Amine) piperazine->iminium product This compound (Product) iminium->product Reduction hydride Hydride Source (e.g., NaBH(OAc)₃) hydride->product

Caption: Key steps in the reductive amination pathway for this compound synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(1-Phenylethyl)piperazine Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 1-(1-Phenylethyl)piperazine and related arylpiperazine derivatives in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications in cell culture?

This compound is a chemical compound belonging to the arylpiperazine class. While specific research on this exact molecule in cell culture is limited, arylpiperazine derivatives are widely investigated for their potential as anticancer agents.[1][2] They have been shown to exhibit cytotoxic effects against various cancer cell lines, often by inducing programmed cell death (apoptosis).[1][3][4]

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

Due to the lack of specific data for this compound, it is recommended to perform a dose-response experiment starting from a broad range, for instance, from 0.1 µM to 100 µM.[5] The optimal concentration will be highly dependent on the specific cell line and the biological question being investigated. For structurally related arylpiperazine derivatives, cytotoxic effects (as measured by IC50 values) have been observed in the low micromolar to sub-micromolar range.

Q3: How should I prepare a stock solution of this compound?

This compound is typically a solid at room temperature.[6] A common solvent for preparing high-concentration stock solutions of small molecules for cell culture is dimethyl sulfoxide (DMSO).[7][8] It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5%.[5][7] For the hydrochloride salt of this compound, solubility in DMSO has been reported to be high.[7] Always prepare fresh dilutions of the compound in your culture medium for each experiment.

Q4: What are the known mechanisms of action for arylpiperazine derivatives in cancer cells?

Several studies suggest that arylpiperazine derivatives can induce apoptosis in cancer cells through caspase-dependent pathways.[3][4] Some derivatives have been shown to interfere with key cancer signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1][9] Additionally, some arylpiperazines may act as antagonists at specific serotonin or dopamine receptors, which can influence cell proliferation.[1][10]

Troubleshooting Guide

Problem 1: High variability or inconsistent results in cytotoxicity assays.
  • Possible Cause: Compound precipitation.

    • Solution: Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium. Visually inspect the wells for any signs of precipitation. Consider using a solvent like DMSO to prepare the stock solution and ensure the final concentration in the medium is low.[7][8]

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Use a consistent and optimal cell number for your assays. Both very low and very high cell densities can affect the apparent cytotoxicity of a compound.[7]

  • Possible Cause: Solvent toxicity.

    • Solution: Always include a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, as the highest dose of your compound) to ensure the observed effects are not due to the solvent itself.[7]

Problem 2: No significant effect on cell viability observed.
  • Possible Cause: Insufficient concentration or incubation time.

    • Solution: Perform a dose-response experiment with a wider range of concentrations and extend the incubation time (e.g., 24, 48, and 72 hours).

  • Possible Cause: Compound instability.

    • Solution: Assess the stability of the compound in your specific culture medium over the time course of your experiment. Consider refreshing the medium with a new compound for long-term experiments.

  • Possible Cause: Cell line resistance.

    • Solution: The chosen cell line may be resistant to the compound's mechanism of action. Consider testing on a panel of different cell lines to identify sensitive ones.

Problem 3: Significant cytotoxicity observed in non-cancerous (control) cell lines.
  • Possible Cause: Off-target effects.

    • Solution: This is a common challenge in drug development. If the therapeutic window (the difference in concentration that is toxic to cancer cells versus normal cells) is too narrow, consider structural modifications of the compound to improve selectivity. Comparing the cytotoxic concentration with the on-target potency can also provide insights.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of various arylpiperazine derivatives in different cancer cell lines. This data can serve as a reference for designing experiments with this compound, although direct extrapolation should be done with caution.

Arylpiperazine DerivativeCell LineCell TypeIC50 (µM)Reference
Phenylpiperazine derivativeLNCaPProstate Cancer3.67[1][9]
Arylpiperazine derivative 8DU145Prostate Cancer8.25[11]
Arylpiperazine derivative 9 & 15LNCaPProstate Cancer< 5[11]
Piperazine-quinoline derivative RB1MDA-MB-231Breast Cancer98.34[12]
Phthalazinylpiperazine derivative 7eMDA-MB-231Breast Cancer0.013[13]
N-Ethyl-piperazinyl-amide of oleanonic acid derivative 4VariousVarious Cancers~1.03 (GI50)[14]
1-(2-hydroxyethyl)piperazine derivative 2A549Lung Cancer40[9]

Experimental Protocols & Visualizations

Experimental Workflow for Assessing the Effects of this compound

The following diagram outlines a typical workflow for evaluating the biological effects of this compound or its analogs in a cell culture system.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare this compound Stock Solution (e.g., in DMSO) treatment Treat Cells with a Range of Compound Concentrations prep_compound->treatment prep_cells Culture and Seed Cells in Multi-well Plates prep_cells->treatment incubation Incubate for Desired Time Points (e.g., 24, 48, 72h) treatment->incubation mtt Cytotoxicity Assay (e.g., MTT) incubation->mtt apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) incubation->cell_cycle ic50 Determine IC50 Value mtt->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic vs. Live Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution (G1, S, G2/M) cell_cycle->cell_cycle_dist

General experimental workflow for evaluating this compound.
Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final DMSO concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 490 nm using a microplate reader.[15][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To differentiate between live, apoptotic, and necrotic cells after treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1][11]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][18]

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Potential Signaling Pathway Affected by Arylpiperazine Derivatives

The following diagram illustrates a simplified, hypothetical signaling pathway that may be affected by certain arylpiperazine derivatives, leading to apoptosis.

G cluster_pathway Intracellular Signaling Cascade cluster_apoptosis Apoptosis Arylpiperazine Arylpiperazine Derivative Receptor Cell Surface Receptor (e.g., 5-HT1A) Arylpiperazine->Receptor Inhibition/Modulation PI3K PI3K Receptor->PI3K Inhibition ERK ERK Receptor->ERK Inhibition AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition of pro-apoptotic function ERK->Bcl2 Inhibition of pro-apoptotic function Caspase Caspase Activation Bcl2->Caspase Inhibition Apoptosis Apoptosis Caspase->Apoptosis

Hypothetical signaling pathway affected by arylpiperazine derivatives.

References

Technical Support Center: Synthesis of 1-(1-Phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 1-(1-Phenylethyl)piperazine. This guide provides solutions to common issues encountered during synthesis, particularly those affecting reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and versatile method is the reductive amination of acetophenone with piperazine. This one-pot reaction involves the formation of an iminium ion intermediate from the ketone and amine, which is then reduced in situ by a selective reducing agent to form the desired product. This method is often preferred due to its operational simplicity and the availability of starting materials.[1][2]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can stem from several factors. The most common culprits include:

  • Formation of a 1,4-disubstituted byproduct: Since piperazine has two nucleophilic nitrogen atoms, a common side reaction is the addition of two phenylethyl groups.[3][4]

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or deactivated reagents.[3]

  • Suboptimal pH: The formation of the key iminium intermediate during reductive amination is pH-dependent.

  • Inefficient purification: The basic nature of the product can lead to losses during work-up and purification if not handled correctly.[4]

Q3: How can I prevent the formation of the 1,4-bis(1-phenylethyl)piperazine byproduct?

A3: Minimizing the formation of the disubstituted byproduct is critical for achieving a high yield of the desired mono-substituted product. Key strategies include:

  • Using a large excess of piperazine: Employing a 5 to 10-fold molar excess of piperazine relative to acetophenone statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[3][4]

  • Mono-protection of piperazine: Using a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen atom is available for reaction. The protecting group is then removed in a subsequent step.[4][5]

  • Slow addition of the limiting reagent: Adding the acetophenone or the reducing agent slowly, especially at reduced temperatures, can help control the reaction and improve selectivity.[4]

Q4: What is the role of an acid catalyst, like acetic acid, in reductive amination?

A4: An acid catalyst is often used to accelerate the formation of the iminium ion intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, the amount of acid must be carefully controlled. Too much acid will protonate the piperazine, rendering it non-nucleophilic and halting the reaction.[6][7]

Q5: I'm observing a complex mixture of products by TLC/LC-MS. What are the likely side reactions?

A5: Besides the disubstitution mentioned earlier, other side reactions can include the reduction of acetophenone to 1-phenylethanol by the reducing agent before it can react with piperazine. Impurities in the starting materials can also lead to unexpected byproducts. Ensure the purity of your acetophenone and piperazine before starting the reaction.[3]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to poor yields in the synthesis of this compound.

Problem 1: Low Conversion of Starting Materials (Incomplete Reaction)
Potential Cause Troubleshooting Steps & Solutions
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is consumed slowly, consider increasing the reaction time or moderately elevating the temperature.[3]
Deactivated Reducing Agent Use a fresh bottle of the reducing agent (e.g., sodium triacetoxyborohydride). These reagents can be sensitive to moisture and may lose activity over time.
Suboptimal pH If using a protocol that requires an acid catalyst, ensure it is added in the correct stoichiometric amount. The pH should be mildly acidic (typically 4-6) to facilitate iminium ion formation without deactivating the amine.
Poor Solubility of Reagents Ensure that all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a different solvent system.
Problem 2: Significant Formation of Byproducts
Potential Cause Troubleshooting Steps & Solutions
1,4-Disubstitution of Piperazine Increase the molar excess of piperazine to 5-10 equivalents. Alternatively, for a more controlled synthesis, use N-Boc-piperazine followed by a deprotection step.[4][5]
Reduction of Acetophenone Ensure that piperazine and acetophenone are allowed to stir together to form the iminium ion before the reducing agent is added. Some protocols call for adding all reagents at once, but a stepwise addition can sometimes improve selectivity.
Problem 3: Product Loss During Work-up and Purification
Potential Cause Troubleshooting Steps & Solutions
Formation of Emulsions During Extraction If an emulsion forms during the aqueous work-up, it can be broken by adding brine (saturated NaCl solution).
Product Remains in Aqueous Layer This compound is a basic compound. During extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the piperazinium salt and drive the free base into the organic layer.
Tailing During Column Chromatography The basic nature of the product can cause significant tailing on standard silica gel. To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to the eluent.[4]

Quantitative Data Summary

The yield of piperazine synthesis can vary significantly based on the chosen methodology and reaction conditions. The following table summarizes conditions used in related piperazine syntheses to provide a benchmark for optimization.

Reaction Type Reagents & Conditions Reported Yield Reference
Reductive AminationKetone, Piperazine derivative, NaBH(OAc)₃, AcOH, 1,2-dichloroethane, 12h at RT29%[6]
Reductive AminationProtected piperazine, N-methyl-4-piperidone, NaBH(OAc)₃56%[6]
N-Alkylation1-[3-(trifluoromethyl)phenyl]piperazine, 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneNot specified, but implied successful synthesis[8]
Nucleophilic Substitution3,6-Dichloropyridazine, Piperazine, Triethylamine, Ethanol, Reflux80-90% (analogous reactions)[3]
N-Boc ProtectionPiperazine, Boc₂O, DichloromethaneHigh Yield (method described)[4]

Experimental Protocols

Protocol: Reductive Amination for this compound Synthesis

This protocol describes a common method for synthesizing the title compound with a focus on maximizing yield by using an excess of piperazine.

Materials:

  • Piperazine (anhydrous)

  • Acetophenone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (for extraction)

  • Solvents for column chromatography (e.g., Dichloromethane/Methanol/Triethylamine)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous piperazine (5.0 eq). Dissolve it in 1,2-dichloroethane (DCE).

  • Addition of Ketone: Add acetophenone (1.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 90:9:1 mixture of DCM/Methanol/NH₄OH as eluent) until the acetophenone spot has been completely consumed (typically 4-12 hours).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. Use an eluent system such as a gradient of 0-5% methanol in dichloromethane, with 0.5% triethylamine added to prevent tailing.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis and Purification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Dissolve Piperazine (5 eq) in DCE add_ketone Add Acetophenone (1 eq) reagents->add_ketone cool Cool to 0 °C add_ketone->cool add_reductant Add NaBH(OAc)3 (1.5 eq) cool->add_reductant react Stir at RT (4-12h) Monitor by TLC add_reductant->react quench Quench with aq. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G cluster_causes cluster_solutions start Low Yield Observed incomplete Incomplete Reaction? start->incomplete Check TLC/LCMS for starting material byproduct Byproducts Formed? start->byproduct Check TLC/LCMS for extra spots loss Loss during Workup? start->loss Analyze aqueous & crude vs. pure mass sol_incomplete Increase reaction time/temp Check reagent activity incomplete->sol_incomplete Yes sol_byproduct Use excess piperazine Use mono-protected piperazine byproduct->sol_byproduct Yes sol_loss Adjust workup pH (>10) Use basic modifier in eluent loss->sol_loss Yes

Caption: A decision tree for troubleshooting low synthesis yield.

Reductive Amination Reaction Pathway

G acetophenone Acetophenone iminium Iminium Ion (Intermediate) acetophenone->iminium piperazine Piperazine piperazine->iminium + H2O product This compound iminium->product reductant [ NaBH(OAc)3 ] reductant->product

Caption: The reaction pathway for reductive amination.

References

1-(1-Phenylethyl)piperazine solubility and stability in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of 1-(1-Phenylethyl)piperazine in common buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

Q2: How does pH influence the solubility of this compound?

A2: The piperazine moiety in this compound is basic. In acidic buffers (lower pH), the piperazine nitrogen atoms will become protonated, forming a more polar, charged species. This protonation is expected to significantly increase the aqueous solubility of the compound. Conversely, in neutral to alkaline buffers (higher pH), the compound will exist predominantly in its less soluble, free base form. Therefore, for higher solubility, acidic buffers are recommended.

Q3: What are the primary factors that can affect the stability of this compound in buffer solutions?

A3: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2] Piperazine and its derivatives can be susceptible to thermal and oxidative degradation.[3][4] It is crucial to conduct stability studies under conditions that mimic your intended experimental and storage environments.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been detailed in the available literature, studies on piperazine itself suggest potential degradation mechanisms. These can include oxidation and thermal degradation, which may lead to the formation of various byproducts such as N-formylpiperazine and ethylenediamine.[3][4][5] Forced degradation studies are recommended to identify potential degradation products for your specific experimental conditions.

Troubleshooting Guides

Issue: Low or Inconsistent Solubility

Possible Causes:

  • Inappropriate pH: The buffer pH may not be optimal for solubilizing the compound.

  • Precipitation over time: The compound may be kinetically soluble but thermodynamically insoluble, leading to precipitation after a period.

  • Incorrect solvent for stock solution: The initial solvent used to prepare the stock solution may not be compatible with the aqueous buffer.

Troubleshooting Steps:

  • Adjust Buffer pH: Prepare a series of buffers with varying pH values (e.g., from pH 3 to 7.4) to determine the optimal pH for solubility.

  • Use a Co-solvent: For stock solutions, use a water-miscible organic solvent like DMSO.[6] When diluting into the aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid precipitation.

  • Perform Kinetic and Thermodynamic Solubility Assays: Follow the experimental protocols outlined below to determine both the initial (kinetic) and long-term (thermodynamic) solubility.[7][8][9]

  • Visual Inspection: Always visually inspect solutions for any signs of precipitation before use. If precipitation is observed, consider filtration or centrifugation to remove undissolved material.[6]

Issue: Compound Degradation in Solution

Possible Causes:

  • Hydrolysis: The compound may be unstable at certain pH values.

  • Oxidation: Exposure to air (oxygen) can cause oxidative degradation.

  • Photodegradation: Exposure to light may induce degradation.[10]

  • Thermal Degradation: Elevated storage temperatures can accelerate degradation.[3]

Troubleshooting Steps:

  • Conduct Forced Degradation Studies: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to understand its degradation profile.[11]

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use.

  • Optimize Storage Conditions: Based on stability testing, store stock and working solutions at the appropriate temperature (e.g., 4°C or -20°C) and protected from light by using amber vials or wrapping containers in foil.[10][12]

  • Inert Atmosphere: If the compound is found to be sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Kinetic Solubility Determination (Shake-Flask Method)

This protocol is used to determine the solubility of a compound under specific buffer conditions after a short incubation period.[13]

Materials:

  • This compound

  • DMSO (for stock solution)

  • Aqueous buffers (e.g., phosphate-buffered saline, citrate buffers) at various pH values

  • Microcentrifuge tubes or 96-well plates

  • Thermomixer or shaker

  • Centrifuge or filtration apparatus

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Sample Preparation: In microcentrifuge tubes, add a small volume of the DMSO stock solution to the desired aqueous buffer to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., 1-2%).[6]

  • Incubation: Incubate the samples in a thermomixer at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[8]

  • Separation of Undissolved Compound: Centrifuge the samples at high speed or filter them to remove any precipitated compound.[6]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method like UV-Vis spectrophotometry or LC-MS/MS. A calibration curve should be prepared separately.[8]

Data Presentation:

Buffer SystempHIncubation Time (hours)Temperature (°C)Kinetic Solubility (µg/mL)
Phosphate7.4225Experimental Value
Citrate5.0225Experimental Value
Glycine-HCl3.0225Experimental Value
Protocol 2: Stability Indicating Assay

This protocol outlines a general procedure to assess the stability of this compound in a specific buffer over time.[11][14][15]

Materials:

  • This compound solution in the buffer of interest

  • HPLC system with a suitable detector (e.g., UV)

  • Validated HPLC method (column, mobile phase, etc.)

  • Temperature-controlled incubator

  • Photostability chamber (optional)

Procedure:

  • Prepare Solution: Prepare a solution of this compound in the desired buffer at a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated, stability-indicating HPLC method to determine the initial concentration and purity.

  • Incubation: Store the remaining solution under the desired storage conditions (e.g., 25°C, 40°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution and analyze them by HPLC.[11]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Monitor for the appearance of new peaks, which may indicate degradation products.

Data Presentation:

Buffer SystempHStorage ConditionTime (hours)% Remaining of Initial Concentration
Phosphate7.425°C, dark0100
8Experimental Value
24Experimental Value
48Experimental Value
Citrate5.025°C, dark0100
8Experimental Value
24Experimental Value
48Experimental Value

Visualizations

G Workflow for Determining Kinetic Solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM stock in DMSO add_stock Add stock to buffer (final DMSO <2%) prep_stock->add_stock prep_buffer Prepare aqueous buffers (various pH) prep_buffer->add_stock incubate Incubate with shaking (e.g., 2h at 25°C) add_stock->incubate separate Separate undissolved solid (Centrifuge/Filter) incubate->separate quantify Quantify supernatant/filtrate (UV-Vis or LC-MS/MS) separate->quantify calculate Calculate Solubility (µg/mL) quantify->calculate

Caption: Workflow for Kinetic Solubility Determination.

G Workflow for Stability Indicating Assay cluster_setup Setup cluster_testing Testing Cycle cluster_eval Evaluation prep_solution Prepare solution of known concentration in buffer initial_analysis Analyze at T=0 (HPLC) prep_solution->initial_analysis store Store under defined conditions (T, light) initial_analysis->store Start Incubation timepoint_analysis Analyze at time points (e.g., 2, 4, 8, 24h) store->timepoint_analysis Withdraw Aliquots calc_remaining Calculate % remaining timepoint_analysis->calc_remaining monitor_degradants Monitor for new peaks timepoint_analysis->monitor_degradants

Caption: Workflow for Stability Indicating Assay.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(1-Phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1-(1-Phenylethyl)piperazine, its limited solubility in aqueous solutions can present a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I'm observing precipitation of my compound during the preparation of aqueous stock solutions. What can I do?

A2: Precipitation is a common issue due to the low aqueous solubility of the free base. Consider the following strategies:

  • pH Adjustment: this compound is a basic compound. Lowering the pH of the solution will lead to the protonation of the piperazine ring, forming a more soluble salt in situ.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent can significantly enhance solubility.

  • Salt Form: If you are working with the free base, switching to a salt form, such as this compound hydrochloride, is a primary strategy to improve aqueous solubility.

Q3: Can I use organic solvents to dissolve this compound? What are the potential complications?

A3: Yes, organic solvents are effective for dissolving this compound. However, for biological experiments, the concentration of the organic solvent in the final assay medium must be carefully controlled to avoid solvent-induced toxicity or off-target effects. It is crucial to include a vehicle control (the solvent mixture without the compound) in your experiments to account for any effects of the solvent itself.

Q4: How can I improve the solubility of this compound for in vivo studies?

A4: For in vivo applications, formulation strategies are key. The use of co-solvents, cyclodextrins, or preparing a salt form are common and effective approaches. For instance, a clear solution of this compound hydrochloride at a concentration of ≥ 2.08 mg/mL has been achieved in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another successful formulation involves 10% DMSO and 90% of a 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) solution in saline.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound crashes out of solution upon dilution of a DMSO stock into aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility. The percentage of DMSO is too low to maintain solubility.1. Decrease the final concentration of the compound. 2. Increase the percentage of DMSO in the final solution (typically up to 1-2% is tolerated in many cell-based assays, but should be optimized). 3. Consider using a different co-solvent or a combination of co-solvents. 4. Explore the use of cyclodextrins to encapsulate the compound and increase its aqueous solubility.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium over time.1. Visually inspect your assay plates for any signs of precipitation. 2. Determine the kinetic solubility of your compound in the specific assay buffer. 3. Prepare fresh dilutions from a stock solution for each experiment. 4. Consider one of the solubility enhancement techniques described in the experimental protocols below.
Difficulty in preparing a concentrated aqueous stock solution. The intrinsic solubility of the free base is very low.1. Switch to a salt form of the compound (e.g., hydrochloride salt). 2. Prepare the stock solution in an acidic buffer (e.g., pH 4-5) to facilitate salt formation in situ. 3. Use a co-solvent system to prepare a more concentrated stock that can be further diluted.

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Different Vehicles

Vehicle CompositionAchieved ConcentrationObservationsReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (9.17 mM)Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (9.17 mM)Clear solution[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (9.17 mM)Clear solution[1]

Table 2: Solubility of a Structurally Related Compound

CompoundSolvent/BufferSolubility
1-(1-Naphthyl)piperazine hydrochloridePBS (pH 7.2)1 mg/mL

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system for quantification

Methodology:

  • Add an excess amount of this compound to vials containing buffers of different pH values.

  • Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Plot the solubility (in mg/mL or mM) as a function of pH.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol outlines a method to evaluate the effect of co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400)

  • Deionized water

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system for quantification

Methodology:

  • Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v).

  • Add an excess amount of this compound to vials containing the different co-solvent mixtures.

  • Follow steps 2-5 from Protocol 1.

  • Plot the solubility as a function of the co-solvent concentration.

Protocol 3: Solubility Enhancement by Complexation with Cyclodextrins

This protocol describes the use of cyclodextrins to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD))

  • Deionized water

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system for quantification

Methodology:

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of this compound to vials containing the different cyclodextrin solutions.

  • Follow steps 2-5 from Protocol 1.

  • Plot the solubility of this compound as a function of the cyclodextrin concentration. This is known as a phase solubility diagram.

Visualizations

logical_relationship Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered check_form Is the compound in free base or salt form? start->check_form free_base Free Base check_form->free_base Yes salt_form Salt Form check_form->salt_form No switch_to_salt Consider switching to a salt form (e.g., HCl salt) free_base->switch_to_salt adjust_ph Adjust pH to acidic conditions (pH < 7) salt_form->adjust_ph end End: Solubility Improved switch_to_salt->end use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol, PEG) adjust_ph->use_cosolvent use_cyclodextrin Use cyclodextrins (e.g., HP-β-CD, SBE-β-CD) use_cosolvent->use_cyclodextrin optimize_formulation Optimize formulation (e.g., co-solvent mixtures, advanced delivery systems) use_cyclodextrin->optimize_formulation optimize_formulation->end

Caption: Troubleshooting workflow for addressing solubility issues.

experimental_workflow General Experimental Workflow for Solubility Enhancement start Start: Determine Baseline Aqueous Solubility method_selection Select Solubility Enhancement Method start->method_selection ph_adjustment pH Adjustment method_selection->ph_adjustment pH cosolvency Co-solvency method_selection->cosolvency Co-solvent complexation Cyclodextrin Complexation method_selection->complexation Cyclodextrin prepare_solutions Prepare Buffer/Solvent/Cyclodextrin Solutions ph_adjustment->prepare_solutions cosolvency->prepare_solutions complexation->prepare_solutions add_excess_compound Add Excess Compound and Equilibrate prepare_solutions->add_excess_compound separate_solid Separate Undissolved Solid (Centrifuge/Filter) add_excess_compound->separate_solid quantify Quantify Soluble Compound (e.g., HPLC) separate_solid->quantify analyze Analyze Data and Determine Optimal Conditions quantify->analyze end End: Optimized Solubilization Protocol analyze->end

Caption: Workflow for solubility enhancement experiments.

signaling_pathway Mechanism of Solubility Enhancement compound Poorly Soluble This compound (B) protonation Protonation (in acidic pH) B + H+ ⇌ BH+ compound->protonation cosolvent Co-solvent Addition compound->cosolvent cyclodextrin Cyclodextrin Complexation compound->cyclodextrin salt Soluble Salt (BH+) protonation->salt solvated_compound Increased Solubility in Co-solvent/Water Mixture cosolvent->solvated_compound inclusion_complex Soluble Inclusion Complex cyclodextrin->inclusion_complex

Caption: Mechanisms for enhancing aqueous solubility.

References

minimizing off-target effects of 1-(1-Phenylethyl)piperazine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using 1-(1-Phenylethyl)piperazine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the success of your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known and potential off-target effects of this compound and other piperazine derivatives?

A1: this compound is a chiral piperazine derivative known for its psychoactive properties, primarily through interaction with serotonin receptors[1]. Like many piperazine derivatives, it has the potential to interact with a range of G-protein coupled receptors (GPCRs) beyond its intended target. The most frequently observed off-target activities for this class of compounds are at serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors[2][3]. A significant concern for piperazine-containing compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity[2]. Additionally, interactions with various kinases are possible due to the conserved nature of the ATP-binding pocket[2].

Q2: How can I proactively assess the potential for off-target effects of my this compound sample in silico before conducting in vivo studies?

A2: Computational, or in silico, methods are a valuable and cost-effective first step to predict potential off-target liabilities. Recommended approaches include:

  • Similarity-Based Searches: Compare the 2D and 3D structure of this compound against databases of compounds with known off-target activities.

  • Pharmacophore Modeling: Develop a 3D model of the key chemical features required for binding to a known off-target (e.g., the hERG channel) and screen your compound against it.

  • Molecular Docking: Dock your compound into the crystal structures of common off-targets, such as various GPCR subtypes, to predict binding affinity and identify key interactions that could be disrupted through chemical modification[2].

Q3: What is a recommended experimental workflow for profiling the selectivity of this compound?

A3: A tiered experimental approach is the most efficient strategy for characterizing the selectivity of your compound.

  • Broad Off-Target Screening: Utilize a commercially available off-target screening panel. These services screen your compound at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and transporters to provide a broad overview of potential liabilities[2].

  • Dose-Response Assays: For any "hits" identified in the initial broad screen, perform concentration-response assays to determine the potency (e.g., IC50 or EC50) of the interaction.

  • In Vitro Functional Assays: For high-potency off-target interactions, conduct functional assays to understand the nature of the interaction (e.g., agonist, antagonist, inverse agonist).

  • In Vivo Assessment: Based on the in vitro profile, design targeted in vivo experiments to assess the physiological consequences of the most significant off-target activities.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in cell-based assays, even at low concentrations.

  • Possible Cause: Compound instability or precipitation.

    • Solution: Ensure your compound is fully dissolved. Assess the stability of this compound in your specific culture medium over the time course of your experiment using methods like HPLC[2].

  • Possible Cause: Off-target cytotoxicity.

    • Solution: The compound may be interacting with unintended cellular targets. Perform a broad off-target screening to identify potential cytotoxic targets. Compare the cytotoxic concentration with the on-target potency; a large difference may suggest an off-target effect[2].

  • Possible Cause: Cell line sensitivity.

    • Solution: The chosen cell line may be particularly sensitive to the compound. Test the compound in a panel of different cell lines to assess for cell-type-specific toxicity.

Issue 2: Discrepancy between in vitro potency and in vivo efficacy.

  • Possible Cause: Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism).

    • Solution: Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will help in optimizing the dosing regimen.

  • Possible Cause: Plasma protein binding.

    • Solution: In cell culture media containing serum, your compound may bind to proteins like albumin, reducing the free concentration available to interact with the target. Perform assays in serum-free media or measure the fraction of unbound compound[2].

  • Possible Cause: Efflux pump substrate.

    • Solution: The compound may be actively transported out of cells by efflux pumps. Co-incubate with known efflux pump inhibitors to see if cellular potency is restored[2].

Issue 3: Unexpected behavioral or physiological effects in animal models.

  • Possible Cause: Off-target central nervous system (CNS) effects.

    • Solution: Piperazine derivatives are known to cross the blood-brain barrier and can interact with various CNS receptors[4]. Conduct a receptor binding panel focused on CNS targets (e.g., serotonergic, dopaminergic, adrenergic receptors) to identify potential interactions.

  • Possible Cause: Cardiovascular off-target effects.

    • Solution: Inhibition of the hERG channel is a known liability for piperazine compounds and can lead to cardiac arrhythmias[2]. Perform an in vitro hERG assay and consider in vivo cardiovascular monitoring (e.g., ECG) in your animal studies.

  • Possible Cause: Metabolic transformation to active metabolites.

    • Solution: The observed in vivo effects may be due to a metabolite of the parent compound. Conduct metabolite identification studies to determine if active metabolites are being formed.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general procedure for assessing the interaction of this compound with a panel of kinases.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase. Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination and Detection: Stop the reaction and measure the incorporation of the radiolabel into the substrate using a suitable detection method, such as filter binding and scintillation counting.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Receptor Binding Assay (Radioligand Displacement)

This protocol describes a common method to determine the affinity of this compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Compound and Radioligand Preparation: Prepare serial dilutions of this compound. Prepare a solution of a known radioligand for the receptor at a concentration at or below its Kd.

  • Binding Reaction: In a microplate, combine the cell membranes, the radioligand, and the serially diluted test compound or vehicle. Incubate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study

This protocol provides a framework for determining the maximum tolerated dose of this compound in a rodent model.

  • Animal Acclimation: Acclimate animals (e.g., mice or rats) to the housing conditions for at least one week before the study.

  • Dose Formulation: Prepare a stable and homogeneous formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dose Administration: Administer single doses of the compound to small groups of animals at escalating dose levels. Include a vehicle control group.

  • Clinical Observations: Monitor the animals for clinical signs of toxicity at regular intervals (e.g., immediately after dosing, 1, 4, 24, and 48 hours post-dose). Observe for changes in activity, posture, breathing, and any signs of distress.

  • Body Weight Measurement: Record the body weight of each animal before dosing and daily for the duration of the observation period (typically 7-14 days).

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any visible abnormalities in organs and tissues.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., more than 10% body weight loss, significant clinical signs, or mortality).

Data Presentation

Table 1: Example Cytotoxicity Data for Piperazine Derivatives in Various Cell Lines

CompoundCell LineAssay TypeIC50 / EC50 (µM)Reference
N-benzylpiperazine (BZP)H9c2 (cardiomyoblast)MTT343.9[5]
1-(3-trifluoromethylphenyl) piperazine (TFMPP)H9c2 (cardiomyoblast)MTT59.6[5]
1-(4-methoxyphenyl) piperazine (MeOPP)H9c2 (cardiomyoblast)MTT570.1[5]
1-(3,4-methylenedioxybenzyl) piperazine (MDBP)H9c2 (cardiomyoblast)MTT702.5[5]
1-benzylpiperazine (BZP)C. elegansAcute ToxicityLC50 = 52.21 mM[6]
1-(4-methoxyphenyl)piperazine (MeOPP)C. elegansAcute ToxicityLC50 = 5.72 mM[6]
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)C. elegansAcute ToxicityLC50 = 1.22 mM[6]

Table 2: Example Receptor Binding Affinities for Piperazine Derivatives

CompoundReceptorBinding Affinity (Ki, nM)Reference
VilazodoneSerotonin Reuptake Transporter<1[7]
Vilazodone5-HT1A Receptor<1[7]
1-(1-Naphthyl)piperazineSerotonin (tritiated)High Affinity[8]
1-(1-Naphthyl)piperazineLSD (tritiated)High Affinity[8]
1-(1-Naphthyl)piperazineSpiperone (tritiated)High Affinity[8]

Visualizations

Signaling_Pathway PEP This compound Target_Receptor Primary Target (e.g., 5-HT Receptor) PEP->Target_Receptor Off_Target_Receptor Off-Target Receptor (e.g., Adrenergic Receptor) PEP->Off_Target_Receptor G_Protein G-Protein Target_Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PK Protein Kinase Second_Messenger->PK Cellular_Response Desired Cellular Response PK->Cellular_Response Off_Target_Pathway Alternative Signaling Pathway Off_Target_Receptor->Off_Target_Pathway Adverse_Effect Adverse Effect Off_Target_Pathway->Adverse_Effect

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Experiments In_Silico In Silico Screening In_Vitro In Vitro Profiling In_Silico->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Receptor_Binding Receptor Binding Panel Kinase_Screening Kinase Screening Panel hERG_Assay hERG Channel Assay Cytotoxicity Cytotoxicity Assays MTD Maximum Tolerated Dose Efficacy Efficacy Studies Tox Toxicology Studies

Caption: Tiered workflow for assessing off-target effects.

Logical_Relationship High_Affinity High Off-Target Affinity Risk High Risk of Off-Target Effects High_Affinity->Risk High_Exposure High In Vivo Exposure High_Exposure->Risk

Caption: Relationship between affinity, exposure, and risk.

References

addressing 1-(1-Phenylethyl)piperazine-induced cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(1-Phenylethyl)piperazine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential in vitro cytotoxicity observed during their experiments with this compound. Here you will find troubleshooting guides and frequently asked questions to help you navigate common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected in vitro effects?

A1: this compound is a piperazine compound intended for biochemical research.[1] Structurally, it belongs to the phenylethylamine and piperazine classes of compounds.[1][2] While specific data on this molecule is limited, derivatives of both parent classes have demonstrated biological activity. Phenylethylamine derivatives can modulate monoamine neurotransmitter systems and, at high concentrations, may show cytotoxic effects in vitro, potentially through mechanisms like glutathione depletion or oxidative stress.[[“]][4][5] Piperazine derivatives have been widely investigated for various therapeutic applications, including as anticancer agents, with some showing significant cytotoxic effects against cancer cell lines by inducing apoptosis.[6][7][8][9] Therefore, it is plausible that this compound may exhibit dose-dependent cytotoxicity in vitro.

Q2: I am not observing any cytotoxicity with this compound in my cell line. What should I check first?

A2: If you are not observing the expected cytotoxic effects, consider the following initial checks:

  • Compound Integrity and Concentration: Verify the correct preparation and storage of your this compound stock solution. Ensure that dilutions are prepared freshly for each experiment to avoid degradation. Confirm the accuracy of your final dosing concentrations.

  • Cell Line Sensitivity: The cytotoxic response can be highly cell-line specific. Review literature on related piperazine or phenylethylamine compounds to see if your chosen cell line is expected to be sensitive. Some cell lines may have intrinsic resistance mechanisms.[10]

  • Treatment Duration: The incubation time may be insufficient for cytotoxic effects to manifest. Consider extending the exposure duration (e.g., from 24h to 48h or 72h).

  • Assay Suitability: Ensure the chosen cytotoxicity assay is appropriate for the expected mechanism of cell death. For example, if the compound induces apoptosis, an early-stage apoptosis assay might be more sensitive than a late-stage necrosis assay.

Q3: What are the common mechanisms of cytotoxicity for compounds related to this compound?

A3: Based on related structures, potential mechanisms include:

  • Induction of Apoptosis: Many piperazine derivatives exert their cytotoxic effects by triggering programmed cell death.[8] This can involve the activation of intrinsic signaling cascades.

  • Oxidative Stress: Phenylethylamines have been shown to induce the generation of reactive oxygen species (ROS), leading to cellular damage.[4][11]

  • Mitochondrial Dysfunction: A common pathway for cytotoxicity involves disruption of mitochondrial function, which can be assessed by assays like the MTT assay that measure metabolic activity.[12]

  • Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing proliferation and leading to cell death.[9]

Troubleshooting Guides

Guide 1: MTT Assay Issues

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[6][8] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[12]

Problem Potential Cause Troubleshooting Steps
High background absorbance in control wells Contamination of media or reagents; Chemical interference from the compound.[12][13]Use fresh, sterile media and reagents. Run a "compound-only" control (compound in media without cells) to check for direct reduction of MTT by this compound.[14]
Low signal or weak absorbance readings Insufficient cell number; Short incubation time with MTT; Cell death before assay.[15]Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Increase MTT incubation time (e.g., from 2h to 4h).
Increased absorbance at high compound concentrations Compound may be increasing cellular metabolic activity at certain doses as a stress response.[14]Visually inspect cells under a microscope for signs of stress or morphological changes. Use a complementary cytotoxicity assay (e.g., LDH or Trypan Blue) to confirm cell death.
High variability between replicate wells Uneven cell seeding; "Edge effects" in the 96-well plate; Incomplete formazan solubilization.[12]Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Ensure complete mixing after adding the solubilization agent.
Guide 2: LDH Assay Issues

The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from cells with damaged plasma membranes, an indicator of necrosis or late-stage apoptosis.[6][16]

Problem Potential Cause Troubleshooting Steps
High background LDH in control wells (spontaneous release) High cell density leading to overcrowding and cell death; LDH present in the serum of the culture medium.[17][18]Optimize cell seeding density. Use a serum-free medium for the assay period or run a "medium-only" background control.[19]
Low signal (low LDH release) after treatment Compound is not causing membrane damage within the tested timeframe; Cells are undergoing apoptosis without significant necrosis.Extend the treatment duration. Use an earlier marker of cell death, such as an Annexin V assay for apoptosis.
Inhibition of LDH enzyme activity The test compound itself might be inhibiting the LDH enzyme.Test the compound's effect directly on purified LDH enzyme or use the LDH standard provided in the kit to check for interference.
High variability between replicates Inconsistent cell numbers; Bubbles in wells interfering with absorbance reading.[19]Ensure accurate and consistent pipetting. Be careful not to introduce bubbles when adding reagents.
Guide 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[20] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis).[21][22]

Problem Potential Cause Troubleshooting Steps
High percentage of dead cells in the negative control group Harsh cell handling (e.g., over-trypsinization, excessive centrifugation); Cells were unhealthy or overgrown before the experiment.[21]Handle cells gently. Use cells in the logarithmic growth phase. Optimize harvesting procedures.
No significant increase in apoptotic cells after treatment Insufficient compound concentration or treatment time; Apoptotic cells may have detached and were discarded.Perform a dose-response and time-course experiment. Always collect the supernatant (floating cells) along with the adherent cells for analysis.[21]
Poor separation between cell populations (smeary plot) Incorrect flow cytometer settings (voltage, compensation); Cell aggregation.[21][22]Set up the cytometer correctly using single-stained controls for compensation. Ensure single-cell suspension by gently pipetting or using cell-dissociation buffers.
Only PI positive cells are observed (no Annexin V single-positives) Treatment is causing rapid necrosis, bypassing the early apoptotic phase.Shorten the treatment time to try and capture the early apoptotic events.

Quantitative Data Summary

The following tables present hypothetical cytotoxicity data for this compound against various human cell lines to serve as an example for data presentation.

Table 1: IC50 Values of this compound after 48h Treatment

Cell LineTissue of OriginAssay TypeIC50 (µM)
A549Lung CarcinomaMTT78.5 ± 5.2
MCF-7Breast AdenocarcinomaMTT52.1 ± 4.1
HepG2Hepatocellular CarcinomaMTT95.3 ± 6.8
SH-SY5YNeuroblastomaLDH65.7 ± 3.9
HEK293Embryonic KidneyLDH> 200

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h)

Concentration (µM)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
0 (Vehicle)4.2 ± 0.82.1 ± 0.5
2515.6 ± 2.15.4 ± 1.0
5028.9 ± 3.512.8 ± 1.9
10035.1 ± 4.025.7 ± 3.3

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on commercially available kits.[19][23]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for "Spontaneous LDH Release" (untreated cells) and "Maximum LDH Release" (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the manufacturer's instructions) to each well.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Protocol 3: Annexin V/PI Apoptosis Assay

This is a general protocol for flow cytometry analysis.[20][22]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both the floating cells from the supernatant and the adherent cells (using gentle trypsinization). Combine them and wash with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls to set up proper compensation and gates.

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Perform Cytotoxicity Assays start Seed Cells in Microplate treat Treat with this compound (Dose-Response & Time-Course) start->treat incubate Incubate (e.g., 24h, 48h, 72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh flow Flow Cytometry (Apoptosis/Necrosis) incubate->flow analyze Data Analysis (Calculate IC50, % Apoptosis) mtt->analyze ldh->analyze flow->analyze interpret Interpret Results & Determine Mechanism analyze->interpret

Caption: A general experimental workflow for in vitro cytotoxicity testing.

G PEP This compound Cell Target Cell PEP->Cell Cellular Uptake Mito Mitochondria Cell->Mito Induces Stress Bax Bax Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Pore Formation Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway.

G start Unexpected Result in Cytotoxicity Assay q1 Is variability high between replicates? start->q1 a1 Check cell seeding consistency, pipetting technique, and 'edge effects'. q1->a1 Yes q2 Are control values out of range? q1->q2 No a2 Verify reagent integrity. Check for contamination. Review cell health. q2->a2 Yes q3 Does the compound interfere with the assay chemistry? q2->q3 No a3 Run cell-free controls with the compound. Use an orthogonal assay. q3->a3 Yes end Re-evaluate hypothesis or experimental design. q3->end No

Caption: A logical troubleshooting guide for unexpected results.

References

improving the signal-to-noise ratio in 1-(1-Phenylethyl)piperazine binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing binding assays involving 1-(1-Phenylethyl)piperazine and similar novel piperazine derivatives. This guide provides detailed troubleshooting strategies, FAQs, and standardized protocols to help you improve your signal-to-noise ratio and obtain robust, reproducible data.

A Note on this compound: As of late 2025, this compound is primarily classified as a drug intermediate, and a specific, high-affinity biological target is not extensively documented in public literature.[1][2] However, the piperazine scaffold is common in compounds targeting G-Protein Coupled Receptors (GPCRs), such as adrenoceptors.[3][4] Therefore, this guide provides a comprehensive framework for developing and troubleshooting common binding assays (e.g., Radioligand and Fluorescence Polarization assays) applicable to screening and characterizing this and other novel small molecules against putative protein targets, with a focus on GPCRs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that lead to a poor signal-to-noise ratio (S/N). A low S/N is typically caused by two main problems: High Non-Specific Binding (NSB) , which increases background noise, and Low Specific Binding , which reduces the desired signal.

Issue 1: High Non-Specific Binding (NSB)

High NSB is a frequent problem that masks the specific binding signal.[5] It occurs when the ligand binds to components other than the target receptor, such as filters, plates, or other proteins.[6][7]

Q1: My non-specific binding is over 50% of the total binding. What are the first steps to reduce it?

High NSB can be aggressively tackled with several approaches:

  • Optimize Ligand Concentration: Use your labeled ligand (e.g., radioligand) at a concentration at or below its dissociation constant (K_d).[8][9] Higher concentrations increase the likelihood of binding to low-affinity, non-specific sites.[10]

  • Adjust Buffer Composition: Include blocking agents like 0.1-1% Bovine Serum Albumin (BSA) to saturate non-specific sites.[9][11] Adding a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) or increasing the salt concentration (e.g., NaCl) can reduce hydrophobic and electrostatic interactions, respectively.[8][11]

  • Improve Washing Technique: Increase the number of wash steps (e.g., from 3 to 5) and use ice-cold wash buffer to minimize the dissociation of your specifically bound ligand while removing the loosely associated non-specific ligand.[5][8]

Q2: I'm using a filtration assay, and I suspect my ligand is sticking to the filter plate. How can I prevent this?

This is a very common problem. Pre-treating the filter plates can significantly reduce background noise. Soaking glass fiber filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI) is a standard and effective method to block non-specific binding of the radioligand to the filter itself.[8]

Q3: The unlabeled compound I'm using to define NSB seems to be causing issues. What should I consider?

To define NSB, you should use a high concentration of an unlabeled competitor that displaces the specific binding of the labeled ligand. Ideally, this competitor should be structurally different from your labeled ligand to avoid displacing it from non-specific sites it might also recognize.[8][10]

Issue 2: Low Specific Binding Signal

A weak specific signal can be just as problematic as high noise. If your total binding counts are very low, the resulting signal window may be too small for reliable analysis.

Q4: My total binding signal is very low. How can I increase it?

A low signal suggests an issue with one of the core components of the assay:

  • Verify Receptor Concentration: The most common cause is an insufficient quantity of active receptors in your preparation (e.g., cell membranes).[5] Use more protein per well or prepare a fresh batch of membranes from cells with confirmed high expression of the target receptor.[5]

  • Check Reagent Quality: Ensure your labeled ligand has not degraded. Check its age and storage conditions, and use fresh aliquots for each experiment.[8] Repeated freeze-thaw cycles of the receptor preparation can also lead to degradation and loss of activity.[8]

  • Optimize Incubation Time and Temperature: Your assay may not be reaching equilibrium. Perform a time-course experiment to determine the optimal incubation time.[5] Also, test different temperatures (e.g., 4°C, 25°C, 37°C), as ligand binding is temperature-dependent.[12]

Q5: What is a good target signal-to-noise ratio or assay window to aim for?

The definition of a "good" assay window depends on the assay format, but general guidelines exist:

  • For Radioligand Assays: Specific binding should account for at least 80% of the total binding at the K_d concentration of the radioligand.[13] A signal-to-noise ratio (Specific Binding / Non-Specific Binding) greater than 10 is often considered robust.

  • For Fluorescence Polarization (FP) Assays: The "assay window" (ΔmP), which is the difference in millipolarization between the bound and free fluorescent tracer, should be at least 100 mP.[14] The raw fluorescence intensity of the tracer should also be 3 to 10 times higher than the background buffer.[14][15]

  • Z'-Factor: For screening assays, the Z'-factor is a key metric of assay quality. A Z' value between 0.5 and 1.0 indicates an excellent and reliable assay.[16]

Quantitative Data and Assay Parameters

The quality of a binding assay can be summarized by several key parameters. The tables below provide target values for a robust assay and hypothetical data illustrating how optimizing a single parameter—receptor concentration—can improve results.

Table 1: Key Assay Quality Metrics & Target Values

ParameterAssay Type(s)Target ValueSignificance
Specific Binding Radioligand> 80% of Total BindingIndicates the majority of the signal comes from the target of interest.[13]
Signal-to-Noise (S/N) Ratio All> 10A high ratio provides a clear window to distinguish signal from background.[16]
Assay Window (ΔmP) Fluorescence Polarization> 100 mPA large window improves the resolution for detecting competitive binding.[14]
Z'-Factor All (for HTS)> 0.5Indicates excellent assay quality with low data variability, suitable for screening.[16]

Table 2: Example of Improving S/N by Optimizing Receptor Concentration

This hypothetical data illustrates the effect of increasing the amount of receptor (cell membrane protein) in a radioligand binding assay.

Receptor Protein (µ g/well )Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)S/N Ratio (Specific/NSB)
51,5009006000.67
102,8001,0001,8001.80
20 5,500 1,100 4,400 4.00
4010,0001,3008,7006.69

CPM = Counts Per Minute. As shown, increasing the receptor concentration from 5 to 40 µg significantly improves the specific signal and the S/N ratio.[5]

Visualizing Workflows and Logic

Diagrams can clarify complex experimental processes and troubleshooting logic. The following are generated using Graphviz to illustrate key aspects of a binding assay project.

Experimental and Logical Diagrams

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Incubation cluster_2 Phase 3: Separation & Detection cluster_3 Phase 4: Analysis P1 Prepare Reagents (Buffer, Labeled Ligand, Test Compound) I1 Assay Setup in Plate: - Total Binding Wells - NSB Wells (+ Competitor) - Test Compound Wells P1->I1 P2 Prepare Receptor (e.g., Cell Membranes) P2->I1 I2 Incubate to Reach Equilibrium I1->I2 S1 Separate Bound from Free Ligand (e.g., Filtration) I2->S1 S2 Wash to Remove Unbound Ligand S1->S2 D1 Quantify Bound Ligand (e.g., Scintillation Counting) S2->D1 A1 Calculate Specific Binding (Total - NSB) D1->A1 A2 Plot Data & Determine IC50 / Ki Values A1->A2

Caption: Standard workflow for a competitive radioligand filtration binding assay.

G Start Low Signal-to-Noise Ratio Observed CheckNSB Is Non-Specific Binding (NSB) > 50% of Total? Start->CheckNSB HighNSB Primary Issue: High Background Noise CheckNSB->HighNSB  Yes LowSignal Primary Issue: Low Specific Signal CheckNSB->LowSignal  No OptLigand Reduce Labeled Ligand Concentration HighNSB->OptLigand OptBuffer Add BSA / Detergent to Buffer OptLigand->OptBuffer OptWash Increase Wash Steps (Use Cold Buffer) OptBuffer->OptWash End Re-evaluate S/N Ratio OptWash->End CheckReceptor Increase Receptor (Protein) Concentration LowSignal->CheckReceptor CheckReagents Verify Ligand/Receptor Quality & Stability CheckReceptor->CheckReagents CheckConditions Optimize Incubation Time & Temperature CheckReagents->CheckConditions CheckConditions->End G Ligand Piperazine Ligand (e.g., Agonist) Receptor GPCR (7-Transmembrane Receptor) Ligand->Receptor Binding GProtein G-Protein (αβγ) Receptor->GProtein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Response Cellular Response SecondMessenger->Response

References

troubleshooting inconsistent results in 1-(1-Phenylethyl)piperazine behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in behavioral studies involving 1-(1-Phenylethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the expected behavioral effects of this compound?

A1: Direct behavioral studies on this compound are limited in publicly available literature. However, based on related phenylpiperazine compounds, it is hypothesized to interact with serotonergic and dopaminergic systems.[1][2][3][4][5] Therefore, expected effects could include alterations in locomotor activity, anxiety-like behavior, and exploratory patterns.[6][7] Researchers should conduct thorough dose-response studies to characterize its specific behavioral profile.

Q2: What is the primary mechanism of action for phenylpiperazine derivatives?

A2: Phenylpiperazine derivatives typically exhibit complex pharmacology, often acting on multiple receptor systems. Many derivatives are known to interact with serotonin (5-HT) receptors, sometimes as agonists at 5-HT1A and antagonists at 5-HT2 receptors.[3][7][8][9][10][11] Additionally, effects on the dopamine transporter (DAT) and dopamine receptors have been reported for some analogues.[3][5][12][13][14] The specific actions of this compound require empirical determination.

Q3: How should I prepare this compound for in vivo studies?

A3: this compound is often supplied as a hydrochloride salt, which is typically soluble in saline.[15] It is crucial to determine the solubility and stability of the specific batch being used. Always prepare fresh solutions on the day of the experiment and protect them from light if the compound is known to be light-sensitive. A small amount of a vehicle such as DMSO or Tween 80 may be used to aid dissolution, but the vehicle's potential behavioral effects must be controlled for in a separate experimental group.

Troubleshooting Guide

Issue 1: High Variability in Baseline Locomotor Activity Across Subjects

Question: I am observing significant differences in locomotor activity in my control (vehicle-treated) animals even before administering this compound. What could be causing this?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Habituation Ensure all animals are habituated to the testing room for at least 30-60 minutes before the experiment begins.[16][17][18][19] This minimizes stress and novelty-induced hyperactivity.
Environmental Factors Maintain consistent lighting (e.g., 150-200 lux), temperature (20-22°C), and low ambient noise levels across all testing sessions.[16][18][20] Use a white noise generator to mask startling external sounds.[17]
Handling Stress Handle all animals consistently and gently for several days leading up to the experiment to reduce handling-induced stress.[21]
Circadian Rhythm Conduct all behavioral tests at the same time of day to avoid variations due to the animals' natural circadian rhythms.[16]
Issue 2: Lack of a Clear Dose-Response Relationship

Question: I have tested a range of doses of this compound and am not seeing a linear or predictable effect on behavior (e.g., in the elevated plus maze or open field test). Why might this be?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Biphasic (U-shaped) Dose-Response Some psychoactive compounds exhibit a biphasic dose-response curve, where low and high doses produce opposite or diminished effects. Expand your dose range, including both lower and higher concentrations, to fully characterize the dose-response relationship.
Receptor Affinity and Occupancy The compound may have complex pharmacology, acting on multiple receptors with different affinities.[10] At different doses, it may engage different targets, leading to a non-linear behavioral output. Consider co-administration with selective antagonists for hypothesized targets (e.g., 5-HT2A or D2 antagonists) to dissect the mechanism.
Metabolism to Active Metabolites The parent compound may be metabolized into other psychoactive compounds, complicating the dose-response relationship.[22] Consider pharmacokinetic studies to measure plasma and brain levels of the parent compound and potential metabolites at different time points.
Compound Purity Impurities in the synthesized compound can have their own pharmacological effects.[23] Verify the purity of your this compound batch using analytical methods like HPLC-MS. Note that some suppliers do not provide detailed analytical data.
Issue 3: Contradictory Results Between Different Behavioral Assays

Question: My results from the open field test suggest an anxiolytic effect (increased center time), but the elevated plus maze results are inconclusive or suggest an anxiogenic effect (decreased open arm time). How can I interpret this?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Confounding Effects on Locomotion The compound might be increasing general locomotor activity, which could be misinterpreted as an anxiolytic effect in the open field test (more distance traveled could lead to more center entries by chance).[24] Always analyze total distance traveled in the open field test alongside center time. If locomotion is significantly increased, the anxiolytic interpretation is less certain.
Different Dimensions of Anxiety The open field test and elevated plus maze may assess different aspects of anxiety-like behavior.[25] The open field test is influenced by exploratory drive and agoraphobia, while the elevated plus maze is more related to the conflict between exploration and fear of heights/open spaces.[17][21]
One-Trial Tolerance Repeated testing in the same apparatus, especially the elevated plus maze, can lead to a phenomenon called "one-trial tolerance," where the animal's behavior changes on subsequent exposures due to learning.[26] This can mask the effects of a drug. Ensure each animal is tested only once in each apparatus.

Experimental Protocols

Open Field Test (OFT)

This test assesses locomotor activity and anxiety-like behavior based on the animal's tendency to remain near the walls (thigmotaxis) of a novel environment versus exploring the more exposed center.[16]

Methodology:

  • Apparatus: A square arena (e.g., 44.5 x 44.5 x 20 cm for mice), typically made of opaque Plexiglas.[18] The arena is divided into a central zone (e.g., 40% of the total area) and a peripheral zone by video tracking software.[16]

  • Habituation: Acclimate mice to the testing room for at least 30 minutes before the test.[18][19]

  • Procedure:

    • Gently place the mouse in a corner of the arena, facing the wall.[16][18]

    • Allow the mouse to explore the arena for a predetermined period (typically 5-20 minutes).[16][18][20]

    • Record the session using an overhead video camera connected to tracking software.

  • Data Analysis: Key parameters to analyze include:

    • Total distance traveled (cm)

    • Time spent in the center zone (s)

    • Time spent in the peripheral zone (s)

    • Number of entries into the center zone

    • Rearing frequency (a measure of exploratory behavior)

  • Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between trials to eliminate olfactory cues.[20]

Elevated Plus Maze (EPM)

The EPM is a widely used assay for assessing anxiety-like behavior, based on the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces.[17][21][25]

Methodology:

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 80 cm), with two open arms and two enclosed arms of equal size.[27]

  • Habituation: Acclimate animals to the testing room for at least 60 minutes prior to testing under low light conditions (e.g., 30 lux).[17][26]

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.[25]

    • Allow the animal to freely explore the maze for 5 minutes.[21][25][26]

    • An overhead camera and tracking software record the animal's movements.

  • Data Analysis: Key parameters include:

    • Time spent in the open arms (s)

    • Time spent in the closed arms (s)

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Percentage of time in open arms: (Time in open / (Time in open + Time in closed)) * 100

    • Percentage of entries into open arms: (Entries to open / (Entries to open + Entries to closed)) * 100

  • Cleaning: Clean the maze thoroughly between each animal to remove any odor cues.[17]

Visualizations

Experimental Workflow

G cluster_prep Pre-Experiment Preparation cluster_exp Experiment Day cluster_post Post-Experiment A Acquire & Verify This compound (Purity Analysis) B Animal Acclimation (1 week) A->B C Habituation to Handling (3-5 days) B->C E Habituate to Testing Room (30-60 min) C->E D Prepare Drug Solutions (Vehicle, Drug Doses) F Administer Compound (i.p. or other route) D->F E->F G Waiting Period (e.g., 30 min post-injection) F->G H Behavioral Testing (OFT or EPM) G->H I Video Tracking Analysis H->I J Statistical Analysis I->J K Data Interpretation J->K

Caption: Workflow for behavioral studies with this compound.

Hypothesized Signaling Pathway

G cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System PEP This compound S_HT1A 5-HT1A Receptor (Agonist?) PEP->S_HT1A ? S_HT2A 5-HT2A Receptor (Antagonist?) PEP->S_HT2A ? D_DAT Dopamine Transporter (DAT Blockade?) PEP->D_DAT ? D_D2 D2 Receptor (Antagonist?) PEP->D_D2 ? Behavior Behavioral Outcomes (Locomotion, Anxiety) S_HT1A->Behavior S_HT2A->Behavior S_Neuron Presynaptic Serotonin Neuron S_Release 5-HT Release D_DAT->Behavior D_D2->Behavior D_Neuron Presynaptic Dopamine Neuron D_Release DA Release

Caption: Hypothesized targets of this compound.

References

Technical Support Center: Optimization of 1-(1-Phenylethyl)piperazine Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vivo data for 1-(1-Phenylethyl)piperazine is limited. This guide is based on established principles for preclinical drug development and data from structurally related piperazine derivatives. All experimental designs should be validated with dose-ranging and toxicity studies specific to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action of this compound?

A1: this compound is a chiral piperazine derivative.[1] Based on the pharmacology of similar piperazine compounds, it is hypothesized to interact with neurotransmitter systems in the central nervous system (CNS), potentially acting on serotonin and dopamine receptors.[2][3][4] Many piperazine derivatives are explored for their potential as antipsychotic, antidepressant, or anxiolytic agents.[2][5]

Q2: How should this compound be prepared for administration in animal studies?

A2: this compound is often supplied as a hydrochloride salt, which generally improves water solubility.[6] For initial in vivo studies, dissolution in sterile saline should be attempted. If the compound has limited aqueous solubility, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute it with a vehicle such as PEG300, Tween-80, and saline. The final formulation should be a clear solution and sterile-filtered before administration.

Q3: What is a suitable starting dose for efficacy studies in rodents?

A3: Without specific toxicity data, a conservative approach is recommended. An initial dose-ranging study is crucial. Based on general practices with novel CNS-active compounds, one might start with doses of 1, 5, and 10 mg/kg and escalate based on observed effects and tolerability. The final selected doses should be based on pilot pharmacokinetic and acute toxicity data.

Q4: What are the common challenges encountered when working with novel piperazine derivatives in vivo?

A4: Researchers may encounter challenges with solubility and formulation, variability in behavioral readouts, and unexpected toxicity. A thorough understanding of the compound's physicochemical properties and a carefully planned experimental design can help mitigate these issues.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in behavioral results 1. Inconsistent formulation or dosing technique. 2. Stress induced by handling or environment. 3. Insufficient acclimatization period for animals.1. Ensure the dosing solution is homogeneous and administered at a consistent time and volume. 2. Standardize animal handling procedures and minimize environmental stressors. 3. Allow for a minimum of one week of acclimatization before the start of the experiment.
Lack of efficacy at predicted doses 1. Poor oral bioavailability. 2. Rapid metabolism and clearance. 3. Inappropriate animal model for the targeted biological activity.1. Conduct a pilot pharmacokinetic study comparing oral and intravenous routes to determine absolute bioavailability. 2. Analyze plasma for major metabolites to understand the metabolic profile. 3. Re-evaluate the scientific premise and the suitability of the chosen efficacy model.
Unexpected toxicity or adverse effects 1. The compound may have a narrow therapeutic index. 2. Off-target pharmacological effects. 3. The chosen animal species is particularly sensitive.1. Conduct a dose-escalation study with smaller increments to better define the maximum tolerated dose (MTD). 2. Perform in vitro receptor screening to identify potential off-target activities. 3. Consider using an alternative rodent species or strain.
Compound precipitates out of solution 1. The compound has low aqueous solubility. 2. Incorrect pH or choice of vehicle.1. Test different co-solvent systems or consider formulating as a suspension for oral dosing. 2. Use of sonication or gentle warming can aid dissolution. Always check for recrystallization upon cooling.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of a Hypothetical Phenylethylpiperazine Derivative in Rodents

This table presents hypothetical data for illustrative purposes and should not be considered as experimental results for this compound.

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)
Rat IV14500.19802.1-
PO103200.519602.520
Mouse IV16000.17501.5-
PO102500.2511251.815
Table 2: Example of a Dose-Ranging Design for a Behavioral Study in Mice
GroupTreatmentDose (mg/kg, p.o.)Number of Animals/Group
1Vehicle (e.g., 0.5% Methylcellulose)-8-10
2This compound18-10
3This compound38-10
4This compound108-10
5This compound308-10
6Positive Control (Relevant to model)-8-10

Experimental Protocols

Protocol 1: Pilot Pharmacokinetic Study in Rats
  • Animal Model: Male Wistar rats (n=3 per route of administration).

  • Formulation: Prepare a 1 mg/mL solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Administration:

    • Intravenous (IV) group: Administer a 1 mg/kg bolus dose via the tail vein.

    • Oral (PO) group: Administer a 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., from 3 animals per time point) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.

Protocol 2: Acute Toxicity Study in Mice (Up-and-Down Procedure)
  • Animal Model: Female Swiss Webster mice (initial n=1, subsequent animals dosed one at a time).

  • Starting Dose: Select a starting dose based on any available in vitro cytotoxicity data or in silico predictions. A default starting dose could be 100 mg/kg.

  • Dosing Regimen: Administer a single oral dose.

  • Observation Period: Observe the first animal for 48 hours for signs of toxicity or mortality.

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Endpoint: The study is complete after a series of dose reversals occur around the estimated LD50.

  • Data Analysis: Calculate the LD50 using appropriate statistical methods.

Mandatory Visualization

experimental_workflow cluster_workflow Dosage Optimization Workflow formulation Formulation & Solubility Screening pk_study Pilot Pharmacokinetic Study formulation->pk_study Select Vehicle dose_ranging Dose-Ranging Efficacy Study pk_study->dose_ranging Inform Dose Selection toxicity_study Acute Toxicity Assessment (MTD/LD50) toxicity_study->dose_ranging Define Upper Dose Limit definitive_study Definitive Efficacy & PK/PD Modeling dose_ranging->definitive_study Identify Effective Dose Range

Caption: A streamlined workflow for optimizing the in vivo dosage of a novel compound.

signaling_pathway cluster_pathway Hypothesized CNS Signaling compound This compound receptor Serotonin / Dopamine Receptors compound->receptor Modulates second_messenger Second Messenger Systems (e.g., cAMP, IP3) receptor->second_messenger Activates cellular_response Altered Neuronal Excitability second_messenger->cellular_response behavioral_outcome Behavioral Response cellular_response->behavioral_outcome

Caption: A hypothetical signaling pathway for this compound in the CNS.

logical_relationship cluster_logic Troubleshooting Logic Flow start Unexpected Outcome Observed check_formulation Is Formulation Stable & Homogeneous? start->check_formulation check_dosing Was Dosing Accurate & Consistent? check_formulation->check_dosing Yes revise_protocol Revise Protocol check_formulation->revise_protocol No check_pk Is Exposure as Expected? check_dosing->check_pk Yes check_dosing->revise_protocol No check_pk->revise_protocol No continue_study Continue with Current Protocol check_pk->continue_study Yes

Caption: A decision tree for troubleshooting unexpected results in animal studies.

References

Validation & Comparative

Comparative Validation Studies of 1-(1-Phenylethyl)piperazine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(1-Phenylethyl)piperazine and its structural analogs, focusing on their validation through in vitro and in vivo studies. Due to the limited availability of direct experimental data for this compound, this document leverages structure-activity relationship (SAR) data from closely related phenylpiperazine and phenylethylpiperazine derivatives to provide a comprehensive overview of its expected pharmacological profile and performance relative to established alternatives.

**Executive Summary

This compound belongs to the broad class of piperazine derivatives, many of which exhibit significant activity at monoamine transporters and receptors, making them relevant for neuroscience research and drug development. While specific validation studies on this compound are not extensively published, its structural similarity to compounds like 1-benzylpiperazine (BZP) and other N-phenylethylpiperazine analogs allows for informed comparisons. This guide will focus on its predicted affinity for the dopamine transporter (DAT) and serotonin receptors (e.g., 5-HT1A), and its likely effects on locomotor activity and depressive-like behavior, benchmarked against compounds with published experimental data.

Comparative In Vitro Performance: Receptor Binding Affinity

The affinity of a compound for its molecular target is a critical determinant of its potency and selectivity. For phenylpiperazine derivatives, the primary targets of interest are often the dopamine and serotonin transporters and their respective G-protein coupled receptors.

Table 1: Comparative Binding Affinities (Ki, nM) for Dopamine and Serotonin Targets

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin 5-HT1A Receptor Ki (nM)Serotonin Transporter (SERT) Ki (nM)
This compound Estimated: 50 - 200Estimated: 100 - 500Estimated: >1000
1-Benzylpiperazine (BZP)298>100001100
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)0.0453 (5-HT2)802[1]
GBR 129091-6.1 (DAT/SERT ratio)[2]
1-(2-methoxyphenyl)piperazine derivative (Compound 7)-1.2-[3]

Note: Estimated values for this compound are based on SAR trends observed in related phenylpiperazine and benzylpiperazine derivatives. The presence of the alpha-methyl group on the ethyl linker is expected to influence binding affinity.

Structure-Activity Relationship Insights:

  • Dopamine Transporter (DAT): The N-benzyl group in BZP confers moderate affinity for DAT. The addition of a phenylethyl group, as seen in 3C-PEP, can dramatically increase DAT affinity, especially with specific substitutions on the phenyl ring[1]. It is anticipated that this compound will exhibit moderate to high affinity for DAT.

  • Serotonin Receptors (5-HT): Arylpiperazine derivatives are well-known for their interaction with serotonin receptors[1][4][5][6]. The nature of the aryl group and the linker significantly influences affinity and selectivity for different 5-HT subtypes. For instance, a 2-methoxyphenyl group often leads to high affinity for the 5-HT1A receptor[3]. The unsubstituted phenyl ring in this compound suggests a moderate affinity for 5-HT receptors.

Comparative In Vivo Performance: Behavioral Studies

In vivo studies in rodent models are essential for validating the physiological and behavioral effects of a compound. Key assays include the locomotor activity test for assessing stimulant or sedative properties and the forced swim test as a screen for potential antidepressant-like effects.

Table 2: Comparative Behavioral Effects in Rodents

CompoundLocomotor ActivityForced Swim Test (Immobility Time)
This compound Predicted: IncreasePredicted: Decrease
1-Benzylpiperazine (BZP)Dose-dependent increase[7][8]-
1-(m-chlorophenyl)piperazine (m-CPP)Decrease[8]Increase in anxiogenic-like effects[9]
SSRI Antidepressants (e.g., Fluoxetine)No significant changeDecrease

Predicted Behavioral Profile of this compound:

  • Locomotor Activity: Based on its structural similarity to BZP, a known CNS stimulant, this compound is predicted to increase locomotor activity. This effect is likely mediated by its interaction with the dopamine transporter, leading to increased synaptic dopamine levels.

  • Forced Swim Test: Compounds that enhance dopaminergic or serotonergic neurotransmission often reduce immobility time in the forced swim test, an indicator of potential antidepressant-like activity. Therefore, this compound is expected to decrease immobility time in this assay.

Experimental Protocols

In Vitro Radioligand Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter using rat striatal membranes.

Materials:

  • Rat striatal tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (specific for DAT)

  • Non-specific binding control: 10 µM GBR 12909

  • Test compounds (e.g., this compound) at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay.

  • Binding Assay: In a 96-well plate, combine the membrane preparation (50-100 µg protein), [³H]WIN 35,428 (to a final concentration of ~1-2 nM), and either assay buffer (for total binding), 10 µM GBR 12909 (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

This protocol outlines a method to determine the binding affinity of compounds for the 5-HT1A receptor using rat brain membranes.

Materials:

  • Rat hippocampal or cortical tissue

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.1 mM EDTA, pH 7.4

  • Radioligand: [³H]8-OH-DPAT (specific for 5-HT1A receptors)

  • Non-specific binding control: 10 µM Serotonin (5-HT)

  • Test compounds at various concentrations

  • Other materials as in the DAT binding assay protocol.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the DAT binding assay, using hippocampal or cortical tissue.

  • Binding Assay: In a 96-well plate, combine the membrane preparation (100-200 µg protein), [³H]8-OH-DPAT (to a final concentration of ~1 nM), and either assay buffer, 10 µM 5-HT, or the test compound.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Filtration and Quantification: Follow the same procedure as for the DAT binding assay.

  • Data Analysis: Calculate specific binding and determine the Ki value for the test compound.

In Vivo Behavioral Assays

This test measures spontaneous locomotor activity in an open field arena to assess the stimulant or sedative effects of a compound.[10][11][12][13][14][15]

Apparatus:

  • Open field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material.

  • Automated activity monitoring system with infrared beams or a video tracking system.

Procedure:

  • Acclimation: Bring the animals (mice or rats) to the testing room at least 30-60 minutes before the experiment to acclimate to the environment.

  • Drug Administration: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Testing: Place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 30-60 minutes). The automated system will record various parameters.

  • Data Collection: Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Compare the activity levels of the drug-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

This test is a widely used preclinical screen for antidepressant-like activity.[15][16][17][18][19]

Apparatus:

  • Glass cylinders (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment.

Procedure:

  • Acclimation and Drug Administration: Similar to the locomotor activity test.

  • Pre-swim (for rats): On the day before the test, place the rats in the water for 15 minutes. This is to induce a state of immobility on the test day. This step is often omitted for mice.

  • Test Session: On the test day, place the animal in the cylinder of water for a 6-minute session. Record the session with a video camera.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant reduction in immobility time suggests a potential antidepressant-like effect.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 DA_synapse Dopamine Vesicle->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine DA_synapse->DAT Reuptake D_Receptor Dopamine Receptor DA_synapse->D_Receptor Binding Signaling Downstream Signaling D_Receptor->Signaling Compound This compound Compound->DAT Inhibition

Caption: Dopamine signaling pathway and the putative inhibitory action of this compound on DAT.

binding_assay_workflow Start Start Prepare Membranes Prepare Brain Membrane Homogenate Start->Prepare Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare Membranes->Incubate Filter Rapid Filtration to Separate Bound & Free Ligand Incubate->Filter Count Scintillation Counting of Bound Radioligand Filter->Count Analyze Data Analysis to Determine Ki Count->Analyze End End Analyze->End

Caption: General workflow for an in vitro radioligand binding assay.

in_vivo_workflow Start Start Acclimate Acclimate Animals to Testing Room Start->Acclimate Administer Administer Test Compound or Vehicle Acclimate->Administer Behavioral Test Perform Behavioral Test Administer->Behavioral Test Locomotor Locomotor Activity Test Behavioral Test->Locomotor FST Forced Swim Test Behavioral Test->FST Record Record Behavioral Data Locomotor->Record FST->Record Analyze Statistical Analysis of Results Record->Analyze End End Analyze->End

Caption: Workflow for in vivo behavioral testing in rodents.

References

A Comparative Analysis of 1-(1-Phenylethyl)piperazine and Other Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-(1-Phenylethyl)piperazine and other prominent dopamine reuptake inhibitors (DRIs). While this compound is recognized as a research chemical and a synthetic intermediate, its direct pharmacological activity as a dopamine reuptake inhibitor is not extensively documented in publicly available literature.[1][2] This guide, therefore, focuses on a structural comparison to related phenylpiperazine analogs and presents a detailed, data-driven comparison of well-characterized DRIs, including Bupropion, Cocaine, Methylphenidate, and GBR 12909.

Introduction to Dopamine Reuptake Inhibitors

Dopamine reuptake inhibitors (DRIs) are a class of drugs that function by blocking the action of the dopamine transporter (DAT).[3][4] This inhibition leads to an increase in the extracellular concentration of dopamine, a neurotransmitter crucial for regulating mood, motivation, and motor control.[3][4] Consequently, DRIs are utilized in the treatment of various conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.[5] However, due to their potential for abuse, the clinical application of potent and selective DRIs is often limited.

This compound: A Structural Perspective

Comparative Analysis of Selected Dopamine Reuptake Inhibitors

To provide a quantitative comparison, this guide focuses on several well-studied DRIs with established clinical and research significance.

Data Presentation: Binding Affinities and Transporter Selectivity

The following table summarizes the in vitro binding affinities (Ki in nM) of selected DRIs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. A lower Ki value indicates a higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
Bupropion ~1000>10000->10-
Cocaine 230 - 740480 - 740200 - 480~0.3 - 1.5~0.5 - 3.7
Methylphenidate ~100 - 121~10000~100 - 244~83 - 100~0.8 - 2.4
GBR 12909 1 - 3.7>1000>100>270>27

Note: Ki values can vary between studies due to different experimental conditions.

Experimental Protocols

The data presented in this guide are typically derived from in vitro assays, primarily radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific transporter.

Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine transporter.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the human dopamine transporter (hDAT) or from brain tissue known to have a high density of DAT, such as the striatum. The tissue is homogenized and centrifuged to isolate the membrane fraction containing the transporters.[8]

  • Assay Setup: In a multi-well plate, the prepared membranes are incubated with a radiolabeled ligand that has a high affinity for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound.[8][9]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.[9]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed to remove any remaining unbound radioligand.[8]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[8]

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of dopamine into cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for dopamine uptake.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the human dopamine transporter (hDAT) are cultured in multi-well plates.[10][11][12]

  • Assay Setup: The cells are washed and then pre-incubated with varying concentrations of the test compound.[4][13]

  • Uptake Initiation: A solution containing radiolabeled dopamine (e.g., [³H]dopamine) is added to initiate the uptake process.[4][13]

  • Incubation: The cells are incubated for a short period to allow for dopamine uptake.[4][13]

  • Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.[13]

  • Quantification: The amount of radiolabeled dopamine taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is determined by plotting the percentage of inhibition against the log of the test compound concentration.

Mandatory Visualizations

Dopamine Transporter Signaling Pathway

Dopamine_Transporter_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine in Vesicle Dopamine_synapse Dopamine Dopamine_Vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_presyn Dopamine DAT->Dopamine_presyn Transport Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation DRI Dopamine Reuptake Inhibitor (e.g., Cocaine) DRI->DAT Blockade

Caption: Dopamine signaling at the synapse and the mechanism of dopamine reuptake inhibitors.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation (DAT-expressing cells or brain tissue) start->prep incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration (Separate bound from unbound) incubate->filter wash Washing (Remove non-specific binding) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

References

Validating 1-(1-Phenylethyl)piperazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount for generating reliable and reproducible data. This guide provides a comprehensive validation framework for 1-(1-Phenylethyl)piperazine, a commercially available piperazine derivative, by comparing its predicted pharmacological profile with established research compounds. Due to the limited publicly available experimental data on this compound, this guide focuses on its potential activities based on structure-activity relationships (SAR) of related compounds and outlines detailed protocols for its empirical validation.

Overview of this compound and Its Predicted Biological Profile

This compound is a heterocyclic compound incorporating a phenylethylamine moiety and a piperazine ring. While it is listed by several chemical suppliers for research purposes, dedicated pharmacological studies characterizing its specific biological targets are scarce.[1] However, the structural components of the molecule suggest a likely interaction with monoamine transporters and serotonin receptors.

The phenylethylamine backbone is a core feature of many compounds with stimulant properties that interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3] The piperazine ring is a common scaffold in a vast number of centrally active drugs, many of which exhibit affinity for various G-protein coupled receptors, particularly serotonin (5-HT) receptor subtypes.[4] Therefore, it is hypothesized that this compound may act as a modulator of dopaminergic and/or serotonergic systems.

Comparative Analysis with Alternative Research Tools

To validate this compound as a research tool, its performance should be benchmarked against well-characterized compounds that target its putative biological pathways. Based on its structure, suitable comparators include selective dopamine reuptake inhibitors and compounds with known effects on serotonin receptors.

Table 1: Comparison of this compound (Predicted) with Alternative Research Tools

CompoundPrimary Target(s)Potency (Kᵢ or IC₅₀)SelectivityKnown Effects
This compound Predicted: DAT, SERT, 5-HT ReceptorsUnknownUnknownUnknown
GBR 12909 Dopamine Transporter (DAT)Kᵢ = ~1-5 nMHigh selectivity for DAT over SERT and NETPotent and selective dopamine reuptake inhibition; increases extracellular dopamine levels.[5]
Benzylpiperazine (BZP) DAT, NET, SERT, 5-HT ReceptorsModerateNon-selective monoamine releaser and reuptake inhibitorStimulant effects, increases extracellular dopamine and serotonin.[4]
Phenethylamine (PEA) Trace Amine-Associated Receptor 1 (TAAR1), VMAT2Endogenous agonistModulator of monoamine systemsIncreases synaptic levels of dopamine and norepinephrine.[6]

Experimental Protocols for Validation

Researchers seeking to utilize this compound should first empirically determine its pharmacological profile. The following are detailed protocols for key experiments to characterize its activity at the dopamine transporter and serotonin receptors.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity of this compound for the dopamine transporter.

Materials:

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to the DAT)

  • Membrane Preparation: Synaptosomal membranes prepared from rat striatum or cells expressing the human dopamine transporter (hDAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific Binding Control: Cocaine (10 µM) or unlabeled WIN 35,428 (1 µM).

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

Protocol:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and perform differential centrifugation to isolate the crude synaptosomal membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration.[7]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer), non-specific binding (cocaine or unlabeled WIN 35,428), and various concentrations of this compound.

  • Incubation: Add the membrane preparation (typically 20-50 µg of protein) to each well, followed by the radioligand ([³H]WIN 35,428 at a concentration near its Kd, e.g., 5 nM) and the test compound or control.[8] Incubate for 1-2 hours at 4°C.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Serotonin Receptor Radioligand Binding Assay

This protocol can be adapted to various serotonin receptor subtypes by selecting the appropriate radioligand and membrane source.

Materials:

  • Radioligand: e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors, [³H]Ketanserin for 5-HT₂ₐ receptors.

  • Membrane Preparation: Membranes from cells expressing the specific human serotonin receptor subtype or from brain regions rich in the target receptor (e.g., hippocampus for 5-HT₁ₐ).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known ligand for the target receptor (e.g., 10 µM serotonin).

  • Test Compound: this compound, serially diluted.

  • Filtration and Scintillation Counting Equipment.

Protocol:

  • Membrane Preparation: Similar to the DAT assay, prepare membranes from the appropriate cell line or brain tissue.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (total binding), non-specific control, or the test compound at various concentrations.

  • Incubation: Incubate the plate, typically for 30-60 minutes at room temperature or 37°C.

  • Filtration and Counting: Terminate the assay by rapid filtration and measure the bound radioactivity.

  • Data Analysis: Determine the IC₅₀ and Kᵢ values for this compound at the specific serotonin receptor subtype.

In Vivo Microdialysis

This technique measures the effect of this compound on extracellular levels of dopamine and serotonin in the brain of a living animal.

Materials:

  • Animal Model: Rat or mouse.

  • Stereotaxic Apparatus: For accurate implantation of the microdialysis probe.

  • Microdialysis Probe: With a membrane of appropriate molecular weight cut-off.

  • Perfusion Pump and Swivel System: To allow the animal to move freely.

  • Artificial Cerebrospinal Fluid (aCSF): To perfuse the probe.

  • Fraction Collector: To collect dialysate samples.

  • HPLC with Electrochemical Detection (HPLC-ED): For the analysis of dopamine and serotonin in the dialysate.[9]

Protocol:

  • Probe Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant the microdialysis probe into a target brain region (e.g., the striatum for dopamine, the prefrontal cortex for serotonin).

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion and Sampling: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the probe.

  • Post-Drug Sampling: Continue to collect dialysate samples to monitor changes in neurotransmitter levels.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, serotonin, and their metabolites.[10]

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of this compound.

Visualizing Experimental Workflows and Pathways

experimental_workflow

signaling_pathway pep This compound (Hypothesized Action) dat dat pep->dat Inhibition? dopamine_vesicle dopamine_vesicle dopamine dopamine dopamine_vesicle->dopamine Release dopamine_receptor dopamine_receptor dopamine->dopamine_receptor Binding dopamine->dat Reuptake signaling signaling dopamine_receptor->signaling

Conclusion

This compound is a readily available compound with a chemical structure that suggests potential activity as a modulator of monoaminergic systems. However, a lack of direct experimental evidence necessitates a thorough validation by individual researchers before its use as a reliable research tool. By employing the comparative framework and detailed experimental protocols outlined in this guide, scientists can systematically characterize the pharmacological profile of this compound, determine its potency and selectivity, and ultimately validate its utility for specific research applications in neuroscience and drug discovery.

References

Comparative Guide to Cross-Validation of 1-(1-Phenylethyl)piperazine Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The selection of an appropriate analytical method is critical for accurate quantification of 1-(1-Phenylethyl)piperazine in various matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for the analysis of piperazine derivatives. The following tables summarize representative validation parameters for these methods, derived from studies on analogous compounds. These values should be considered as a baseline for methods developed specifically for this compound.

Table 1: Chromatographic Methods - HPLC, GC-MS, and LC-MS/MS

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.A highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Linearity Range 30 - 350 ppm (with derivatization for piperazine)0.016 - 10 µg/mL (for piperazine derivatives)[1]1 - 1000 ng/mL (for piperazine derivatives)[2]
Accuracy (% Recovery) 104.87 - 108.06% (with derivatization for piperazine)[3]79 - 108% (for piperazine derivatives)[1]82.22%–88.63% (for piperazine)[4]
Precision (% RSD) < 4.0 (with derivatization for piperazine)[3]< 15% (for piperazine derivatives)1.56%–4.55% (for piperazine)[4]
Limit of Detection (LOD) 30 ppm (with derivatization for piperazine)[3]0.002 - 0.312 µg/mL (for piperazine derivatives)[1]0.3 µg/kg (for piperazine)[4]
Limit of Quantification (LOQ) 90 ppm (with derivatization for piperazine)[3]0.008 - 0.625 µg/mL (for piperazine derivatives)[1]1.0 µg/kg (for piperazine)[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical assays. Below are representative protocols for HPLC, GC-MS, and LC-MS/MS adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from methodologies for piperazine analysis. Given that this compound possesses a phenyl group, it should be directly detectable by UV without derivatization.

  • Instrumentation: HPLC system equipped with a UV detector, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.01 M phosphate buffer, pH 6.8) in a 30:70 (v/v) ratio. The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210-220 nm, to be determined by UV scan of a standard solution.

  • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis: Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and thermally stable compounds like this compound.

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: A suitable capillary column, such as a DB-17 (30 m x 0.53 mm, 1 µm film thickness), is recommended for piperazine derivatives.

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).

  • Injector and Detector Temperatures: Injector at 250°C and detector at 260°C.

  • Oven Temperature Program: An initial temperature of 150°C held for 10 minutes, followed by a ramp of 35°C/min to 260°C, held for 2 minutes. This program should be optimized for this compound.

  • Injection Volume: 1.0 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol. Derivatization is typically not required for this compound.

  • Data Analysis: Identification is based on the retention time and the mass spectrum of the analyte. Quantification is achieved by comparing the peak area to that of a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for analyzing samples in complex biological matrices.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a common choice.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound need to be determined by infusing a standard solution.

  • Sample Preparation: For biological samples (e.g., plasma, urine), a sample clean-up step such as protein precipitation or solid-phase extraction (SPE) is necessary.

  • Data Analysis: Quantification is performed using an internal standard and a calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating the described analytical methods and a potential signaling pathway affected by this compound.

CrossValidationWorkflow Cross-Validation Experimental Workflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation HPLC HPLC-UV Method Linearity Linearity & Range HPLC->Linearity GCMS GC-MS Method GCMS->Linearity LCMSMS LC-MS/MS Method LCMSMS->Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Specificity Specificity SampleAnalysis Analyze Identical Samples by Each Method Specificity->SampleAnalysis StatAnalysis Statistical Analysis (e.g., Bland-Altman plot, t-test) SampleAnalysis->StatAnalysis Conclusion Determine Method Concordance & Identify Biases StatAnalysis->Conclusion

Caption: Workflow for Cross-Validation of Analytical Methods.

SignalingPathway Hypothesized Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_transporters Monoamine Transporters cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET SER Serotonin SERT Serotonin Transporter (SERT) SER->SERT Postsynaptic_DA Dopamine Receptors Synapse_DA->Postsynaptic_DA Postsynaptic_NE Adrenergic Receptors Synapse_NE->Postsynaptic_NE Postsynaptic_SER Serotonin Receptors Synapse_SER->Postsynaptic_SER PEP This compound PEP->DAT Inhibition PEP->NET Inhibition PEP->SERT Inhibition

Caption: Hypothesized Signaling Pathway.

References

A Comparative In Vivo Efficacy Analysis: 1-(1-Phenylethyl)piperazine and GBR 12909

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of two piperazine-derived compounds: 1-(1-Phenylethyl)piperazine and GBR 12909. The objective is to present available experimental data on their performance, with a focus on key indicators of central nervous system activity, including locomotor effects, dopamine transporter (DAT) occupancy, and rewarding properties. While extensive research has characterized the in vivo profile of GBR 12909 as a potent and selective dopamine reuptake inhibitor, a significant disparity in publicly available data exists for this compound, limiting a direct, comprehensive comparison.

I. Overview of Compounds

GBR 12909 is a well-established diarylpiperazine derivative widely utilized in neuroscience research as a selective dopamine reuptake inhibitor.[1][2] Its high affinity and selectivity for the dopamine transporter (DAT) make it a valuable tool for investigating the role of the dopaminergic system in various physiological and pathological processes.[1][3]

II. Data Presentation: In Vivo Efficacy

A substantial body of evidence highlights the dose-dependent effects of GBR 12909 on locomotor activity and its reinforcing properties. In contrast, there is a notable absence of published in vivo data for this compound in these key areas.

Table 1: Effects on Locomotor Activity
CompoundAnimal ModelDosing (mg/kg, i.p.)Observed Effect on Locomotor ActivityCitation(s)
GBR 12909 Rats1, 10, 20Dose-dependent increase in locomotion, rearing, and sniffing. Stereotypy observed at the highest dose.[3]
Mice>10Significant increase in ambulatory activity.[4]
Mice5, 7.5Greater locomotor activation in DBA/2 mice compared to C57BL/6 mice.[5]
This compound --No published data available.-
Table 2: Dopamine Transporter (DAT) Occupancy and Affinity
CompoundMethodSpeciesKey FindingsCitation(s)
GBR 12909 In vivo binding assayRatHigh transporter occupancy. To produce behavioral effects equivalent to cocaine, a greater occupancy of the DAT by GBR 12909 is required.[6]
In vitro bindingRatPotent and selective inhibitor of synaptosomal dopamine uptake (Ki = 1 nM).[7]
This compound --No published data available.-
Table 3: Rewarding Properties
CompoundAnimal ModelExperimental ParadigmObserved EffectCitation(s)
GBR 12909 RatsSelf-administrationMaintained self-administration, suggesting reinforcing properties similar to cocaine.[2][4]
RatsConditioned Place PreferencePotentiated responding for a conditioned reinforcer, suggesting an increase in the rewarding impact of the stimulus.[3]
This compound --No published data available.-

III. Experimental Protocols

Detailed methodologies for the key in vivo experiments cited for GBR 12909 are provided below. Due to the lack of available research, no corresponding protocols can be provided for this compound.

Locomotor Activity Assessment (GBR 12909)
  • Animal Model: Male rats or mice are commonly used.

  • Apparatus: Automated activity monitoring chambers equipped with infrared beams to detect movement.

  • Procedure:

    • Animals are habituated to the activity chambers for a predetermined period before drug administration.

    • GBR 12909 is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at various doses. A control group receives the vehicle alone.

    • Immediately after injection, animals are returned to the activity chambers.

    • Locomotor activity, including distance traveled, rearing frequency, and stereotyped behaviors, is recorded for a specified duration (e.g., 60-120 minutes).

    • Data are analyzed to determine the dose-response relationship of GBR 12909 on locomotor activity.[3]

Dopamine Transporter (DAT) Occupancy Measurement (GBR 12909)
  • Method 1: Ex Vivo Autoradiography

    • Rats are administered with behaviorally equivalent doses of GBR 12909 or a comparator compound (e.g., cocaine).

    • At a specific time point after injection, animals are euthanized, and their brains are rapidly removed and frozen.

    • Brain sections are prepared and incubated with a radioligand that binds to the DAT (e.g., [³H]BTCP).

    • The amount of radioligand binding is quantified using autoradiography to determine the percentage of DAT occupancy by GBR 12909.[6]

  • Method 2: In Vivo Binding Assay

    • Rats are administered the test drug.

    • Whole brain supernatants are prepared and tested for their ability to inhibit the reuptake of [³H]DA by striatal synaptosomes.[6]

Self-Administration Study (GBR 12909)
  • Animal Model: Rats are typically used.

  • Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.

  • Procedure:

    • Rats are surgically implanted with an intravenous catheter.

    • Animals are trained to press a lever to receive an infusion of a reinforcing drug, such as cocaine.

    • Once a stable response is established, GBR 12909 is substituted for cocaine at various doses.

    • The number of lever presses and infusions are recorded to determine if GBR 12909 maintains self-administration behavior.[2][4]

IV. Signaling Pathways and Experimental Workflows

The primary mechanism of action for GBR 12909 involves the blockade of the dopamine transporter, leading to an increase in extracellular dopamine levels in the synaptic cleft. This, in turn, enhances dopaminergic signaling.

GBR12909_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Extracellular_Dopamine Increased Extracellular Dopamine Dopamine_Receptors Dopamine Receptors Extracellular_Dopamine->Dopamine_Receptors Binding Downstream_Signaling Downstream Signaling (e.g., Locomotor Activity, Reward) Dopamine_Receptors->Downstream_Signaling Activation GBR12909 GBR 12909 GBR12909->DAT Inhibition

Caption: Mechanism of action of GBR 12909 at the dopaminergic synapse.

Locomotor_Activity_Workflow Start Start Habituation Animal Habituation in Activity Chamber Start->Habituation Drug_Administration Drug Administration (GBR 12909 or Vehicle) Habituation->Drug_Administration Data_Recording Record Locomotor Activity Drug_Administration->Data_Recording Data_Analysis Data Analysis (Dose-Response) Data_Recording->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing locomotor activity.

V. Conclusion

GBR 12909 is a well-characterized dopamine reuptake inhibitor with demonstrable in vivo efficacy in modulating locomotor activity and producing rewarding effects, consistent with its high affinity for the dopamine transporter. The wealth of available data and established experimental protocols make it a reliable tool for CNS research.

In stark contrast, this compound remains a poorly characterized compound in the context of in vivo efficacy. The absence of published studies on its effects on locomotor activity, DAT occupancy, and rewarding properties precludes any meaningful comparison with GBR 12909 at this time. Further research is required to elucidate the in vivo pharmacological profile of this compound and determine its potential as a modulator of the dopaminergic system. Researchers and drug development professionals should be aware of this significant data gap when considering this compound for their studies.

References

Validating Dopamine Transporter Selectivity: A Comparative Analysis of 1-(1-Phenylethyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the selectivity of 1-phenylpiperazine derivatives for the human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). While direct experimental data for 1-(1-Phenylethyl)piperazine is not publicly available, this document outlines the standard experimental framework used to evaluate transporter selectivity and presents data for structurally related analogs to offer a predictive validation of its potential pharmacological profile. This information is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands.

Comparative Analysis of Monoamine Transporter Affinity

The selectivity of a compound for the dopamine transporter over other monoamine transporters is a critical factor in determining its therapeutic potential and predicting its side-effect profile. The following table summarizes the in vitro binding affinities of several 1-phenylpiperazine (PP) analogs at the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. These compounds, structurally related to this compound, provide a basis for understanding the structure-activity relationships that govern selectivity within this chemical class.

CompoundhDAT Ki (μM)hSERT Ki (μM)hNET Ki (μM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
1-Phenylpiperazine (PP)0.880 ± 0.1142.530 ± 0.2100.186 ± 0.0182.880.21
1-(2-Methylphenyl)piperazine0.175 ± 0.0130.540 ± 0.0430.039 ± 0.0053.090.22
1-(2-Trifluoromethylphenyl)piperazine0.570 ± 0.06111.200 ± 0.5600.350 ± 0.06419.650.61
1-(3-Chlorophenyl)piperazine (mCPP)Not AvailableNot AvailableNot AvailableNot AvailableNot Available

*Data presented as mean ± SEM. Data sourced from Severinsen et al., 2012.[1][2] It is important to note that while mCPP is a well-known phenylpiperazine derivative, its comprehensive binding affinities were not available in the cited literature for direct comparison in this table.

Experimental Protocols

The determination of a compound's selectivity for monoamine transporters is typically achieved through a combination of in vitro binding and functional assays.[1][2]

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the target transporter, allowing for the determination of the compound's binding affinity (Ki).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

  • Radioligands: [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, and [³H]nisoxetine for hNET.

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitors: Benztropine (for hDAT), fluoxetine (for hSERT), and desipramine (for hNET).

  • Glass fiber filters and a filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a separate set of tubes containing a high concentration of a known non-specific binding inhibitor is included.

  • After incubation to allow for binding equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Synaptosomal [³H]Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, providing a measure of the compound's functional potency (IC₅₀).

Materials:

  • Synaptosomes prepared from rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and frontal cortex for norepinephrine).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), and [³H]norepinephrine.

  • Test compound at various concentrations.

  • Krebs-Ringer-HEPES buffer.

  • Uptake inhibitors for defining non-specific uptake (e.g., benztropine for dopamine).

Procedure:

  • Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubate for a short period at 37°C.

  • Terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

  • Measure the radioactivity retained by the synaptosomes using a scintillation counter.

  • Analyze the data to determine the IC₅₀ value of the test compound for inhibiting neurotransmitter uptake.

Visualizing Experimental Principles

To further clarify the experimental methodologies, the following diagrams illustrate the core principles of the assays used to validate transporter selectivity.

G Competitive Radioligand Binding Assay Principle cluster_0 Binding Reaction cluster_1 Measurement cluster_2 Outcome Transporter Transporter Radioligand Radioligand Transporter->Radioligand Binds TestCompound Test Compound Transporter->TestCompound Competes Measurement Separation of Bound and Free Ligand Quantification of Bound Radioactivity Result Determination of Ki value Measurement->Result

Caption: Principle of the competitive radioligand binding assay.

G Workflow for Assessing Transporter Selectivity start Start: Synthesize Test Compound binding_assay Perform Competitive Binding Assays (DAT, SERT, NET) start->binding_assay uptake_assay Perform Uptake Inhibition Assays (DAT, SERT, NET) start->uptake_assay data_analysis Calculate Ki and IC50 values binding_assay->data_analysis uptake_assay->data_analysis selectivity_ratio Determine Selectivity Ratios (DAT/SERT, DAT/NET) data_analysis->selectivity_ratio conclusion Conclusion on Selectivity Profile selectivity_ratio->conclusion

Caption: Experimental workflow for determining monoamine transporter selectivity.

References

A Comparative Analysis of the Pharmacological Activity of 1-(1-Phenylethyl)piperazine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological activities of the (R) and (S) enantiomers of 1-(1-phenylethyl)piperazine, a chiral derivative of the versatile piperazine scaffold. The piperazine moiety is a key component in a wide range of centrally active drugs, and understanding the stereoselectivity of its derivatives is crucial for the development of more potent and specific therapeutic agents.[1][2][3] While direct comparative studies on the enantiomers of this compound are not extensively available in publicly accessible literature, this guide synthesizes available information on related compounds and outlines the established experimental protocols for characterizing their activity at key neurological targets.

Introduction to Stereoselectivity in Piperazine Derivatives

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, plays a pivotal role in its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles.[1] This is because biological targets, such as receptors and enzymes, are themselves chiral and thus can interact differently with each enantiomer. For piperazine derivatives, stereochemical variations can lead to stereoselective effects on their interaction with various neurotransmitter systems.[1]

Comparative Pharmacological Profile (Hypothetical Data Based on Related Compounds)

Due to the limited availability of direct comparative data for the specific enantiomers of this compound, the following tables present a hypothetical but plausible scenario based on the known structure-activity relationships of similar chiral piperazine-containing compounds. These tables are intended to illustrate the expected differences in activity and should be replaced with actual experimental data when available.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Target(R)-1-(1-Phenylethyl)piperazine (Hypothetical Ki)(S)-1-(1-Phenylethyl)piperazine (Hypothetical Ki)Reference Radioligand
Dopamine D2 Receptor50 nM250 nM[³H]Spiperone
Serotonin 5-HT2A Receptor120 nM85 nM[³H]Ketanserin
Norepinephrine Transporter (NET)300 nM150 nM[³H]Nisoxetine

Table 2: Comparative Functional Activity (EC₅₀/IC₅₀, nM)

Assay(R)-1-(1-Phenylethyl)piperazine (Hypothetical Value)(S)-1-(1-Phenylethyl)piperazine (Hypothetical Value)Assay Type
D2 Receptor (cAMP Inhibition)IC₅₀: 80 nMIC₅₀: 400 nMFunctional Antagonism
5-HT2A Receptor (Calcium Flux)EC₅₀: 150 nMEC₅₀: 100 nMFunctional Agonism
NET Uptake InhibitionIC₅₀: 450 nMIC₅₀: 200 nM[³H]Norepinephrine Uptake

Key Signaling Pathways

The interaction of this compound enantiomers with dopamine and serotonin receptors initiates downstream signaling cascades that are fundamental to their pharmacological effects.

Dopamine D2 Receptor Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o, Gβγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Ligand (R)- or (S)- This compound Ligand->D2R Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., modulation of neurotransmission) PKA->Cellular_Response

Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is another GPCR that couples to Gαq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key second messenger.

Gq_protein_signaling cluster_membrane Cell Membrane HT2A Serotonin 5-HT2A Receptor Gq_protein Gαq/11, Gβγ HT2A->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ligand (R)- or (S)- This compound Ligand->HT2A Binding ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Binding_Assay_Workflow start Start: Prepare Receptor Membranes incubate Incubate Membranes with Radioligand and Test Compound (Enantiomer) start->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioligand (Scintillation Counting) separate->quantify analyze Data Analysis: Calculate Ki values quantify->analyze end End: Determine Binding Affinity analyze->end

References

Unveiling the Pain-Relieving Potential of 1-(1-Phenylethyl)piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel analgesics with improved efficacy and safety profiles is a paramount challenge. This guide provides an objective comparison of the analgesic properties of 1-(1-phenylethyl)piperazine analogs against established alternatives, supported by experimental data and detailed methodologies.

A significant body of research has demonstrated the potent analgesic effects of a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, which are structurally analogous to the this compound class. These compounds have shown promise in preclinical studies, with some exhibiting analgesic potency far exceeding that of morphine, a cornerstone of pain management.

Comparative Analgesic Efficacy

Studies have revealed that the analgesic activity of these piperazine derivatives is highly dependent on their stereochemistry and the nature of the substituent at the 1-position of the piperazine ring. The S-(+) enantiomers have consistently demonstrated greater analgesic potency than their R-(-) counterparts.[1]

For instance, one of the most potent compounds identified, the S-(+) enantiomer of a 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivative, was found to be 105 times as potent as morphine in analgesic activity.[1] Furthermore, a series of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines displayed activities that were 23 to 38 times that of morphine. Another study highlighted that the most active compounds in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives were approximately as potent as morphine.[2]

Compound ClassSpecific Analog ExampleRelative Potency to MorphineReference
1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine(S)-(+)-enantiomer105x[1]
1-cycloalkyl-4-(1,2-diphenylethyl)piperazinesNot specified23-38x
1-substituted 4-(1,2-diphenylethyl)piperazinesCompounds 5-7~1x[2]

Mechanism of Action: Targeting Opioid Pathways

The analgesic effects of many this compound analogs and related compounds are believed to be mediated through their interaction with the opioid receptor system. The comparison of their activity to that of morphine, a classic opioid agonist, and the investigation of their narcotic agonist and antagonist properties support this hypothesis.[1] The S-(+) enantiomers, which exhibit strong analgesic effects, are suggested to act as opioid agonists.[1] Conversely, some R-(-) enantiomers have shown narcotic antagonist activity, indicating a differential interaction with opioid receptors based on stereoisomerism.[1]

opioid_signaling cluster_receptor Opioid Receptor (μ, δ, κ) cluster_cell Neuron Opioid_Analog This compound Analog (Agonist) Receptor Opioid Receptor Opioid_Analog->Receptor Binds to Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Presynaptic) Gi->Ca_channel Inhibits K_channel ↑ K⁺ Efflux (Postsynaptic) Gi->K_channel Activates cAMP ↓ cAMP AC->cAMP Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Ca_channel->Reduced_Excitability Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Opioid Receptor Signaling Pathway for Analgesia.

Experimental Protocols

The evaluation of the analgesic properties of this compound analogs relies on standardized in vivo assays that measure the response of laboratory animals to noxious stimuli. The two most commonly employed methods are the hot plate test and the tail-flick test. These tests are particularly sensitive to centrally acting analgesics.

Hot Plate Test

The hot plate test assesses the latency of an animal's response to a thermal stimulus applied to its paws. An increased latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.

Apparatus:

  • A commercially available hot plate apparatus with a controlled surface temperature.

  • A transparent restraining cylinder to keep the animal on the heated surface.

Procedure:

  • The surface of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • A baseline latency is determined for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (paw licking or jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • The test compound or a vehicle control is administered to the animals.

  • At predetermined time intervals after administration, the animals are again placed on the hot plate, and the response latency is measured.

  • An increase in the post-treatment latency compared to the baseline and the vehicle control group indicates analgesia.

Tail-Flick Test

The tail-flick test measures the time it takes for an animal to withdraw its tail from a source of radiant heat. This is a spinal reflex that is modulated by centrally acting analgesics.

Apparatus:

  • A tail-flick analgesia meter that provides a focused beam of radiant heat.

  • An automated timer that starts with the heat stimulus and stops when the tail is withdrawn.

Procedure:

  • The animal is gently restrained, and its tail is positioned over the radiant heat source.

  • The heat source is activated, and the time taken for the animal to flick its tail out of the beam is automatically recorded. A cut-off time is pre-set to avoid tissue damage.

  • A baseline tail-flick latency is established for each animal.

  • The test compound or vehicle is administered.

  • The tail-flick latency is measured again at various time points post-administration.

  • A significant increase in the tail-flick latency indicates an analgesic effect.

experimental_workflow cluster_screening In Vivo Analgesic Screening Animal_Acclimation Animal Acclimation (e.g., Mice or Rats) Baseline_Measurement Baseline Nociceptive Threshold (Hot Plate or Tail-Flick Test) Animal_Acclimation->Baseline_Measurement Grouping Randomized Grouping (Vehicle, Standard, Test Compounds) Baseline_Measurement->Grouping Drug_Administration Drug Administration (e.g., i.p., s.c., p.o.) Grouping->Drug_Administration Post_Treatment_Measurement Post-Treatment Latency Measurement (at various time points) Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis (e.g., %MPE, ED50 determination) Post_Treatment_Measurement->Data_Analysis

Experimental Workflow for Analgesic Activity Screening.

Conclusion

The available evidence strongly suggests that this compound analogs and related structures represent a promising class of compounds for the development of new analgesics. Their high potency, in some cases significantly greater than that of morphine, warrants further investigation. The established experimental protocols for analgesic screening provide a robust framework for the continued evaluation and optimization of these compounds. Future research should focus on elucidating the detailed structure-activity relationships, clarifying the precise mechanisms of action at different opioid receptor subtypes, and assessing the safety profiles of the most potent analogs.

References

A Comparative Guide to the Abuse Potential of 1-(1-Phenylethyl)piperazine and Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for a scientific audience for research and informational purposes only. 1-(1-Phenylethyl)piperazine is a research chemical and is not approved for human use. Cocaine is a Schedule II controlled substance with a high potential for abuse.[1]

Executive Summary

This guide provides a comparative framework for assessing the abuse potential of the piperazine derivative, this compound (1-PEP), relative to the well-characterized psychostimulant, cocaine. A comprehensive review of scientific literature reveals a significant data gap, with no published studies to date evaluating the pharmacological profile or behavioral effects of 1-PEP related to abuse liability.

Therefore, this document serves two primary purposes:

  • To present the established abuse potential profile of cocaine, which serves as a critical benchmark in psychostimulant research.

  • To outline the necessary experimental protocols and data required to scientifically assess the abuse potential of 1-PEP, thereby providing a roadmap for future research in this area.

The primary mechanism underlying cocaine's high abuse potential is its inhibition of the dopamine transporter (DAT), which increases synaptic dopamine in the brain's reward pathways.[2][3] Piperazine derivatives, as a class, are known to interact with monoamine systems, suggesting that 1-PEP may also possess stimulant properties with a corresponding potential for abuse.[4][5][6] A rigorous, data-driven assessment is required to determine where 1-PEP falls on the spectrum of abuse liability.

Pharmacological Profile: Monoamine Transporter Interaction

The abuse potential of many psychostimulants is strongly correlated with their potency and selectivity for the dopamine transporter (DAT) relative to the serotonin (SERT) and norepinephrine (NET) transporters. Cocaine functions as a non-selective inhibitor of all three transporters.[7] The initial step in assessing 1-PEP's potential for abuse is to determine its binding affinity (Kᵢ) and functional inhibition (IC₅₀) at these sites.

Table 1: Comparative Monoamine Transporter Binding Affinities (Kᵢ, nM)

Compound Dopamine Transporter (DAT) Serotonin Transporter (SERT) Norepinephrine Transporter (NET) DAT:SERT Ratio Source
Cocaine ~230 - 490 nM ~480 - 740 nM ~480 nM ~0.3 - 1.0 [7]

| This compound | Data Not Available | Data Not Available | Data Not Available | To Be Determined | - |

Note: Kᵢ values for cocaine can vary between studies due to different experimental conditions. The values presented represent a typical range found in the literature.[7]

Signaling Pathway of Dopamine Reuptake Inhibition

Both cocaine and potentially 1-PEP are presumed to exert their primary reinforcing effects by blocking the dopamine transporter. This action prevents the reuptake of dopamine from the synaptic cleft, leading to elevated dopamine levels and prolonged activation of postsynaptic D1 and D2 receptors in key brain regions like the nucleus accumbens. This sustained dopaminergic signaling is a critical event in the neurobiology of reward and reinforcement.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_Synapse Dopamine (DA) DA_Vesicle->DA_Synapse Release DA_Synapse->DAT Reuptake D1R D1/D2 Receptors DA_Synapse->D1R Binding Reward Reward & Reinforcement Signaling Cascade D1R->Reward Activation Drug Cocaine or 1-PEP Drug->DAT Blockade

Caption: Dopamine reuptake inhibition by psychostimulants.

Behavioral Pharmacology: In Vivo Assessment of Abuse Potential

To complement in vitro data, a battery of in vivo behavioral assays in animal models is essential for a comprehensive abuse potential assessment. These tests measure the reinforcing, rewarding, and stimulant properties of a compound.

Locomotor Activity

This assay measures the stimulant effects of a drug. Most drugs with abuse potential, including cocaine, increase locomotor activity in rodents in a dose-dependent manner.

Table 2: Comparative Effects on Locomotor Activity

Compound Species Dose Range Peak Effect Source
Cocaine Rat 5 - 20 mg/kg, i.p. Dose-dependent increase [8]

| This compound | To Be Determined | To Be Determined | To Be Determined | - |

Intravenous Self-Administration (IVSA)

The IVSA paradigm is the gold standard for assessing the reinforcing properties of a drug, as it directly models drug-taking behavior.[1] Animals are trained to perform an action (e.g., a lever press) to receive an intravenous infusion of the drug. A compound is considered to have reinforcing effects if animals learn to self-administer it. The motivation to take the drug can be further quantified using a progressive-ratio schedule, where the number of responses required for each infusion increases. The "breakpoint" (the point at which the animal ceases to respond) is a measure of the drug's reinforcing efficacy.

Table 3: Comparative Intravenous Self-Administration Data

Compound Species Unit Dose Range (mg/kg/infusion) Breakpoint (Progressive Ratio) Source
Cocaine Rat 0.125 - 1.0 mg/kg Dose-dependent; higher than saline [2][9]

| This compound | To Be Determined | To Be Determined | To Be Determined | - |

Conditioned Place Preference (CPP)

CPP is a form of Pavlovian conditioning used to measure the rewarding effects of a drug.[10] In this paradigm, the positive or negative affective state induced by a drug is associated with a distinct environment. A preference for the drug-paired environment in a subsequent drug-free test indicates that the compound has rewarding properties.

Table 4: Comparative Conditioned Place Preference Data

Compound Species Dose Range (mg/kg, i.p.) Outcome Source
Cocaine Rat / Mouse 5 - 20 mg/kg Significant preference for drug-paired side [11][12][13]

| This compound | To Be Determined | To Be Determined | To Be Determined | - |

Experimental Protocols for Future Assessment of 1-PEP

To address the existing data gap, the following standard experimental protocols are recommended for the characterization of 1-PEP.

Protocol: Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of 1-PEP for DAT, SERT, and NET.

  • Preparation: Use cell lines (e.g., HEK293) stably expressing human recombinant DAT, SERT, or NET, or use rodent striatal (for DAT) and cortical (for NET/SERT) membrane preparations.

  • Procedure:

    • Incubate membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a fixed concentration.

    • Add increasing concentrations of the unlabeled competitor drug (1-PEP or cocaine as a reference).

    • Incubate to equilibrium, then rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ values (concentration of drug that inhibits 50% of specific binding) from competition curves. Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.

Protocol: Conditioned Place Preference (CPP) Study
  • Objective: To assess the rewarding properties of 1-PEP.

  • Apparatus: A standard three-chamber CPP box with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

  • Procedure:

    • Phase 1: Pre-Test (Habituation/Bias Test): On Day 1, place the animal in the central chamber and allow free access to all chambers for 15-20 minutes. Record time spent in each chamber to determine any initial preference.

    • Phase 2: Conditioning: Over 4-8 days, perform conditioning sessions. On "drug" days, administer 1-PEP (at a selected dose) via intraperitoneal (i.p.) injection and confine the animal to one of the outer chambers (typically the initially non-preferred one) for 30 minutes. On "vehicle" days, administer saline and confine the animal to the opposite chamber. The order of drug/vehicle administration should be counterbalanced across subjects.

    • Phase 3: Post-Test (Preference Test): The day after the final conditioning session, place the animal (in a drug-free state) back in the central chamber and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber during the Post-Test compared to the Pre-Test indicates a conditioned preference and rewarding effect.

CPP_Workflow cluster_0 Phase 1: Pre-Test (Day 1) cluster_1 Phase 2: Conditioning (Days 2-9) cluster_2 Phase 3: Post-Test (Day 10) cluster_3 Analysis PreTest Animal explores all 3 chambers (15 min) Measure baseline preference DrugDay Inject 1-PEP Confine to Chamber A (30 min) PreTest->DrugDay Alternate Days SalineDay Inject Saline Confine to Chamber B (30 min) PreTest->SalineDay Alternate Days PostTest Animal explores all 3 chambers (Drug-Free, 15 min) Measure final preference DrugDay->PostTest SalineDay->PostTest Analysis Compare time in drug-paired chamber (Post-Test vs. Pre-Test) ↑ Time = Rewarding Effect PostTest->Analysis

Caption: Experimental workflow for a Conditioned Place Preference (CPP) study.

Conclusion and Future Directions

While cocaine has a well-documented high potential for abuse mediated primarily by its potent, non-selective inhibition of monoamine transporters, the abuse liability of this compound remains scientifically uncharacterized. Based on its chemical class, it is plausible that 1-PEP interacts with dopaminergic, serotonergic, and/or noradrenergic systems. However, without empirical data, any assessment of its abuse potential would be purely speculative.

The immediate priority for researchers is to conduct the fundamental in vitro and in vivo studies outlined in this guide. Determining the pharmacological profile of 1-PEP at the monoamine transporters and subsequently evaluating its effects in established behavioral models like self-administration and conditioned place preference will provide the necessary data to make an informed comparison to cocaine and accurately classify its potential for abuse.

References

Safety Operating Guide

Proper Disposal of 1-(1-Phenylethyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1-(1-Phenylethyl)piperazine, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound product. The following precautions are general best practices and should be supplemented with information from the specific SDS.

Personal Protective Equipment (PPE): The handling of this compound requires stringent adherence to safety protocols due to its hazardous nature. Always wear appropriate personal protective equipment, including:

  • Chemical-resistant gloves

  • Protective clothing

  • Eye and face protection (goggles and/or face shield)[1][2][3]

  • In case of insufficient ventilation, use a suitable respirator.[4][5]

Ventilation: All handling of this substance should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Spill Response: In the event of a spill, immediately evacuate the area and eliminate all potential ignition sources.[1][3] Contain the spill using a non-combustible, inert absorbent material (e.g., sand, earth, or vermiculite).[1] The contained waste should be collected into a clearly labeled, sealed container for hazardous waste disposal.[1] Crucially, prevent the spilled chemical from entering drains or waterways.[1][5][6]

Hazard Summary

This compound and related piperazine compounds present several health and environmental hazards. The following table summarizes the key hazard classifications based on available safety data.

Hazard ClassificationDescriptionCitations
Acute Toxicity (Oral), Category 4 Harmful if swallowed.
Eye Irritation, Category 2 Causes serious eye irritation.
Skin Corrosion/Irritation May cause skin irritation. Related piperazine compounds can cause severe skin burns.[1][2][3][4]
Environmental Hazard Harmful to aquatic life.[5]

Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations for hazardous waste.

Step 1: Segregation and Containerization

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Avoid contact with oxidizing agents.[1]

  • Collect all waste containing this compound into a dedicated, leak-proof, and clearly labeled container.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

Step 2: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 3: Final Disposal

  • Under no circumstances should this compound be disposed of down the drain or in the regular trash. [3]

  • Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste disposal company.[1][3][5]

  • The recommended method of disposal for this type of chemical waste is typically high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1][5]

  • Empty containers should be thoroughly decontaminated before being discarded or recycled, following institutional protocols.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated sds Consult Specific Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Acute Toxicity (Oral) - Eye Irritant - Potential Skin Irritant - Environmental Hazard sds->hazards ppe Wear Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat hazards->ppe segregate Segregate from Incompatible Materials (e.g., Oxidizing Agents) ppe->segregate containerize Containerize in a Labeled, Sealed Waste Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage disposal_method Disposal Method Decision storage->disposal_method licensed_disposal Arrange for Pickup by Licensed Waste Disposal Facility disposal_method->licensed_disposal Correct improper_disposal Improper Disposal: - Drain - Regular Trash disposal_method->improper_disposal Incorrect end End: Proper Disposal licensed_disposal->end

References

Personal protective equipment for handling 1-(1-Phenylethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 1-(1-Phenylethyl)piperazine

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidance for this compound (CAS No: 69628-75-7), ensuring the well-being of laboratory personnel and the integrity of research.

Chemical Safety Overview

This compound is a piperazine compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE is the most critical barrier against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles with side shields or a face shield.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, Neoprene).To prevent skin contact, as the substance is harmful.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.To prevent inhalation, as the substance is harmful if inhaled.[2]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following step-by-step guide outlines the procedure from preparation to post-handling.

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified and operational chemical fume hood is available. All handling of the solid or solutions of the compound should be performed within the fume hood.

  • PPE Inspection: Inspect all PPE for integrity before use. Do not use damaged gloves, cracked safety glasses, or a malfunctioning fume hood.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Handling:

  • Donning PPE: Put on a lab coat, followed by safety goggles and gloves.

  • Weighing and Transfer: When weighing the solid, do so in a fume hood to avoid inhalation of any dust particles. Use appropriate tools (e.g., spatula, weigh boat) to handle the compound. Avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.

Post-Handling:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally the safety goggles.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[1]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, contaminated materials (e.g., weigh boats, pipette tips), and solutions in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • PPE Disposal: Dispose of all used PPE, especially gloves, as hazardous waste.

  • Waste Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Response cluster_disposal Disposal RiskAssessment Conduct Risk Assessment CheckEquipment Verify Fume Hood & Emergency Equipment RiskAssessment->CheckEquipment InspectPPE Inspect PPE CheckEquipment->InspectPPE DonPPE Don PPE InspectPPE->DonPPE WeighTransfer Weigh & Transfer DonPPE->WeighTransfer PrepareSolution Prepare Solution WeighTransfer->PrepareSolution Experiment Conduct Experiment PrepareSolution->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Exposure Exposure Event Experiment->Exposure Potential Potential Spill Spill Event Experiment->Spill Potential Potential DoffPPE Doff PPE Decontaminate->DoffPPE WashHands Wash Hands DoffPPE->WashHands CollectWaste Collect Hazardous Waste WashHands->CollectWaste FirstAid Administer First Aid Exposure->FirstAid Cleanup Spill Cleanup Spill->Cleanup MedicalAttention Seek Medical Attention FirstAid->MedicalAttention Cleanup->CollectWaste DisposeWaste Dispose via EHS CollectWaste->DisposeWaste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Phenylethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(1-Phenylethyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.